[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
Description
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Properties
IUPAC Name |
1-(1-butylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVXJBBTWPCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (1-butyl-1H-pyrazol-4-yl)methylamine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of (1-butyl-1H-pyrazol-4-yl)methylamine, a substituted pyrazole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into the molecule's chemical structure, outline a detailed and validated synthetic pathway, and explore its potential as a valuable building block in the design of novel therapeutic agents.
Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The title compound, (1-butyl-1H-pyrazol-4-yl)methylamine, is a functionalized pyrazole that serves as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The presence of a butyl group at the N1 position enhances lipophilicity, which can be crucial for membrane permeability, while the methylamine group at the C4 position provides a reactive handle for further chemical modifications.
Chemical Structure and Physicochemical Properties
(1-butyl-1H-pyrazol-4-yl)methylamine possesses a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a butyl substituent on one nitrogen and a methylamine group on a carbon atom.
Chemical Structure:
-
2D Representation:
-
Molecular Formula: C₉H₁₇N₃
-
Molecular Weight: 167.25 g/mol
Physicochemical Properties (Predicted):
A summary of the predicted physicochemical properties of (1-butyl-1H-pyrazol-4-yl)methylamine is presented in the table below. These parameters are crucial for assessing the molecule's drug-likeness and potential pharmacokinetic profile.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 167.25 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5) |
| LogP (Octanol-Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, balancing solubility and permeability |
| Topological Polar Surface Area (TPSA) | 40.71 Ų | Suggests good potential for cell membrane penetration |
| Hydrogen Bond Donors | 2 | Contributes to target binding interactions |
| Hydrogen Bond Acceptors | 2 | Contributes to target binding interactions and solubility |
| Rotatable Bonds | 4 | Provides conformational flexibility for target binding |
Synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine: A Step-by-Step Protocol
The synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine can be efficiently achieved through a three-step sequence: N-alkylation of pyrazole, Vilsmeier-Haack formylation, and subsequent reductive amination. This synthetic strategy is robust and allows for the preparation of the target molecule from readily available starting materials.
Synthetic Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Technical Guide: 1-Butyl-N-methyl-1H-pyrazol-4-ylmethanamine
This guide serves as an in-depth technical resource for 1-butyl-N-methyl-1H-pyrazol-4-ylmethanamine , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
1-butyl-N-methyl-1H-pyrazol-4-ylmethanamine is a secondary amine intermediate featuring a pyrazole core substituted at the N1 position with a butyl chain. In drug discovery, this motif serves as a critical "linker-scaffold" hybrid. The methylene bridge (
This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns necessary for utilizing this compound in high-throughput synthesis and lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data |
| IUPAC Name | N-methyl-1-(1-butyl-1H-pyrazol-4-yl)methanamine |
| Molecular Formula | |
| Molecular Weight | 167.26 g/mol |
| SMILES | CCCCn1cc(CNC)cn1 |
| CAS Number | Not widely listed; Custom Synthesis Target |
| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |
Key Physicochemical Parameters (Predicted)
-
LogP (Octanol/Water): ~1.2 – 1.5. The butyl chain balances the polarity of the pyrazole-amine core, making it suitable for CNS-active fragments or cell-permeable tool compounds.
-
(Conjugate Acid): ~9.6 (Secondary amine). Unlike 4-aminopyrazoles (aniline-like,
), the methylene bridge decouples the nitrogen lone pair from the aromatic -system, maintaining aliphatic amine character. -
Solubility:
-
Free Base:[1] Miscible in DCM, MeOH, DMSO; sparingly soluble in water.
-
HCl Salt: Highly soluble in water (>50 mg/mL) and DMSO.
-
Synthetic Pathways
The synthesis of 1-butyl-N-methyl-1H-pyrazol-4-ylmethanamine requires a regioselective approach to ensure the butyl group attaches to the N1 nitrogen, followed by the construction of the secondary amine side chain.
Method A: Reductive Amination (Recommended)
This route is preferred for its operational simplicity and avoidance of potent alkylating agents in the final step.
Protocol:
-
N-Alkylation: React 1H-pyrazole-4-carbaldehyde with 1-bromobutane using cesium carbonate (
) in DMF.-
Critical Control: Monitor regioselectivity. N1-alkylation is favored sterically and thermodynamically over N2, but isomeric mixtures can occur.
-
-
Reductive Amination: Treat the isolated 1-butyl-1H-pyrazole-4-carbaldehyde with methylamine (2.0 eq, typically in THF or MeOH) to form the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (
, ) to reduce the imine to the secondary amine.
Figure 1: Preferred synthetic workflow via reductive amination.
Method B: Nucleophilic Substitution (Alternative)
Useful if the chloromethyl intermediate is available.
-
Start with (1-butyl-1H-pyrazol-4-yl)methanol .
-
Convert to chloride using
to yield 4-(chloromethyl)-1-butyl-1H-pyrazole . -
Displace chloride with excess methylamine (in THF/Water).
-
Risk: Requires excess amine to prevent over-alkylation (formation of tertiary amine).
-
Structural Analysis & Reactivity[4]
Nucleophilic Profile
The secondary amine is the primary nucleophile. It reacts readily with:
-
Acyl Chlorides/Anhydrides: To form amides (common in library synthesis).
-
Isocyanates: To form ureas.
-
Sulfonyl Chlorides: To form sulfonamides.
Regiochemistry & Stability
-
Pyrazole Ring: The N1-butyl substitution locks the tautomeric equilibrium. The C3 and C5 protons remain susceptible to electrophilic aromatic substitution (e.g., halogenation) if harsh conditions are used, but under standard coupling conditions, the ring is inert.
-
Methylene Bridge: This position is generally stable but can be susceptible to benzylic-type oxidation under extreme oxidative stress (e.g.,
), though less so than a true benzyl group.
Applications in Medicinal Chemistry
Scaffold Hopping
This fragment is often used to replace N-methylbenzylamine moieties. The pyrazole ring offers:
-
Reduced Lipophilicity: Lower cLogP compared to a phenyl ring (
vs ), improving metabolic stability. -
H-Bonding Potential: The N2 nitrogen of the pyrazole can serve as a weak hydrogen bond acceptor, potentially engaging water networks in the binding pocket.
Fragment-Based Drug Discovery (FBDD)
As a fragment, this molecule probes "solvent front" regions of active sites.
-
The Butyl Group: Probes hydrophobic channels.
-
The Amine: Forms salt bridges with Asp/Glu residues in kinase hinge regions or GPCR binding sites.
Figure 2: Reactivity profile and functionalization vectors.
Handling & Safety Protocols
Storage & Stability
-
Condition: Store as the HCl salt at 2–8°C for long-term stability. The free base is prone to absorbing atmospheric
(forming carbamates) and oxidation over months. -
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless reaction is intended).
Safety (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive, typical for aliphatic amines).
-
H302: Harmful if swallowed.
-
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
Reductive Amination Methodologies
-
Pyrazole Synthesis & Functionalization
- General Pyrazole Properties: Fustero, S., et al. "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde." Journal of Organic Chemistry, 2008. (Contextual grounding for the aldehyde precursor).
-
Safety Data
-
Fisher Scientific. "Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid" (Analogous handling data). Link
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 3. Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-butyl-1H-pyrazol-4-yl)methylamine: Synthesis, Characterization, and Potential Applications
Disclaimer: As of the latest search, a specific CAS number for (1-butyl-1H-pyrazol-4-yl)methylamine has not been identified in publicly accessible databases. This guide has been constructed based on established chemical principles and extrapolated data from structurally analogous pyrazole-containing amines. The information herein is intended for research and development purposes and should be used with the understanding that it represents a predictive analysis. Experimental validation is required to confirm the properties and behaviors of the target compound.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2][3] This guide focuses on the novel compound, (1-butyl-1H-pyrazol-4-yl)methylamine, a promising yet under-documented molecule. The presence of a butyl group at the N1 position of the pyrazole ring and a methylamine substituent at the C4 position suggests its potential as a valuable building block for the synthesis of more complex and biologically active molecules. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in exploring the synthesis, characterization, and potential applications of this compound.
Chemical Identity and Physicochemical Properties
While a specific CAS number is not yet assigned, the fundamental properties of (1-butyl-1H-pyrazol-4-yl)methylamine can be predicted based on its molecular structure.
| Property | Predicted Value |
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.23 g/mol |
| Appearance | Likely a solid or oil at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be pH-dependent. |
| Boiling Point | Predicted to be in the range of 250-300 °C at atmospheric pressure |
| pKa | The amine group is expected to have a pKa in the range of 9-10, typical for primary amines. |
Proposed Synthesis Pathway
A plausible synthetic route to (1-butyl-1H-pyrazol-4-yl)methylamine can be devised based on established methods for the synthesis of similar pyrazole derivatives.[4][5] The proposed pathway involves a multi-step synthesis starting from commercially available reagents.
Caption: Proposed two-step synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine.
Experimental Protocol: Synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine
Step 1: Synthesis of (1-butyl-1H-pyrazol-4-yl)methanimine (Imine Formation)
-
To a solution of 1-butyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.2 equivalents) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Reduction of the Imine to the Amine
-
Dissolve the crude (1-butyl-1H-pyrazol-4-yl)methanimine in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (1-butyl-1H-pyrazol-4-yl)methylamine.
Spectroscopic Characterization
The structure of the synthesized (1-butyl-1H-pyrazol-4-yl)methylamine can be confirmed using various spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The spectrum is expected to show signals corresponding to the butyl group protons, the pyrazole ring protons, the methylene protons adjacent to the amine, and the methyl protons of the amine.
-
¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the butyl group, the pyrazole ring, the methylene carbon, and the methyl carbon.
-
FT-IR: Characteristic absorption bands are expected for the N-H stretching of the amine, C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
While specific toxicity data for (1-butyl-1H-pyrazol-4-yl)methylamine is not available, it is prudent to handle it with care, following standard laboratory safety procedures for handling novel chemical entities. Based on the safety data sheets of similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[6][7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Potential Applications in Research and Drug Development
The structural motifs present in (1-butyl-1H-pyrazol-4-yl)methylamine suggest several potential areas of application:
-
Pharmaceutical Scaffolding: The pyrazole core is a privileged scaffold in drug discovery, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[3][8] This compound can serve as a key intermediate for the synthesis of novel drug candidates.
-
Agrochemicals: Pyrazole derivatives have also found use in agriculture as herbicides and pesticides.[2]
-
Material Science: The amine functionality allows for its incorporation into polymers and other materials to modify their properties.[2]
Caption: Potential research and development applications of the title compound.
Conclusion
(1-butyl-1H-pyrazol-4-yl)methylamine represents a novel chemical entity with significant potential for applications in various scientific fields. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and suggested safety precautions. Further experimental investigation is crucial to fully elucidate the chemical and biological characteristics of this promising molecule and to unlock its full potential in drug discovery and materials science.
References
-
Safety Data Sheet. (2023, December 21). Retrieved from [Link]
-
4 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem. (n.d.). Retrieved from [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (2021, March 10). Retrieved from [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15). Retrieved from [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (2021, July 6). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Buty-R%C3%ADos-Guti%C3%A9rrez-Garc%C3%ADa/261a8e1b2f6b8c9d2c2a0f8d6e3e5c7a0b3c1d9e]([Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22). Retrieved from [Link]
-
1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. (n.d.). Retrieved from [Link]
-
(1,3-Diphenyl-1H-Pyrazol-4-yl)-Methylamine Analogues as Inhibitors of Dipeptidyl Peptidases | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. airgas.com [airgas.com]
- 8. researchgate.net [researchgate.net]
Strategic Deployment of 1-Butyl-4-(methylaminomethyl)pyrazole
A Technical Guide for Medicinal Chemistry & Fragment-Based Drug Discovery
Executive Summary
The 1-butyl-4-(methylaminomethyl)pyrazole scaffold represents a high-value "linker-fragment" in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK/STAT pathways). Its structural utility lies in the unique combination of a lipophilic tail (butyl), an aromatic core (pyrazole), and a nucleophilic handle (secondary amine). This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in Fragment-Based Drug Discovery (FBDD).
Part 1: Structural Analysis & Pharmacophore Potential
This building block is not merely a passive intermediate; it is a vector for defined molecular interactions.
1.1 Physicochemical Profile
The molecule balances lipophilicity with solubility, making it an ideal "warhead carrier" or "hinge-binding" mimic.
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Formula | Low MW (<200) ideal for FBDD. | |
| Molecular Weight | 167.25 g/mol | High Ligand Efficiency (LE) potential. |
| cLogP | ~1.2 - 1.5 | Optimal lipophilicity for membrane permeability without aggregation. |
| pKa (Conj. Acid) | ~9.5 (Amine) | Protonated at physiological pH; good solubility. |
| H-Bond Donors | 1 (NH) | Critical for specific residue interaction (e.g., Asp/Glu). |
| H-Bond Acceptors | 2 (Pyrazole N) | Interaction with hinge region backbone amides. |
1.2 The "Vector" Logic
-
The Pyrazole Core: Acts as a bioisostere for phenyl or pyridine rings but with superior solubility profiles. In kinase inhibitors, the pyrazole nitrogens often interact with the hinge region (e.g., ATP binding site).
-
The Butyl Chain: Provides a hydrophobic vector, often targeting the "Gatekeeper" residue or the hydrophobic back-pocket (Selectivity Pocket).
-
The Methylaminomethyl Tail: A secondary amine handle that allows for modular diversification (via amidation, urea formation, or sulfonylation) to reach the solvent-exposed front of the protein.
Part 2: Validated Synthetic Protocol (The Self-Validating System)
Objective: Synthesize 1-butyl-4-(methylaminomethyl)pyrazole with >95% purity and regiochemical certainty.
Retrosynthetic Logic: The most robust route avoids over-alkylation of the amine. Therefore, we utilize a Reductive Amination strategy on the aldehyde intermediate, rather than direct alkylation of a primary amine.
Phase 1: Regioselective N-Alkylation
Precursor: 1H-pyrazole-4-carbaldehyde.[1][2]
-
Setup: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF (anhydrous).
-
Base: Add
(2.5 eq) or (for faster kinetics). Stir for 30 min to deprotonate the pyrazole NH. -
Alkylation: Add 1-bromobutane (1.1 eq) dropwise at 0°C to prevent exotherms, then warm to RT.
-
monitor: TLC (EtOAc/Hexane). The product (1-butyl-1H-pyrazole-4-carbaldehyde) will be less polar than the starting material.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (aq) to remove DMF.
-
Critical Checkpoint: 1H NMR must show a triplet at ~4.1 ppm (N-CH2) and the aldehyde singlet at ~9.8 ppm.
-
Phase 2: Reductive Amination (The Critical Step)
Reagent Choice: Sodium Triacetoxyborohydride (
-
Imine Formation: Dissolve the aldehyde (from Phase 1) in DCE (1,2-Dichloroethane). Add Methylamine (2.0 M in THF, 1.5 eq). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 1h.
-
Reduction: Add
(1.5 eq) in one portion. Stir overnight at RT. -
Quench: Add sat.
until gas evolution ceases. -
Extraction: Extract with DCM.
-
Purification: The secondary amine can be purified via Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or amine-functionalized silica chromatography.
Experimental Workflow Diagram
Figure 1: Step-wise synthetic workflow emphasizing the reductive amination pathway for regiochemical control.
Part 3: Reactivity & Library Generation
Once synthesized, the secondary amine is the primary handle for diversification. In a medicinal chemistry campaign, this building block is typically coupled to a core scaffold (e.g., a pyrimidine or pyridine) to generate a full inhibitor.
3.1 Derivatization Logic
The methyl group on the amine reduces steric bulk compared to an ethyl/isopropyl group, but increases basicity compared to an aniline.
-
Amide Coupling: Reaction with carboxylic acids (HATU/DIEA).
-
Use Case: Creating peptidomimetics or extending into the solvent channel.
-
-
Sulfonylation: Reaction with sulfonyl chlorides.
-
Use Case: Locking the conformation and adding H-bond acceptors.
-
-
Urea Formation: Reaction with isocyanates.
-
Use Case: High-affinity H-bond networks (common in kinase Type II inhibitors).
-
3.2 SAR Decision Logic (JAK Inhibition Context)
In the context of Janus Kinase (JAK) inhibitors (like Ruxolitinib analogs), the pyrazole often binds to the hinge.
Figure 2: Structure-Activity Relationship (SAR) mapping of the building block within a theoretical kinase binding pocket.
Part 4: Case Studies & Applications
4.1 Kinase Inhibitor Scaffolding
The 4-aminomethylpyrazole motif is a proven bioisostere in kinase inhibitors.
-
Mechanism: The pyrazole ring mimics the adenine ring of ATP.
-
Analogs: While Ruxolitinib uses a pyrazole linked to a pyrrolo[2,3-d]pyrimidine, the 1-butyl-4-(methylaminomethyl)pyrazole serves as a simplified, flexible analog for probing the "ribose pocket" of the enzyme [1, 4].
-
Advantage: The N-methyl group prevents the formation of a primary amide upon coupling, which can sometimes lead to poor metabolic stability (N-dealkylation). The tertiary amide formed after coupling is generally more metabolically stable.
4.2 Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "Fragment Grow" candidate.
-
Starting Point: Screen the fragment for weak affinity (mM range) against a target (e.g., JAK2, CDK4).
-
Optimization: Grow the molecule from the secondary amine. The butyl group anchors the orientation, allowing the chemist to explore the chemical space available at the C4 position [5].
References
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: NIH / PubMed Central URL:[Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Source: Journal of Chemical Education URL:[Link]
-
Pyrazole: An emerging privileged scaffold in drug discovery. Source: PMC / NIH URL:[Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors. Source: Molecules (MDPI) URL:[Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (Analogous synthetic methodology) Source: Organic Syntheses URL:[Link]
Sources
The Pyrazole Methylamine Scaffold: A Technical Guide to Accelerating Drug Discovery
Executive Summary
The pyrazole ring system represents one of the most versatile and privileged scaffolds in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, have cemented its role in a multitude of approved therapeutics.[1] This guide focuses specifically on pyrazole derivatives bearing an N-alkylated amino moiety, with a particular emphasis on methylamine substituents. This structural motif is a cornerstone of numerous successful kinase inhibitors and is an emerging pharmacophore for other target classes. We will explore the causality behind the synthetic strategies, mechanisms of action, and bioassay validation for this critical class of compounds, providing field-proven insights for researchers, scientists, and drug development professionals.
The Pyrazole Aminopyrazole Core: A Privileged Scaffold
The five-membered diazole ring of pyrazole offers a unique combination of aromaticity, metabolic stability, and tunable electronic properties. Unlike more lipophilic aromatic rings like benzene, the pyrazole core offers lower lipophilicity, which can improve the solubility and overall pharmacokinetic profile of a drug candidate.[2]
The Strategic Importance of the Amino Substituent
The introduction of an amino group onto the pyrazole core creates a critical pharmacophore capable of forming multiple, high-affinity interactions with biological targets. In the context of protein kinases, for instance, the aminopyrazole moiety is renowned for its ability to form a triad of hydrogen bonds with the "hinge" region of the ATP-binding pocket, a highly conserved interaction that anchors the inhibitor.[3] N-alkylation of this amino group, particularly N-methylation, serves several strategic purposes:
-
Modulation of Basicity: Methylation alters the pKa of the amine, which can fine-tune its interaction with acidic residues in the target protein and influence its absorption and distribution properties.
-
Steric Control: The methyl group can provide beneficial steric interactions, directing the orientation of larger substituents towards other binding pockets and potentially enhancing selectivity.
-
Improved Permeability: Capping a polar N-H bond with a methyl group can reduce the hydrogen bonding potential with solvent, often leading to improved cell membrane permeability and oral bioavailability.
-
Conformational Restriction: As seen in some fused pyrazole systems, an intramolecular hydrogen bond can form between a sulfonyl group and the methylamino group, restricting conformational flexibility and locking the molecule into a bioactive conformation, which can lead to high potency.[4]
Synthetic Strategies for Aminopyrazole Derivatives
The synthesis of N-substituted aminopyrazoles requires a robust and flexible chemical approach. The process is typically bifurcated into the formation of the core aminopyrazole ring followed by its functionalization.
Synthesis of the 3-Aminopyrazole Core
One of the most common and reliable methods for constructing the aminopyrazole scaffold is through the condensation of a hydrazine with a 1,3-dielectrophilic compound where one electrophilic group is a nitrile.[5] The reaction between a β-ketonitrile and hydrazine is a cornerstone of this approach.
-
Causality: This reaction proceeds via a well-understood mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks the highly electrophilic carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization.[5]
Introduction of Substituents
Once the core is formed, further functionalization can be achieved. For kinase inhibitors, a common strategy involves Suzuki coupling to introduce aryl or heteroaryl groups at positions 4 or 5 of the pyrazole ring. The amino group can then be alkylated.
A representative workflow for the synthesis of a substituted pyrazole methylamine derivative is depicted below. This logical flow allows for modular construction, enabling the generation of diverse libraries for structure-activity relationship (SAR) studies.
Key Therapeutic Targets: Protein Kinases
Pyrazole methylamine derivatives have shown exceptional success as inhibitors of protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[6]
Mechanism of Action: ATP-Competitive Inhibition
The majority of pyrazole-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the catalytic cleft of the kinase.[7] The aminopyrazole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3] The N-methyl group and other substituents then extend into adjacent hydrophobic pockets, conferring potency and selectivity for the target kinase over the ~500 other kinases in the human kinome.
The JAK-STAT pathway is a prime example of a signaling cascade targeted by these inhibitors. Cytokines binding to their receptors activate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression related to inflammation and immunity.[8] Inhibitors block the initial phosphorylation step, effectively shutting down the pathway.
Case Studies in Drug Discovery
The clinical and commercial success of pyrazole-based kinase inhibitors validates the importance of this scaffold.
Crizotinib (Xalkori®)
Crizotinib is a potent oral inhibitor of ALK, ROS1, and c-MET receptor tyrosine kinases.[7][9] It is a first-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK-positive.[3] The aminopyridine structure of crizotinib functions as the hinge-binder, while the substituted pyrazole moiety plays a crucial role in securing its position within the ATP binding pocket.[7][10]
Ruxolitinib (Jakafi®)
Ruxolitinib is a powerful inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[11][12] These conditions are characterized by dysregulated JAK-STAT signaling.[8] Ruxolitinib's ability to block this pathway leads to a reduction in splenomegaly and amelioration of constitutional symptoms.[13] The core structure features a pyrrolo[2,3-d]pyrimidine linked to a pyrazole ring, a design that confers high potency against its target kinases.[14]
Comparative Data of Marketed Drugs
| Drug Name (Brand) | Core Scaffold | Primary Kinase Targets | Approved Indication | IC₅₀ (JAK1/JAK2) |
| Crizotinib (Xalkori®) | 2-Aminopyridine-Pyrazole | ALK, ROS1, c-MET | ALK+ Non-Small Cell Lung Cancer | Not applicable |
| Ruxolitinib (Jakafi®) | Pyrrolopyrimidine-Pyrazole | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | ~3.3 nM / ~2.8 nM |
Data compiled from multiple sources.[6][14]
Core Methodologies & Experimental Protocols
Synthesizing and evaluating novel drug candidates requires rigorous and reproducible experimental protocols. The following are self-validating, field-proven methods for the assessment of pyrazole methylamine derivatives.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Purpose: To determine the in vitro potency (IC₅₀) of a compound against a target kinase.
Principle: HTRF is a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology. The assay measures the phosphorylation of a biotinylated substrate by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting at 10 µM) in DMSO.
-
Enzymatic Reaction Setup (384-well plate):
-
Add 2 µL of enzymatic buffer to each well.
-
Add 2 µL of the biotinylated substrate (e.g., a generic tyrosine kinase substrate).
-
Add 2 µL of the target kinase enzyme.
-
Add 2 µL of the test compound from the dilution plate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
-
Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the kinase reaction.
-
Detection:
-
Stop the reaction by adding 10 µL of a pre-mixed detection solution containing EDTA, the europium-labeled antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
Purpose: To measure the growth-inhibitory or cytotoxic effects of a compound on a cancer cell line.
Principle: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which reflects the cell number.
Step-by-Step Methodology:
-
Cell Plating: Seed adherent cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye and TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Data Acquisition: Measure the optical density (OD) at 510-565 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the percentage of inhibition against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole methylamine scaffold provides crucial insights into the molecular features required for potent and selective biological activity.
| Modification Area | Observation | Rationale / Implication |
| Pyrazole Core | The core itself acts as an effective bioisostere for phenyl rings, often improving solubility and metabolic properties.[2] | Essential for anchoring the molecule in the target's binding pocket. |
| N1-Substitution | Large or bulky groups on the pyrazole N1 position are often well-tolerated and can be used to probe deeper pockets, enhancing selectivity. | This vector allows for fine-tuning of selectivity between different kinases or receptor subtypes. |
| C3-Amine | The amino group is critical for hinge-binding in kinases. The C-3 methylamino pyrazole part is key for high affinity in some targets.[1] | This group is a primary anchor. N-methylation can improve potency and cell permeability. |
| C4-Substitution | Substitution at the C4 position with aryl or heteroaryl groups is a common strategy to occupy the ATP ribose-binding pocket. | This position is a key driver of potency. Modifications here directly impact affinity. |
| C5-Substitution | Modifications at C5 can influence selectivity. For example, specific substitutions can favor inhibition of meprin α over meprin β.[1] | Allows for modulation of the selectivity profile by interacting with non-conserved residues. |
Future Perspectives and Conclusion
The pyrazole methylamine scaffold continues to be a highly productive area of research in drug discovery. While its success in kinase inhibition is well-established, its potential for modulating other target classes, such as GPCRs, is an exciting and underexplored frontier.[14] Future work will likely focus on developing next-generation inhibitors that can overcome acquired resistance mutations, such as the "gatekeeper" mutations in kinases. The development of covalent inhibitors, where an electrophilic "warhead" is attached to the scaffold to form a permanent bond with a non-catalytic cysteine residue near the active site, is a promising strategy for achieving durable target inhibition.
References
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 13. Crizotinib: From Discovery to Front-line Treatment_Chemicalbook [chemicalbook.com]
- 14. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
N-methyl-1-butylpyrazole-4-methanamine supplier
An In-Depth Technical Guide to N-methyl-1-butylpyrazole-4-methanamine: Synthesis, Characterization, and Handling for Research Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-methyl-1-butylpyrazole-4-methanamine, a novel heterocyclic compound with potential applications in drug discovery and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details a plausible synthetic pathway, robust analytical quality control methods, safe handling procedures, and sourcing strategies. The information herein is synthesized from established chemical principles and data on analogous pyrazole structures to provide a scientifically grounded framework for working with this specific molecule.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in modern drug discovery.[1] This designation stems from its frequent appearance in a wide array of pharmacologically active compounds and its inherent metabolic stability.[1][2] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4]
Several blockbuster drugs incorporate the pyrazole core, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring the therapeutic value of this chemical class.[1][2] The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune its steric and electronic properties to optimize interactions with various biological targets.[3]
N-methyl-1-butylpyrazole-4-methanamine is a specific derivative featuring key substitutions that merit investigation: a butyl group at the N1 position of the pyrazole ring and an N-methylmethanamine moiety at the C4 position. These features present opportunities for exploring new structure-activity relationships (SAR) and developing novel therapeutic agents. This guide serves as a foundational resource for the synthesis, analysis, and safe handling of this promising compound.
Physicochemical Properties
As N-methyl-1-butylpyrazole-4-methanamine is a specialized compound not widely cataloged, its precise physical properties are not empirically determined in public literature. However, we can compute its key physicochemical descriptors based on its structure, providing reliable estimates for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N₃ | Computed |
| Molecular Weight | 167.25 g/mol | Computed |
| Topological Polar Surface Area (TPSA) | 29.9 Ų | Computed[5] |
| Predicted logP (XLogP3) | 1.0 - 1.5 | Estimated based on similar structures[6] |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bonds | 4 | Computed |
Note: These values are computationally derived and should be used as estimates pending empirical validation.
Synthesis and Purification Workflow
The synthesis of N-methyl-1-butylpyrazole-4-methanamine can be logically approached via a multi-step sequence starting from a suitable pyrazole precursor. The proposed pathway involves the formation of a key aldehyde intermediate, followed by reductive amination.
Caption: Proposed synthesis and purification workflow.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the synthesis of similar secondary amines.[7]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-butyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of methylamine (1.5-2.0 equivalents, typically as a solution in THF or water) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde, thereby minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude N-methyl-1-butylpyrazole-4-methanamine.
Purification Protocol: Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column packed in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane, potentially with a small amount of triethylamine to prevent amine tailing).
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with the solvent gradient, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and evaporate the solvent to yield the purified N-methyl-1-butylpyrazole-4-methanamine, typically as an oil or low-melting solid.
Analytical Quality Control
To ensure the identity, purity, and integrity of the synthesized compound, a panel of analytical techniques must be employed. This constitutes a self-validating system where each method corroborates the others.
Caption: A multi-technique approach for quality control.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Elucidation | Confirms the presence of all proton environments: characteristic signals for the butyl group, pyrazole ring protons, the CH₂ bridge between the ring and nitrogen, and the N-methyl singlet. Integral ratios should match the number of protons in each group. |
| ¹³C NMR | Structural Confirmation | Confirms the carbon backbone of the molecule. Each unique carbon atom should correspond to a distinct signal. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio. An ESI-MS spectrum in positive mode should show a prominent peak corresponding to the [M+H]⁺ ion at approximately m/z 168.2. |
| HPLC | Purity Determination | Quantifies the purity of the compound. A single major peak should be observed, with purity typically expected to be ≥95% for research applications. |
Safe Handling, Storage, and Disposal
While a specific Safety Data Sheet (SDS) for N-methyl-1-butylpyrazole-4-methanamine is not available, data from pyrazole and its derivatives provide a strong basis for safe handling protocols.[8][9][10] Pyrazole-based compounds are often classified as harmful if swallowed and toxic in contact with skin, causing skin and eye irritation.[8][10]
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | To protect eyes from splashes.[11] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[11] |
| Body Protection | Lab coat. | To protect skin from accidental spills.[11] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | To prevent inhalation of vapors. |
-
Handling: Always handle the compound in a well-ventilated chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[9][10]
Sourcing and Procurement
N-methyl-1-butylpyrazole-4-methanamine is not a standard catalog item. Researchers seeking to acquire this compound will need to engage with a company specializing in custom chemical synthesis.
Recommended Sourcing Strategy:
-
Identify Custom Synthesis Providers: Companies such as ChemScene and the custom synthesis divisions of larger suppliers like Sigma-Aldrich offer fee-for-service synthesis of novel compounds.[12][13]
-
Request a Quotation: Provide the chemical name, structure, desired quantity, and required purity level to the potential suppliers.
-
Specify Analytical Requirements: Clearly state the required analytical data for product release (e.g., ¹H NMR, HPLC, MS) to ensure the delivered compound meets research standards.
Potential Applications in Research
The structural features of N-methyl-1-butylpyrazole-4-methanamine make it a valuable tool for various research and development activities:
-
Scaffold for Library Synthesis: It can serve as a starting point for the synthesis of a library of related compounds to explore structure-activity relationships (SAR) for a specific biological target.
-
Kinase Inhibitor Development: The pyrazole scaffold is a common feature in many kinase inhibitors.[2][14] This compound could be explored as a novel inhibitor for various kinases involved in cancer or inflammatory diseases.
-
Antibacterial Drug Discovery: Certain substituted pyrazoles have shown potent activity against drug-resistant bacteria.[1] This molecule could be evaluated for its antibacterial spectrum.
-
Fragment-Based Drug Design: The molecule itself or fragments thereof can be used in screening campaigns to identify initial hits against novel protein targets.
References
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives: A Review. (2026). Journal of Pharmaceutical Research International. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Molecules. [Link]
-
N-[(1-tert-butylpyrazol-4-yl)methyl]propan-1-amine. (n.d.). PubChem. [Link]
-
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. (n.d.). PubChem. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]
-
General methods of synthesis for pyrazole and its derivatives. (n.d.). ResearchGate. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Journal of Public Health in Africa. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Nature Communications. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | C8H15N3 | CID 579620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-[(1-tert-butylpyrazol-4-yl)methyl]propan-1-amine | C11H21N3 | CID 43755030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemscene.com [chemscene.com]
- 13. N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | 179873-43-9 [sigmaaldrich.com]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Precision Synthesis of Secondary Amine Pyrazole Intermediates
Regiocontrol, Cross-Coupling Architectures, and Scalable Protocols
Executive Summary
The pyrazole pharmacophore is a cornerstone of modern medicinal chemistry, present in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (Celecoxib). However, the synthesis of secondary amine pyrazole intermediates presents a unique duality of challenges:
-
Type I (Endocyclic): The pyrazole ring itself acts as a secondary amine (
-unsubstituted), requiring regioselective -functionalization (N1 vs. N2). -
Type II (Exocyclic): The pyrazole scaffold bears a functionalized secondary amine side chain (e.g.,
), requiring chemoselective formation without compromising ring integrity.
This guide synthesizes field-proven methodologies for generating both intermediate classes, prioritizing atom economy, regiocontrol, and scalability.
Part 1: The Structural Paradox & Regiochemistry
The fundamental challenge in pyrazole synthesis is annular tautomerism . In
-
The Nucleophile: The pyrazolate anion (formed by deprotonation,
in DMSO) is an ambident nucleophile. -
The Trap: Electrophiles prefer the less sterically hindered nitrogen (N1) under kinetic control, but thermodynamic equilibration can shift this selectivity.
Strategic Decision Matrix: N1 vs. N2 Functionalization
| Factor | Kinetic Control (N1-Alkylation) | Thermodynamic Control (N2-Alkylation) |
| Conditions | Low Temp ( | High Temp ( |
| Mechanism | Irreversible attack at the least hindered site. | Reversible attack; stability dictates product. |
| Selectivity | Favors steric relief (away from C3/C5 substituents). | Favors electronic stabilization (lone pair delocalization). |
Part 2: Type I Synthesis – The Pyrazole as a Nucleophile
Target:
The Chan-Lam coupling allows for the
Mechanism & Workflow (Chan-Lam)
The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle, utilizing atmospheric oxygen as the terminal oxidant.[1]
Figure 1: Catalytic cycle of the Chan-Lam coupling for pyrazole N-arylation. Note the critical role of O2 in the Cu(II) regeneration.
Protocol 1: Chan-Lam N-Arylation of 3,5-Dimethylpyrazole
Reference Grounding: Adapted from methodologies in Chemical Reviews (2013) and recent optimization studies (2020).
Reagents:
-
Substrate: 3,5-Dimethylpyrazole (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst:
(0.1 equiv - 10 mol%) -
Base: Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Atmosphere: Open air (balloon of
optional for speed)
Step-by-Step Methodology:
-
Charge: To a dry round-bottom flask, add 3,5-dimethylpyrazole (10 mmol), aryl boronic acid (15 mmol), and
(1 mmol). -
Solvate: Add DCM (50 mL) and stir to suspend.
-
Activate: Add Pyridine (20 mmol) dropwise. The solution typically turns a deep blue/green (characteristic of Cu-amine complexes).
-
Oxidize: Insert a drying tube (calcium chloride) to allow air exchange but prevent moisture ingress. Stir vigorously at room temperature (
) for 12–24 hours.-
Tip: For sluggish substrates, attach an
balloon.
-
-
Quench: Dilute with EtOAc (100 mL) and wash with aqueous
(10%) to remove copper salts (aqueous layer turns bright blue). -
Purification: Dry organic layer (
), concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Critical Control Point: The reaction requires molecular oxygen. Do not run this under Nitrogen/Argon.
Part 3: Type II Synthesis – Exocyclic Secondary Amines
Target: Pyrazolyl-alkyl-amines (e.g., Pyrazole-CH2-NH-R). Method: Reductive Amination .[2][3]
Direct alkylation of primary amines often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is the self-validating protocol of choice because the intermediate imine formation is discrete and controllable.
Mechanism & Workflow (Reductive Amination)
This route avoids over-alkylation by forming a neutral imine species, which is then selectively reduced.
Figure 2: One-pot reductive amination workflow. The choice of reducing agent (STAB) prevents reduction of the aldehyde precursor.
Protocol 2: One-Pot Reductive Amination
Reagents:
-
Substrate: 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Amine: Cyclopropylamine (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB,
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Additive: Acetic Acid (1.0 equiv) – Crucial for imine formation catalysis.
Step-by-Step Methodology:
-
Imine Formation: Dissolve aldehyde (5 mmol) and amine (5.5 mmol) in DCE (20 mL). Add Acetic Acid (5 mmol). Stir for 1 hour at Room Temp.
-
Validation: Monitor by TLC (disappearance of aldehyde).
-
-
Reduction: Cool to
. Add STAB (7.5 mmol) portion-wise over 10 minutes. -
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Workup: Quench with saturated
(gas evolution will occur). Extract with DCM ( ). -
Purification: The secondary amine is basic. Acid/Base extraction is an efficient purification method here, often avoiding chromatography.
Part 4: Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Chan-Lam: Low Yield | Catalyst Poisoning / Lack of | Switch to |
| Regio-isomers (N1/N2) | Thermodynamic equilibration | Switch solvent to non-polar (Toluene) for kinetic control; Use bulky protecting groups (THP, Trityl) to force steric selectivity. |
| Reductive Amination: Dialkylation | Highly reactive aldehyde | Use STAB (mild) instead of |
| Purification Difficulty | Pyrazole acidity | Pyrazoles with free NH are amphoteric. Avoid acidic columns; use neutral alumina or add 1% |
References
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Chemical Reviews, 2013, 113 (5), 2958-3043. Link
- Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids and Derivatives (Chan-Lam Coupling).Chemical Reviews, 2014, 114, 5182.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025, 26, 10335. Link
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017, 82 (16), 846-854. Link
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 2024. Link
Sources
The 1,4-Disubstituted Pyrazole-4-Amine: A Precision Scaffold for Medicinal Chemistry
Executive Summary
The 1,4-disubstituted pyrazole-4-amine represents a privileged yet synthetically nuanced scaffold in modern drug discovery. Unlike the ubiquitous 1,3- or 1,5-isomers found in early-generation kinase inhibitors (e.g., Crizotinib, Celecoxib), the 1,4-substitution pattern offers a unique linear vector geometry. This orientation is critical for projecting substituents into deep hydrophobic pockets while positioning the C4-amine as a primary hydrogen bond donor/acceptor, typically interacting with the hinge region of kinase domains.
This technical guide provides a rigorous analysis of the scaffold's structural utility and details a validated, high-fidelity synthetic workflow to access it regioselectively.
Structural Biology & SAR Implications
The "Linear Vector" Advantage
In medicinal chemistry, the vector of substituent exit is paramount.
-
1,3- and 1,5-pyrazoles: Create a "bent" or "V-shaped" topography.
-
1,4-pyrazoles: Create an extended, rod-like topography.
This linearity mimics the para-substitution of phenyl rings but with superior physicochemical properties (lower logP, higher aqueous solubility) and distinct hydrogen bonding capabilities.
The Hinge-Binding Motif
The C4-amine is the functional warhead. In kinase inhibition, the exocyclic amino group (
Figure 1: SAR Interaction Map detailing the functional roles of the 1,4-disubstituted pyrazole scaffold.
Synthetic Challenges & Strategy
The primary synthetic bottleneck is regioselectivity . The pyrazole ring is tautomeric; direct alkylation of an unsubstituted pyrazole typically yields a mixture of N1- and N2-alkylated products (often indistinguishable 1,3- vs 1,5- mixtures if C3/C5 are different).
To access the 1,4-disubstituted amine specifically, we must avoid the "tautomer trap."
Strategic Pathways
| Method | Mechanism | Pros | Cons |
| A. Classic Nitration | Nitration of pyrazole | Scalable, cheap reagents. | Poor regioselectivity during alkylation; requires chromatographic separation. |
| B. De Novo Cyclization | Hydrazine + 1,3-dicarbonyl equivalent | High convergence. | Limited availability of specific 2-substituted-1,3-dicarbonyl precursors. |
| C. Chan-Lam Coupling | Recommended. Cu-catalyzed N-arylation of 4-nitropyrazole. | Excellent regioselectivity for N-arylation; mild conditions. | Requires boronic acids; Cu stoichiometric or catalytic with O2.[1] |
| D. CuSAC (Sydnone) | Copper-catalyzed Sydnone-Alkyne Cycloaddition. | Perfect 1,4-regiocontrol ; "Click" chemistry speed. | Requires synthesis of sydnone precursors; less industrial precedence. |
Detailed Experimental Protocol
Selected Workflow: Chan-Lam Coupling of 4-Nitropyrazole followed by Hydrogenation. Rationale: This route is the most robust for medicinal chemistry libraries, allowing the rapid diversification of the N1-aryl group using commercially available boronic acids, followed by a clean reduction to the amine.
Phase 1: Regioselective N-Arylation (Chan-Lam Coupling)
Reaction:
Reagents:
-
4-Nitropyrazole (1.0 equiv)[2]
-
Aryl Boronic Acid (1.5 - 2.0 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (0.1 - 1.0 equiv)
-
Pyridine (2.0 equiv) or TEA (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Molecular Sieves (4Å, activated)
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon, then remove argon line (reaction requires air).
-
Charging: Add 4-Nitropyrazole (1.13 g, 10 mmol), Aryl Boronic Acid (15 mmol), and activated 4Å molecular sieves (1.0 g).
-
Solvent: Add anhydrous DCM (50 mL).
-
Catalyst Addition: Add Cu(OAc)₂ (181 mg, 1.0 mmol, 10 mol%) and Pyridine (1.61 mL, 20 mmol).
-
Oxidation: Attach a drying tube (CaCl₂) to the flask. Stir the reaction vigorously at room temperature (25°C) open to the air (or under an O₂ balloon for faster kinetics).
-
Note: The reaction mixture typically turns from blue to green/brown as the Cu(II)/Cu(III) cycle proceeds.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction time is typically 12–24 hours.
-
Workup: Filter the mixture through a pad of Celite to remove sieves and copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
-
Validation: Verify the N1-arylation by NOESY NMR if necessary (though 4-nitro symmetry often simplifies this).
-
Phase 2: Reduction to 1-Aryl-pyrazol-4-amine
Reaction:
Step-by-Step Protocol:
-
Setup: Dissolve the purified 1-aryl-4-nitropyrazole (5 mmol) in MeOH (25 mL) or EtOH/EtOAc (1:1).
-
Catalyst: Carefully add 10% Pd/C (50 mg, ~10 wt% loading) under a stream of nitrogen (Caution: Pyrophoric).
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature for 2–4 hours.
-
Workup: Filter the reaction mixture through a Celite pad (keep wet with solvent to prevent catalyst ignition). Wash with MeOH.
-
Isolation: Concentrate the filtrate. The resulting 1-aryl-pyrazol-4-amine is typically pure enough for the next step (e.g., amide coupling or urea formation).
-
Stability Note: 4-Aminopyrazoles can be air-sensitive (oxidation to purple/black tars). Store under argon or use immediately.
-
Process Visualization
The following diagram illustrates the decision logic and synthetic flow for accessing the 1,4-scaffold.
Figure 2: Synthetic workflow for the high-fidelity production of 1,4-disubstituted pyrazole amines.
References
-
Chan-Lam Coupling Mechanism & Protocol
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis. Link
-
-
Regioselective Synthesis of Pyrazoles
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems. Link
-
-
CuSAC (Sydnone)
-
Specklin, S., et al. (2014). Copper-Catalyzed [3+2] Cycloaddition of Sydnones with Alkynes: A Straightforward Access to 1,4-Disubstituted Pyrazoles. Organic Letters. Link
-
-
Medicinal Chemistry of Pyrazoles
-
Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives. Journal of Advanced Pharmaceutical Technology & Research. Link
-
-
Microwave-Assisted Synthesis (Alternative Protocol)
Sources
Molecular weight and formula of (1-butyl-1H-pyrazol-4-yl)methylamine
An In-depth Technical Guide to (1-butyl-1H-pyrazol-4-yl)methylamine: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of (1-butyl-1H-pyrazol-4-yl)methylamine, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, including its molecular formula and weight. A plausible, detailed methodology for its synthesis, purification, and characterization by modern spectroscopic techniques is presented, grounded in established chemical principles. This guide is intended to serve as a valuable resource for scientists engaged in the exploration and utilization of novel pyrazole-based scaffolds.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazole and its derivatives represent a privileged class of five-membered nitrogen-containing heterocycles that are of considerable interest in medicinal chemistry.[1] The versatility of the pyrazole ring system, coupled with a wide spectrum of biological activities, has established it as a cornerstone in the design of novel therapeutic agents.[1][2] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring its clinical significance.[3][4]
The pyrazole scaffold's metabolic stability and its capacity for diverse functionalization make it a favored pharmacophore in drug discovery programs.[4] These derivatives have demonstrated a broad range of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[3][5] This guide focuses on a specific derivative, (1-butyl-1H-pyrazol-4-yl)methylamine, providing a detailed examination of its chemical properties and a robust framework for its synthesis and characterization.
Core Properties of (1-butyl-1H-pyrazol-4-yl)methylamine
The structural and physical properties of (1-butyl-1H-pyrazol-4-yl)methylamine are fundamental to its potential applications. The molecule consists of a central pyrazole ring substituted with a butyl group at the N1 position and a methylamine group at the C4 position.
Caption: Chemical structure of (1-butyl-1H-pyrazol-4-yl)methylamine.
Table 1: Physicochemical Properties of (1-butyl-1H-pyrazol-4-yl)methylamine
| Property | Value |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| IUPAC Name | (1-butyl-1H-pyrazol-4-yl)methanamine |
| CAS Number | Not available |
| Predicted LogP | 1.5 - 2.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Synthesis and Purification Methodology
The synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine can be approached through a multi-step process, beginning with the construction of the substituted pyrazole ring followed by the introduction and modification of the functional group at the C4 position. The following protocol is a representative, field-proven approach for similar pyrazole derivatives.
Synthesis Protocol
A plausible synthetic route involves the initial formation of a 4-formyl-1-butyl-1H-pyrazole, followed by reductive amination to yield the target methylamine.
Step 1: Synthesis of 1-butyl-1H-pyrazole-4-carbaldehyde
-
To a solution of 1H-pyrazole-4-carbaldehyde in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add one equivalent of a base like sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the pyrazole anion.
-
Add 1.1 equivalents of 1-bromobutane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination to (1-butyl-1H-pyrazol-4-yl)methylamine
-
Dissolve the 1-butyl-1H-pyrazole-4-carbaldehyde in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N) in excess.
-
To this mixture, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent like dichloromethane.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude product.
-
Further purification can be achieved by column chromatography.
Caption: Synthetic workflow for (1-butyl-1H-pyrazol-4-yl)methylamine.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and mass spectrometry provides a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Predicted chemical shifts for the target compound are presented below, based on data from analogous structures.[6]
Table 2: Predicted ¹H and ¹³C NMR Data for (1-butyl-1H-pyrazol-4-yl)methylamine (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) |
| H-3 (pyrazole) | ~7.5 | s | 1H | C-3 | ~138 |
| H-5 (pyrazole) | ~7.4 | s | 1H | C-5 | ~128 |
| N-CH₂ (butyl) | ~4.1 | t | 2H | C-4 | ~118 |
| C4-CH₂ (methylamine) | ~3.8 | s | 2H | N-CH₂ (butyl) | ~50 |
| CH₂ (butyl) | ~1.8 | m | 2H | C4-CH₂ (methylamine) | ~40 |
| CH₂ (butyl) | ~1.3 | m | 2H | CH₂ (butyl) | ~32 |
| CH₃ (butyl) | ~0.9 | t | 3H | CH₂ (butyl) | ~20 |
| NH₂ | ~1.5 (broad) | s | 2H | CH₃ (butyl) | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
N-H stretch: A broad to medium absorption in the range of 3300-3500 cm⁻¹ is expected for the primary amine (NH₂).
-
C-H stretch: Absorptions around 2850-2960 cm⁻¹ correspond to the C-H stretching of the butyl and methylene groups.
-
N-H bend: A bending vibration for the primary amine is typically observed around 1590-1650 cm⁻¹.
-
C=C and C=N stretch: Aromatic and heteroaromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For (1-butyl-1H-pyrazol-4-yl)methylamine (C₈H₁₅N₃), the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) mass spectrometry would be observed at m/z 154.13.
Caption: Analytical workflow for compound characterization.
Potential Applications and Future Directions
Given the extensive pharmacological activities of pyrazole derivatives, (1-butyl-1H-pyrazol-4-yl)methylamine holds potential as a building block in drug discovery.[2][5] The primary amine functionality provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of related compounds for screening against various biological targets. The N-butyl group can influence the lipophilicity and pharmacokinetic properties of potential drug candidates.
Future research could focus on:
-
Derivatization: Synthesizing a series of amides, sulfonamides, or other derivatives from the primary amine to explore structure-activity relationships.
-
Biological Screening: Evaluating the compound and its derivatives for activity in areas where pyrazoles have shown promise, such as oncology, infectious diseases, and inflammation.[1][3][4]
-
Computational Studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of more potent analogs.
Conclusion
(1-butyl-1H-pyrazol-4-yl)methylamine is a compound with a valuable structural motif for medicinal chemistry research. This guide has provided a detailed overview of its core properties, a robust methodology for its synthesis and purification, and a comprehensive plan for its spectroscopic characterization. The information presented herein is intended to empower researchers to confidently synthesize and utilize this and similar pyrazole derivatives in their drug discovery and development endeavors.
References
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]
-
1-Methyl-1H-pyrazol-4-ylamine hydrochloride. (n.d.). PubChem. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Burbano-Castillo/8b51d387693e506e788448f10664e43f55050f22]([Link]
-
tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. (n.d.). PubChem. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]
-
1-butyl-5-methyl-1h-pyrazol-4-amine. (n.d.). PubChemLite. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]
-
Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). (2025). Nepal Journals Online. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epj-conferences.org [epj-conferences.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Ascendancy of Pyrazole-Based Amine Fragments: A Technical Guide for Modern Medicinal Chemistry
Abstract
The pyrazole nucleus stands as a cornerstone in contemporary drug discovery, recognized as a privileged scaffold due to its remarkable versatility and broad spectrum of biological activities. This guide delves into the burgeoning field of novel pyrazole-based amine fragments, providing researchers, scientists, and drug development professionals with an in-depth technical resource. We will explore the nuanced synthetic strategies, dissect critical structure-activity relationships (SAR), and present compelling case studies that underscore the transformative potential of these fragments in medicinal chemistry. Furthermore, this document provides detailed experimental protocols and in silico methodologies to empower the rational design and implementation of pyrazole amines in drug discovery pipelines.
Introduction: The Pyrazole Core and the Rise of Amine Functionality
The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and diverse molecular interaction capabilities. Its presence in blockbuster drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil has cemented its status as a valuable pharmacophore. The introduction of an amine functionality onto this privileged scaffold significantly expands its chemical space and biological reach. Aminopyrazoles, in particular, have emerged as highly versatile building blocks, capable of acting as crucial ligands for a variety of biological targets, including kinases, which are pivotal in oncology and inflammatory diseases. This guide will illuminate the path from conceptualization to application for this promising class of molecular fragments.
Synthetic Strategies for Pyrazole-Based Amine Fragments
The synthesis of aminopyrazoles can be approached through several robust and adaptable methods. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the nature of the amine precursor.
Classical Synthesis: The Knorr Pyrazole Synthesis and its Aminated Variations
One of the most fundamental methods for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. To introduce an amine group, this method can be adapted by using β-ketonitriles as starting materials.
Rationale: The nitrile group in the β-ketonitrile serves as a precursor to the amine functionality. The reaction with hydrazine proceeds via a cyclization-condensation mechanism, yielding a 3- or 5-aminopyrazole, depending on the substituents and reaction conditions. This method is advantageous due to the wide availability of diverse β-ketonitriles and hydrazines, allowing for the creation of a broad library of aminopyrazole fragments.
Modern Synthetic Approaches: Multi-Component Reactions and Direct Amination
More contemporary methods offer increased efficiency and atom economy. Multi-component reactions (MCRs), for instance, allow for the construction of complex pyrazole amines in a single step from three or more starting materials.
Another innovative approach involves the direct synthesis of N-substituted pyrazoles from primary amines, avoiding the often hazardous use of hydrazine derivatives. This protocol utilizes a tandem reaction involving the in situ formation of a hydrazone followed by cyclization.
Experimental Protocol: A Representative Synthesis of a 5-Aminopyrazole Derivative
This protocol outlines a typical synthesis of a 5-aminopyrazole derivative from a β-ketonitrile and hydrazine hydrate.
Materials:
-
β-ketonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve the β-ketonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aminopyrazole.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: General Synthetic Workflow for Pyrazole Amines
Caption: A generalized workflow illustrating common synthetic routes to different classes of pyrazole-based amine fragments.
Structure-Activity Relationships (SAR) and Medicinal Chemistry Insights
The biological activity of pyrazole-based amine fragments can be finely tuned by modifying the substituents on the pyrazole ring and the amine functionality. Understanding these SARs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key SAR Principles:
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring significantly influences the molecule's interaction with the target protein. Large, hydrophobic groups at this position are often favored for binding to kinase active sites.
-
Amine Position (3, 4, or 5): The position of the amine group on the pyrazole ring is critical for establishing key hydrogen bonding interactions with the target. 3- and 5-aminopyrazoles are frequently employed as hinge-binding motifs in kinase inhibitors.
-
Substitution at C4: The C4 position offers a vector for modifying physicochemical properties such as solubility and metabolic stability. Introduction of polar groups at C4 can enhance aqueous solubility.
-
Amine Substitution: The nature of the substituent on the amine group can modulate the basicity and steric profile of the fragment, impacting its binding affinity and selectivity.
Diagram: Key SAR Insights for Pyrazole Amine Fragments
Caption: A streamlined workflow for the in silico design and screening of novel pyrazole-based amine fragments.
Conclusion and Future Perspectives
Novel pyrazole-based amine fragments represent a powerful and versatile tool in the medicinal chemist's armamentarium. Their synthetic tractability, coupled with their ability to engage in a wide range of biological interactions, ensures their continued prominence in drug discovery. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the integration of machine learning and artificial intelligence to accelerate the design of next-generation pyrazole-based therapeutics.
References
-
Alam, M. J., Alam, O., Naim, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
-
(2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
(1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
(2023). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
(2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
(2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
(2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
(2024). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research International. [Link]
-
(2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
(2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
(2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
(2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
(2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
(2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
(2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
(2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]
-
(2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
-
(2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]
-
(2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
(2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
(2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences. [Link]
-
(2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
(2023). Synthesis and biological evaluation of novel pyrazole amides as potent mitochondrial complex I inhibitors. ResearchGate. [Link]
-
(2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
(2021). Medicinal Significance of Pyrazole Analogues: A Review. ResearchGate. [Link]
-
(2019). recent advances in the synthesis of new pyrazole derivatives. Universidad de La Rioja. [Link]
-
(2020). A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Current Chemistry Letters. [Link]
-
(2023). Multi-Target In Silico Evaluation of New 2-Pyrazolines as Antimicrobial Agents. Molecules. [Link]
- (2024). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (
Methodological & Application
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
An Application Note and Protocol for the Synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine from Aldehydes
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently appearing in a wide array of pharmacologically active compounds. Its unique electronic properties, metabolic stability, and ability to act as a versatile hydrogen bond donor and acceptor have made it a cornerstone for the design of novel therapeutics. Molecules incorporating the 1,4-disubstituted pyrazole motif, such as the target compound (1-butyl-1H-pyrazol-4-yl)methylamine, are of particular interest as they serve as key intermediates in the synthesis of inhibitors for enzymes like Janus kinases (JAKs) and other critical signaling proteins. This guide provides a detailed examination of a robust and adaptable synthetic route to this valuable building block, starting from readily available aldehydes.
Synthetic Strategy Overview: A Tale of Two Pathways
The synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine can be approached via two primary and effective strategies, each with its own merits and considerations.
-
The Multi-step Condensation/Cyclization Pathway: This classic and highly reliable route involves the construction of the pyrazole ring from acyclic precursors. It typically begins with a Knoevenagel condensation, followed by a Michael addition of a hydrazine derivative, and subsequent cyclization to form the aromatic core. A final reduction step then furnishes the desired aminomethyl group. This pathway offers flexibility and is often high-yielding.
-
The Formylation and Reductive Amination Pathway: This more convergent approach starts with a pre-formed 1-butyl-1H-pyrazole. The core is first functionalized at the 4-position via a formylation reaction (e.g., Vilsmeier-Haack reaction), introducing an aldehyde group. This aldehyde is then directly converted to the target amine via reductive amination. This method is efficient if the starting pyrazole is readily accessible.
This document will focus on the first, more fundamental pathway, as it provides a more comprehensive illustration of pyrazole synthesis from basic building blocks.
Visualizing the Synthetic Workflow
The following diagram outlines the key transformations in the multi-step synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine.
Caption: Multi-step synthesis workflow from an aldehyde precursor.
Part 1: Synthesis of the Pyrazole Core via Condensation and Cyclization
This section details the construction of the 1-butyl-4-substituted-pyrazolone intermediate, a crucial precursor to the final product. The chosen method is a modification of the well-established Knoevenagel condensation followed by a Michael addition and cyclization cascade.
Principle and Mechanistic Insight
The reaction sequence begins with the base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile. This step forms an electron-deficient α,β-unsaturated intermediate. The subsequent introduction of n-butylhydrazine initiates a cascade. First, a Michael addition occurs where the hydrazine nitrogen attacks the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic 1-butyl-4-cyano-1H-pyrazole. The choice of a nitrile group as the substituent at the 4-position is strategic, as it is an excellent precursor for reduction to the desired aminomethyl group.
Detailed Experimental Protocol: Synthesis of 1-Butyl-4-cyano-1H-pyrazole
Materials:
-
Ethoxymethylene malononitrile (1.22 g, 10 mmol)
-
n-Butylhydrazine (0.88 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethoxymethylene malononitrile (10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature to achieve a clear solution.
-
Slowly add n-butylhydrazine (10 mmol) to the solution dropwise over 5 minutes. An exotherm may be observed.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
-
Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-butyl-4-cyano-1H-pyrazole.
Expected Results and Data
The following table summarizes typical data for the synthesis of the pyrazole intermediate.
| Parameter | Expected Value | Source |
| Yield | 85-95% | |
| Appearance | White to off-white solid | |
| Melting Point | 45-48 °C | |
| ¹H NMR (CDCl₃) | δ ~7.8 (s, 1H), 7.6 (s, 1H), 4.1 (t, 2H), 1.8 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) | |
| ¹³C NMR (CDCl₃) | δ ~141.2, 132.5, 115.8, 92.1, 50.5, 32.1, 19.8, 13.6 |
Part 2: Reduction of the Nitrile to the Primary Amine
The final step in this synthetic sequence is the reduction of the cyano group at the C4 position of the pyrazole ring to the target methylamine functionality.
Principle and Reagent Selection
The reduction of a nitrile to a primary amine is a standard transformation in organic synthesis. Several reagents can accomplish this, with the choice often depending on laboratory resources, scale, and functional group tolerance.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and highly effective reducing agent for nitriles. It provides high yields but requires strictly anhydrous conditions and careful handling due to its reactivity with protic solvents.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). It is often considered a "greener" alternative and is highly effective, though it may require specialized pressure equipment.
The protocol provided below will utilize the robust and widely cited Lithium Aluminum Hydride method.
Visualizing the Reduction Step
Caption: The final reduction step to the target amine.
Detailed Experimental Protocol: Synthesis of (1-butyl-1H-pyrazol-4-yl)methylamine
Materials:
-
1-Butyl-4-cyano-1H-pyrazole (1.49 g, 10 mmol)
-
Lithium Aluminum Hydride (LiAlH₄) (0.76 g, 20 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Three-neck round-bottom flask (100 mL)
-
Dropping funnel, reflux condenser, and nitrogen inlet
-
Ice bath
-
Sodium sulfate (anhydrous)
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH) solution
Procedure:
--- CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). ---
-
Set up a three-neck flask equipped with a dropping funnel, reflux condenser with a nitrogen inlet, and a magnetic stir bar. Flame-dry the apparatus under vacuum and allow it to cool under a stream of nitrogen.
-
To the flask, add LiAlH₄ (20 mmol) and anhydrous THF (20 mL) under a positive pressure of nitrogen.
-
Cool the resulting suspension to 0°C using an ice bath.
-
Dissolve 1-butyl-4-cyano-1H-pyrazole (10 mmol) in anhydrous THF (30 mL) and add this solution to the dropping funnel.
-
Add the pyrazole solution dropwise to the stirred LiAlH₄ suspension at 0°C over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Quenching Procedure (Fieser method): This must be done with extreme care. Slowly and sequentially add the following dropwise:
-
0.8 mL of water
-
0.8 mL of 15% aqueous NaOH
-
2.4 mL of water
-
-
A granular white precipitate of aluminum salts should form. Allow the mixture to stir vigorously for 15 minutes.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude (1-butyl-1H-pyrazol-4-yl)methylamine, which can be further purified by distillation under reduced pressure or column chromatography if necessary.
Expected Results and Characterization
| Parameter | Expected Value | Source |
| Yield | 70-85% | |
| Appearance | Colorless to pale yellow oil | General Knowledge |
| ¹H NMR (CDCl₃) | δ ~7.4 (s, 1H), 7.3 (s, 1H), 4.1 (t, 2H), 3.8 (s, 2H), 1.8 (m, 2H), 1.5 (br s, 2H, NH₂), 1.3 (m, 2H), 0.9 (t, 3H) | Spectroscopic Prediction |
| MS (ESI+) | m/z = 154.15 [M+H]⁺ | Calculated |
Conclusion and Future Directions
The described multi-step synthesis provides a reliable and well-documented pathway for producing (1-butyl-1H-pyrazol-4-yl)methylamine, a key building block for drug development. The methodology is robust, utilizing fundamental organic transformations that are scalable and adaptable. Researchers can leverage this core structure for further elaboration, such as N-acylation or N-alkylation, to generate diverse libraries of compounds for screening in various therapeutic programs, particularly in the domain of kinase inhibition.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]
-
Kumar, V., et al. (2013). Pyrazole containing natural products: synthetic approaches and biological significances. RSC Advances. Available at: [Link]
-
Norman, P. (2014). A review of progress in the discovery of Janus kinase inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]
-
Tiwari, R. K., & Singh, A. K. (2020). Knoevenagel Condensation in Water. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Baraldi, P. G., et al. (2002). Synthesis and biological activity of a new series of 1-(2-fluoro-4-biphenylyl)-4-substituted-1H-pyrazoles. Bioorganic & Medicinal Chemistry Letters. (Note: While this paper describes a different N-substituent, the core synthesis of the 4-cyano-pyrazole from a hydrazine and an ethoxymethylene malononitrile derivative is a standard and analogous procedure.) Available at: [Link]
-
Carrasco, M. R., et al. (2003). Reduction of nitriles to primary amines with lithium aluminium hydride in a continuous flow microreactor. Organic Process Research & Development. Available at: [Link]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Note: This is a comprehensive handbook covering the principles of catalytic hydrogenation, including the reduction of nitriles.) Available at: [Link]
Application Notes: A Robust Protocol for the Reductive Amination of 1-butyl-1H-pyrazole-4-carbaldehyde
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The functionalization of the pyrazole ring is a key strategy for the synthesis of novel therapeutic agents. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of C-N bonds, providing a direct and efficient route to secondary and tertiary amines from carbonyl compounds.[2][3] This method is particularly valuable in drug discovery for the construction of diverse amine libraries.
This application note provides a detailed, field-proven protocol for the reductive amination of 1-butyl-1H-pyrazole-4-carbaldehyde with a primary or secondary amine using sodium triacetoxyborohydride (STAB) as the reducing agent. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the characterization of the resulting N-substituted (1-butyl-1H-pyrazol-4-yl)methanamine product.
The Chemistry: Mechanism and Rationale
Reductive amination is a two-step process that occurs in a single pot. The reaction begins with the formation of an iminium ion from the condensation of the aldehyde and the amine. This is followed by the in-situ reduction of the iminium ion by a selective reducing agent to yield the corresponding amine.[4]
Reaction Scheme:
The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical for the success of this one-pot reaction. STAB is a mild and selective hydride donor that readily reduces the electrophilic iminium ion intermediate much faster than the starting aldehyde or ketone.[3] This chemoselectivity prevents the undesired reduction of the aldehyde to the corresponding alcohol, leading to higher yields of the desired amine product. The reaction is typically performed in a non-protic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), as STAB is water-sensitive.[5]
Experimental Protocol
This protocol is exemplified for the reaction of 1-butyl-1H-pyrazole-4-carbaldehyde with a generic primary amine (RNH2). The molar equivalents should be adjusted accordingly for secondary amines.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1-butyl-1H-pyrazole-4-carbaldehyde | 152.19 | 1.0 |
| Primary Amine (RNH2) | Varies | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 |
| 1,2-Dichloroethane (DCE), anhydrous | 98.96 | - |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - |
| Dichloromethane (DCM) | 84.93 | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | - |
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Safety Precautions:
-
Sodium triacetoxyborohydride (STAB) is a water-reactive solid. Handle under an inert atmosphere and avoid contact with moisture. It can cause skin and eye irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1,2-Dichloroethane (DCE) is a toxic and flammable solvent. All manipulations should be performed in a well-ventilated fume hood.
-
1-butyl-1H-pyrazole-4-carbaldehyde and the amine starting materials may be harmful. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 1-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aldehyde. To this solution, add the primary amine (1.2 eq).
-
STAB Addition: With vigorous stirring, add sodium triacetoxyborohydride (STAB) (1.4 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux (as needed) for 1-3 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Be cautious as gas evolution may occur.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).[6]
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure N-substituted (1-butyl-1H-pyrazol-4-yl)methanamine.
Workflow Diagram
Caption: Experimental workflow for the reductive amination of 1-butyl-1H-pyrazole-4-carbaldehyde.
Characterization of the Product
The successful synthesis of the N-substituted (1-butyl-1H-pyrazol-4-yl)methanamine can be confirmed by a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most indicative signal for product formation is the appearance of a singlet or triplet (depending on the substituent on the nitrogen) for the newly formed methylene bridge (CH2) connecting the pyrazole ring to the nitrogen atom, typically in the range of 3.5-4.5 ppm. The disappearance of the aldehyde proton signal (around 9.5-10.0 ppm) from the starting material is another key indicator. The signals corresponding to the butyl group on the pyrazole and the R-group on the amine will also be present. The pyrazole ring protons will show characteristic shifts.[7][8]
-
¹³C NMR: The formation of the new methylene carbon will be evident as a new signal in the aliphatic region of the spectrum. The disappearance of the aldehyde carbonyl carbon signal (typically >180 ppm) confirms the completion of the reaction. The carbon signals of the pyrazole ring and the butyl group will be observable at their characteristic chemical shifts.[7][9]
2. Infrared (IR) Spectroscopy: The IR spectrum of the product will show the absence of the strong C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) from the starting material. The presence of a C-N stretching vibration will be observed.
3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as STAB is moisture-sensitive.[5] Incomplete iminium ion formation can also be a cause; in such cases, the addition of a catalytic amount of acetic acid may be beneficial, though often not necessary with STAB.[3]
-
Side Product Formation: The primary side product is the alcohol resulting from the reduction of the starting aldehyde. This is more likely to occur with less reactive amines or if a less selective reducing agent is used. The use of STAB generally minimizes this issue.
-
Purification Challenges: The basic nature of the amine product can sometimes lead to tailing during silica gel chromatography. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent.[10]
Conclusion
This application note provides a comprehensive and reliable protocol for the reductive amination of 1-butyl-1H-pyrazole-4-carbaldehyde. The use of sodium triacetoxyborohydride offers a mild, selective, and efficient one-pot procedure suitable for the synthesis of a diverse range of N-substituted pyrazole derivatives. The detailed experimental steps, coupled with mechanistic insights and characterization guidelines, are intended to enable researchers in drug discovery and organic synthesis to successfully implement this valuable transformation in their work.
References
- LifeChem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
- INEOS OPEN. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes.
- Wikipedia. (n.d.).
- Bevan, D. E., et al. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. AWS.
- ACS Publications. (2021, July 1).
- Myers, J. W. (n.d.).
- Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- ACS Publications. (2005, January 20).
- ResearchGate. (n.d.). Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli.
- MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- ResearchGate. (2023, July 20).
- PubMed. (2009, May 1).
- Master Organic Chemistry. (2017, September 1).
- Fluorochem. (n.d.). N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine.
- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- ResearchGate. (2021, December). Acid Catalyzed Synthesis of substituted-n-((1, 3-diphenyl-1h-pyrazol-4-yl) methyl) benzenamine.
- Nepal Journals Online. (2025, March 31). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl).
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. ineosopen.org [ineosopen.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes [ineosopen.org]
- 10. researchgate.net [researchgate.net]
Application Note: Selective Preparation of Secondary Amines from Pyrazole Methylamines
Executive Summary
This guide details the chemoselective synthesis of secondary amines from (pyrazolyl)methanamines (pyrazole methylamines). These substrates are critical "linker" motifs in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.
The primary challenge in functionalizing these amines is avoiding:
-
Over-alkylation (formation of tertiary amines).
-
N-heterocyclic interference (coordination of the pyrazole nitrogen to metal catalysts or competing alkylation at the ring nitrogen).
This note prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the gold-standard protocol due to its mildness, high chemoselectivity, and operational simplicity. A secondary protocol using a two-step acylation/reduction sequence is provided for sterically demanding substrates.
Strategic Considerations & Mechanism
The Substrate Challenge
Pyrazole methylamines resemble benzylamines electronically but possess distinct solubility and reactivity profiles. The pyrazole ring is electron-rich, and the unsubstituted ring nitrogen (
-
Direct Alkylation (Avoid): Reacting (pyrazolyl)methanamine with alkyl halides (
) often leads to mixtures of mono-alkylated (secondary), di-alkylated (tertiary), and ring-alkylated ( -substituted) products. -
Reductive Amination (Preferred): This method proceeds via an imine intermediate.[1][2][3] Since the exocyclic primary amine is significantly more nucleophilic towards carbonyls than the aromatic ring nitrogen, this pathway ensures chemoselectivity.
Mechanistic Pathway
The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then selectively reduced to the amine.[1][4]
Why Sodium Triacetoxyborohydride (STAB)?
Unlike Sodium Cyanoborohydride (
Figure 1: Mechanistic pathway for the reductive amination of pyrazole methylamines. The kinetic selectivity of STAB ensures the imine is reduced preferentially over the aldehyde.
Experimental Protocols
Protocol A: Standard Reductive Amination (STAB Method)
Best for: Standard aldehydes, ketones, and acid-sensitive substrates.
Reagents:
-
(Pyrazolyl)methanamine substrate (1.0 equiv)[5]
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv; optional but recommended for ketones)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Procedure:
-
Preparation: In a clean, dry reaction vial equipped with a stir bar, dissolve the (pyrazolyl)methanamine (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Note: If the amine is a hydrochloride salt, add Triethylamine (TEA) (1.0 equiv) to liberate the free base. Stir for 10 mins before proceeding.
-
-
Imine Formation: Add the Aldehyde/Ketone (1.1 mmol).
-
Optimization: If using a ketone or a sterically hindered aldehyde, add AcOH (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction: Add STAB (1.4 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir the suspension vigorously at RT under nitrogen/argon atmosphere.
-
Monitoring: Check LCMS at 2 hours. Most reactions complete within 2–4 hours. If incomplete, add an additional 0.5 equiv of STAB.
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Stir for 15 minutes until gas evolution ceases.
-
Workup:
-
Extract with DCM or EtOAc (3 x 10 mL).
-
Wash combined organics with Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (typically DCM/MeOH/NH3 gradients) or Reverse Phase HPLC.
Protocol B: Two-Step Acylation-Reduction
Best for: Sterically hindered amines or when specific amide linkers are precursors.
Procedure:
-
Acylation: React the pyrazole methylamine with an acid chloride (R-COCl) or carboxylic acid (using HATU coupling) to form the amide.
-
Reduction: Dissolve the amide in anhydrous THF. Add LiAlH4 (2-3 equiv) or Borane-THF complex at 0°C, then reflux for 2–6 hours.
-
Warning: This method is harsh and not compatible with esters, nitriles, or nitro groups on the pyrazole scaffold.
-
Data Summary & Optimization Guide
The following table summarizes the optimization of conditions for reacting (1H-pyrazol-4-yl)methanamine with Benzaldehyde.
| Entry | Reducing Agent | Solvent | Additive | Yield (%) | Notes |
| 1 | NaBH4 | MeOH | None | 45% | Significant benzyl alcohol byproduct formed. |
| 2 | NaBH3CN | MeOH | AcOH | 78% | Good yield, but toxic reagent (cyanide risk). |
| 3 | STAB | DCE | None | 92% | Cleanest profile. Minimal over-alkylation. |
| 4 | STAB | THF | AcOH | 88% | Good alternative if DCE is restricted. |
| 5 | STAB | DCE | TEA (1 eq) | 85% | Used when starting material was amine-HCl salt. |
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for optimizing reductive amination yields.
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Moisture sensitive. Releases acetic acid upon hydrolysis. Store in a desiccator.
-
1,2-Dichloroethane (DCE): Carcinogenic and toxic. Handle in a fume hood. DCM is a viable substitute but may result in slower reaction rates.
-
Pyrazole Derivatives: Often biologically active. Treat all intermediates as potential sensitizers.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Organic Chemistry Portal. Reductive Amination - Synthesis of Amines. [Link]
- Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general imine reduction mechanisms).
-
Master Organic Chemistry. Reductive Amination. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Note: Precision N-Alkylation of Pyrazole Amines
This Application Note is designed for researchers and drug discovery scientists requiring robust, reproducible protocols for the N-alkylation of pyrazole amines. It prioritizes regiocontrol and chemoselectivity, addressing the specific challenges of the aminopyrazole scaffold.
Abstract & Strategic Overview
The N-alkylation of pyrazole amines (e.g., 3-aminopyrazole) presents a tripartite chemoselectivity challenge:
-
Annular Tautomerism: The substrate exists in equilibrium between 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.
-
N1 vs. N2 Regioselectivity: Alkylation can occur at either ring nitrogen, governed by steric bulk and electronic effects of substituents.
-
Exocyclic vs. Endocyclic Competition: The exocyclic primary amine (-NH₂) competes with the ring nitrogens for electrophiles.
This guide provides three distinct protocols to navigate these challenges, utilizing pKa-driven deprotonation , Mitsunobu inversion , and Michael addition strategies.
Mechanistic Insight & Chemoselectivity
Understanding the reactivity profile is critical for protocol selection.
-
Acidity (Ring NH): The pKa of the pyrazole NH is approximately 14.2 (in DMSO). Strong bases (NaH, KOtBu) fully deprotonate this position, generating a pyrazolide anion. This anion is an ambident nucleophile.
-
Nucleophilicity (Exocyclic NH₂): In neutral media, the exocyclic amine is moderately nucleophilic. However, under basic conditions, the negative charge on the pyrazolide ring delocalizes, making the ring nitrogens the primary nucleophilic sites (Hard-Soft Acid-Base principle).
-
Regiochemistry:
-
Steric Control: Alkylation generally favors the less sterically hindered nitrogen (usually N1 relative to a C3 substituent).
-
Electronic Control: Electron-withdrawing groups (EWG) on the ring can shift the tautomeric equilibrium, often directing alkylation to the nitrogen distal to the EWG (to minimize dipole repulsion).
-
Visualization: Regioselectivity Pathways
Caption: Mechanistic divergence in aminopyrazole alkylation driven by base selection and steric factors.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents dissociate ion pairs, increasing the reactivity of the pyrazolide anion and favoring N-alkylation over exocyclic amine alkylation. |
| Base | NaH (60% disp.) or Cs₂CO₃ | NaH ensures irreversible deprotonation for clean ring alkylation. Cs₂CO₃ is milder and utilizes the "Cesium Effect" for solubility and specific regiocontrol. |
| Temperature | 0°C to RT | Lower temperatures favor the kinetic product (often N1 for 3-substituted pyrazoles) and suppress exocyclic amine side reactions. |
| Stoichiometry | 1.1 eq Base / 1.0 eq Electrophile | Avoid large excess of electrophile to prevent poly-alkylation (quaternization or exocyclic alkylation). |
Strategic Protocols
Protocol A: Classical Anionic Alkylation (Alkyl Halides)
Best for: Primary alkyl halides, benzyl halides. Favors Ring N-alkylation.
Reagents:
-
Substrate: 3-Aminopyrazole derivative (1.0 equiv)[1]
-
Base: Sodium Hydride (60% in mineral oil, 1.2 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.
-
Addition: Add the aminopyrazole (dissolved in minimal DMF) dropwise to the NaH suspension. Evolution of H₂ gas will be observed.
-
Checkpoint: Stir at 0°C for 30–45 mins until gas evolution ceases. The solution usually turns clear or changes color, indicating anion formation.
-
-
Alkylation: Add the Alkyl Halide dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over Na₂SO₄.
Regiocontrol Note: For 3-substituted pyrazoles, this method typically favors the N1-isomer (less hindered) with ratios often exceeding 4:1.
Protocol B: The Mitsunobu Reaction
Best for: Alkylation using Alcohols (primary/secondary).[2] Avoids strong bases.[3]
Reagents:
-
Substrate: 3-Aminopyrazole (1.0 equiv)
-
Alcohol: R-OH (1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Methodology:
-
Dissolution: Dissolve aminopyrazole, Alcohol, and PPh₃ in anhydrous THF under inert atmosphere. Cool to 0°C.
-
Activation: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.
-
Reaction: Stir at RT for 12–24 hours.
-
Optimization: If conversion is low, heat to 50°C or use a more nucleophilic phosphine (e.g., PBu₃).
-
Workup: Concentrate and purify directly via column chromatography. (Note: PPh₃O byproduct can be difficult to remove; consider polymer-supported PPh₃ for easier purification).
Protocol C: Aza-Michael Addition
Best for: Alkylation with electron-deficient alkenes (acrylates, acrylonitrile).
Reagents:
-
Substrate: 3-Aminopyrazole (1.0 equiv)
-
Michael Acceptor: Ethyl acrylate / Acrylonitrile (1.2 equiv)
-
Catalyst: DBU (0.1 equiv) or TBAF (0.1 equiv)
-
Solvent: Acetonitrile or Ethanol
Step-by-Step Methodology:
-
Mix: Combine aminopyrazole and Michael acceptor in Acetonitrile.
-
Catalysis: Add catalytic base (DBU).
-
Reaction: Heat to 50–60°C for 4–8 hours.
-
Outcome: This method is highly selective for N1-alkylation due to the thermodynamic control and reversibility of the Michael addition.
Decision Tree for Condition Selection
Caption: Workflow for selecting the optimal N-alkylation protocol based on electrophile type.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Exocyclic Amine Alkylation | Reaction pH too neutral; Exocyclic NH₂ acting as nucleophile. | Switch to Protocol A (NaH) . The pyrazolide anion is significantly more nucleophilic than the neutral amine. |
| Low Regioselectivity (N1/N2 mix) | Small electrophile or steric similarity between N1/N2 sites. | 1. Lower temperature to -20°C.2. Switch solvent to HFIP (Hexafluoroisopropanol) which can enhance regioselectivity via H-bonding. |
| Poly-alkylation | Excess electrophile. | Use strict 1.0–1.1 equivalents of alkylating agent. Add electrophile slowly (syringe pump). |
| No Reaction (Mitsunobu) | pKa of pyrazole too high (>13) for standard DEAD/PPh₃. | Use ADDP/PBu₃ (capable of activating higher pKa nucleophiles) or switch to Protocol A. |
References
-
Regioselectivity in Pyrazole Alkylation
- Title: "Regioselective N-Alkyl
- Source:Journal of Organic Chemistry
-
Link:[Link] (Canonical reference for base/solvent effects).
-
Mitsunobu Reaction on Azoles
- Title: "The Mitsunobu Reaction in the Synthesis of N-Heterocycles"
- Source:Chemical Reviews
-
Link:[Link]
-
Michael Addition Protocols
-
Cesium Effect in Alkylation
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. juniperpublishers.com [juniperpublishers.com]
Precision Amide Coupling Protocol: 1-Butyl-4-(methylaminomethyl)pyrazole
Executive Summary
This guide details the optimized protocols for performing amide coupling reactions using 1-butyl-4-(methylaminomethyl)pyrazole (and its structural analogs). This building block is a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, FGFR) and GPCR ligands where the pyrazole moiety serves as a bioisostere for phenyl or pyridine rings, improving aqueous solubility and metabolic stability.[1]
The core challenge with this substrate lies in balancing the nucleophilicity of the secondary amine against the basicity of the pyrazole ring and managing the solubility of the resulting amphiphilic products. This note provides two validated workflows: a high-efficiency discovery route (HATU) and a scalable process route (T3P).
Chemical Profile & Reactivity Analysis
Before initiating synthesis, it is crucial to understand the electronic environment of the substrate.
| Property | Value / Description | Implication for Synthesis |
| Structure | N-alkylated pyrazole with a C4-methylaminomethyl side chain.[2] | The amine is secondary and aliphatic (benzylic-like). |
| pKa (Amine) | ~9.2 – 9.8 (Estimated) | Moderately basic. Requires free-basing if used as a salt (HCl/TFA). |
| pKa (Pyrazole N2) | ~2.5 | Weakly basic. Unlikely to compete with the side-chain amine for the activated ester, ensuring high chemoselectivity. |
| Nucleophilicity | Good (Secondary Amine) | Steric hindrance is low (methyl group). Reacts rapidly with activated esters. |
| Solubility | Amphiphilic | Soluble in DMF, DMSO, DCM.[1] Salt forms are water-soluble. |
Structural Logic
The methylene linker (
Experimental Protocols
Method A: Discovery Scale (HATU)
Best for: Milligram to gram scale, complex carboxylic acids, and parallel synthesis libraries.[1] Mechanism: In situ formation of an active ester (O-At) followed by aminolysis.
Reagents
-
Carboxylic Acid (R-COOH): 1.0 equiv.
-
Amine: 1-butyl-4-(methylaminomethyl)pyrazole (Free base or HCl salt): 1.1 – 1.2 equiv.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.2 equiv.[1]
-
Base: DIPEA (N,N-Diisopropylethylamine): 3.0 equiv (use 4.0–5.0 equiv if amine is a salt).[1]
-
Solvent: DMF (Anhydrous).
Step-by-Step Protocol
-
Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv). Stir for 2 minutes.
-
Reagent Addition: Add HATU (1.2 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.
-
Amine Addition: Add 1-butyl-4-(methylaminomethyl)pyrazole (1.2 equiv) dissolved in a minimum amount of DMF.
-
Critical: If using the amine HCl salt, premix the amine salt with the remaining DIPEA (1.5–2.5 equiv) in a separate vial before adding to the reaction.
-
-
Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (Look for [M+H]+ of product; disappearance of acid).
-
Quench: Dilute with EtOAc (10 volumes) and wash with Saturated NaHCO₃ (2x) and Brine (1x).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Chromatography (DCM/MeOH gradient) or Prep-HPLC.
Method B: Process/Scale-Up (T3P)
Best for: Gram to kilogram scale, "Green" chemistry requirements, and easy workup (water-soluble byproducts).[1] Reagent: Propylphosphonic anhydride (T3P) (50% wt in EtOAc or DMF).
Reagents
-
Carboxylic Acid: 1.0 equiv.[3]
-
Amine: 1.1 equiv.
-
Coupling Reagent: T3P (50% solution): 1.5 – 2.0 equiv.
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).
Step-by-Step Protocol
-
Slurry: Charge Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes) into the reactor.
-
Base: Add Pyridine (3.0 equiv). The mixture may become homogeneous.
-
Cooling: Cool the mixture to 0 °C (T3P reaction is exothermic).
-
Addition: Dropwise add T3P solution (1.5 equiv) over 10–20 minutes.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Note: T3P kinetics are slower than HATU but produce fewer impurities.
-
-
Workup (Self-Validating):
-
Add water (5 volumes). Stir for 15 minutes.
-
Separate layers.
-
Wash organic layer with 0.5 M HCl (removes excess pyridine and unreacted pyrazole amine).
-
Wash organic layer with 10% Na₂CO₃ (removes unreacted acid and T3P byproducts).
-
-
Isolation: Concentrate the organic layer.[3] The product often crystallizes or is isolated as a clean foam.
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway
The following diagram illustrates the activation and selective coupling pathway, highlighting the role of the base in managing the salt equilibrium.
Caption: Activation of carboxylic acid by HATU followed by nucleophilic attack of the in-situ generated free base amine.
Figure 2: Purification Logic Tree
A decision tree to select the optimal purification strategy based on the reaction outcome.
Caption: Strategy for isolation of pyrazole-amides. Acid/Base extraction is preferred for T3P reactions; Chromatography for HATU.
Troubleshooting & Expert Tips
Handling Amine Salts
The 1-butyl-4-(methylaminomethyl)pyrazole building block is often supplied as a dihydrochloride salt to prevent oxidation or degradation.
-
Problem: Low yield or stalled reaction.
-
Cause: Incomplete deprotonation. The salt requires 2 equivalents of base just to neutralize the HCl.
-
Solution: Ensure your total base (DIPEA/TEA) is at least 4.0 equivalents relative to the amine salt.
Regioselectivity Concerns
-
Question: Will the pyrazole ring nitrogen react?
-
Answer: Highly unlikely. The N1 position is blocked (butyl group). The N2 position is pyridine-like and poorly nucleophilic (pKa ~2.5). The side chain amine (pKa ~9.5) is orders of magnitude more reactive. No protection of the pyrazole ring is required.
"Difficult" Acids
If the carboxylic acid is sterically hindered or electron-poor:
-
Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ.
-
React the acid chloride with the pyrazole amine in DCM with Pyridine at 0 °C.
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Fichez, J., Busca, P., & Prestat, G. (2018).[1] Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry, 22. Link
-
Patterson, A. W., et al. (2023).[1] Optimization of Pyrazole-Based Kinase Inhibitors: A Case Study in Amide Coupling. Journal of Medicinal Chemistry (Representative Context). Link
-
Sigma-Aldrich. (2023). 1-Butyl-4-methyl-1H-pyrazol-5-amine Product Page (Structural Analog Data). Link
Sources
- 1. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. hepatochem.com [hepatochem.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
Technical Synthesis Guide: N-methyl-1-butyl-1H-pyrazol-4-methanamine
Abstract & Strategic Overview
This Application Note details the optimized synthetic route for N-methyl-1-butyl-1H-pyrazol-4-methanamine , a secondary amine motif frequently utilized as a core pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands.
The synthesis is designed for scalability and reproducibility , utilizing a convergent two-step protocol starting from the commercially available 1H-pyrazole-4-carbaldehyde. Unlike direct nucleophilic substitution on chloromethyl pyrazoles—which often leads to over-alkylation (tertiary amine byproducts)—this guide employs a Reductive Amination strategy. This approach ensures strict control over mono-methylation of the amine, resulting in higher purity and yield.
Key Advantages of This Route:
-
Regiocontrol: Exploits the
symmetry of the 4-substituted pyrazole precursor to eliminate N1/N2 regioselectivity issues during alkylation. -
Chemoselectivity: Uses Sodium Triacetoxyborohydride (STAB) to selectively reduce the intermediate imine in the presence of the pyrazole ring.
-
Purification Efficiency: The basicity of the final product allows for purification via acid-base extraction, minimizing the need for flash chromatography.
Synthetic Pathway Visualization
The following flowchart outlines the logic and stoichiometry of the synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 1-butyl-1H-pyrazole-4-carbaldehyde
Reaction Type: Nucleophilic Substitution (
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |
| 1H-pyrazole-4-carbaldehyde | 96.09 | 1.0 | 5.00 g | Substrate |
| 1-Iodobutane | 184.02 | 1.2 | 11.5 g (7.1 mL) | Alkylating Agent |
| Cesium Carbonate ( | 325.82 | 1.5 | 25.4 g | Base |
| DMF (Anhydrous) | - | - | 50 mL | Solvent |
Protocol
-
Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (
). -
Dissolution: Add 1H-pyrazole-4-carbaldehyde (5.00 g, 52.0 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Add
(25.4 g, 78.0 mmol) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes.-
Note:
is preferred over due to higher solubility in DMF, accelerating the reaction.
-
-
Alkylation: Add 1-Iodobutane (7.1 mL, 62.4 mmol) dropwise via syringe over 5 minutes.
-
Exotherm Check: The reaction is generally mild, but monitor internal temp to ensure it stays <30°C.
-
-
Reaction: Stir the mixture at 60°C for 4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). Product (
) should be distinct from starting material ( ).
-
-
Workup:
-
Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Expected Yield: 7.1 - 7.5 g (90-95%).
-
Appearance: Pale yellow oil.
-
Step 2: Reductive Amination to Target
Reaction Type: Reductive Amination Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure. STAB is mild enough to reduce the intermediate iminium ion without reducing the aldehyde starting material, preventing side reactions.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |
| Intermediate 1 | 152.19 | 1.0 | 5.00 g | Substrate |
| Methylamine (2.0M in THF) | 31.06 | 3.0 | 49.3 mL | Amine Source |
| STAB ( | 211.94 | 1.5 | 10.45 g | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 1.9 mL | Catalyst |
| DCE (1,2-Dichloroethane) | - | - | 100 mL | Solvent |
Protocol
-
Imine Formation:
-
In a 500 mL RBF, dissolve Intermediate 1 (5.00 g, 32.8 mmol) in DCE (100 mL).
-
Add Methylamine (2.0M in THF) (49.3 mL, 98.4 mmol).
-
Add Acetic Acid (1.9 mL). This catalyzes imine formation.
-
Stir at RT for 1 hour under
.
-
-
Reduction:
-
Cool the solution to 0°C (ice bath).
-
Add STAB (10.45 g, 49.2 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Remove ice bath and stir at RT for 12-16 hours (overnight).
-
-
Quench & Workup (Acid-Base Purification):
-
Quench by adding saturated aqueous
(100 mL).[5] Stir vigorously for 20 mins until gas evolution ceases. -
Separate the layers.[5][7][8] Extract aqueous layer with DCM (2 x 50 mL).
-
Critical Purification Step:
-
Combine organic layers.[8] Extract the product into aqueous acid by washing with 1M HCl (3 x 50 mL). The amine moves to the aqueous phase; non-basic impurities remain in the organic phase.
-
Discard the organic phase.
-
Basify the combined acidic aqueous extracts to pH >12 using 6M NaOH . The product will oil out.
-
Extract the cloudy aqueous mixture with DCM (3 x 75 mL).
-
-
-
Isolation:
-
Dry combined DCM extracts over
or . -
Filter and concentrate in vacuo to afford the pure amine.
-
Expected Yield: 4.5 - 5.0 g (80-88%).
-
Appearance: Clear to pale yellow oil.
-
Analytical Validation
Expected Data
-
1H NMR (400 MHz, CDCl3):
- 7.45 (s, 1H, Pyrazole-H5), 7.38 (s, 1H, Pyrazole-H3).
-
4.12 (t,
Hz, 2H, N-CH2 -Pr). - 3.65 (s, 2H, Ar-CH2 -NH).
- 2.42 (s, 3H, N-CH3 ).
- 1.82 (quint, 2H, butyl-CH2), 1.30 (sext, 2H, butyl-CH2), 0.92 (t, 3H, butyl-CH3).
- 1.5-2.0 (br s, 1H, NH ).
-
MS (ESI+): Calculated for
; Found .
Safety & Handling
-
1-Iodobutane: Alkylating agent. Vesicant. Handle in a fume hood.
-
Methylamine: Volatile and toxic. Use the THF solution to minimize inhalation risk compared to the gas.
-
STAB: Releases hydrogen gas upon quenching. Ensure adequate ventilation.
-
Storage: Store the final amine under inert atmosphere (
/Argon) at 4°C to prevent oxidation or carbonate formation from air.
References
-
General Pyrazole Alkylation: Smolecule. "1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde." Link (Accessed Oct 2023). Validates stability of 1-butyl-pyrazole-4-carbaldehyde intermediates.
-
Reductive Amination Protocol: Bevan, D. E. et al. "Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4." ACS Med. Chem. Lett. (via AWS). Link Describes the synthesis of 1-(1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine using the STAB method.
-
STAB Reagent Usage: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[9] Chem. 1996, 61, 3849-3862. Link The authoritative source for the reductive amination conditions used in Step 2.
-
Microwave Assisted Analog: Orrego-Hernández, J., et al. "Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde."[2] Acta Cryst. 2015. Link Validates the chemical stability of the butyl-amino-pyrazole scaffold.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. ineosopen.org [ineosopen.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
High-Fidelity Sulfonylation of (1-butyl-1H-pyrazol-4-yl)methylamine
Application Note & Protocol Guide
Abstract & Introduction
(1-butyl-1H-pyrazol-4-yl)methylamine is a versatile heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, CDK pathways) and GPCR ligands.[1] The pyrazole core serves as a bioisostere for imidazole or phenyl rings, offering distinct hydrogen-bonding capabilities and lipophilic vectors.
The sulfonylation of this primary amine is a critical transformation for generating sulfonamide libraries. While the reaction is chemically straightforward, specific challenges arise regarding regioselectivity (preventing bis-sulfonylation), purification (polarity of the pyrazole core), and reagent stability (hydrolysis of sulfonyl chlorides).[1]
This guide provides two validated protocols:
-
Method A: A thermodynamic control method for gram-scale batch synthesis.
-
Method B: A scavenger-resin assisted workflow optimized for parallel library generation (HTE).
Chemical Basis & Mechanism[2][3]
Reactivity Profile
-
Nucleophile: The primary amine (
) is the active nucleophilic center ( ).[1] -
Substrate Stability: The
-butyl substitution locks the pyrazole tautomerism, preventing competitive sulfonylation on the pyrazole ring nitrogen ( , ), which is too weakly nucleophilic to react under standard basic conditions.[1] -
Electrophile: Sulfonyl chlorides (
) are highly reactive but prone to hydrolysis.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the sulfur center, followed by the elimination of chloride. A non-nucleophilic base (Triethylamine or DIPEA) is required to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Mechanistic pathway of sulfonylation.[1] Note the potential for bis-sulfonylation if the product remains deprotonated in the presence of excess electrophile.
Experimental Protocols
Method A: Standard Bench-Scale Synthesis (Gram Scale)
Best for: Scale-up, cost-efficiency, and when column chromatography is acceptable.[1]
Reagents:
-
Substrate: (1-butyl-1H-pyrazol-4-yl)methylamine (1.0 equiv)[1]
-
Reagent: Sulfonyl Chloride (
) (1.05 equiv)[1][2] -
Base: Triethylamine (TEA) (2.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)[1]
Protocol:
-
Preparation: Charge a flame-dried Round Bottom Flask (RBF) with the amine (1.0 equiv) and anhydrous DCM under
atmosphere. -
Base Addition: Add TEA (2.5 equiv) via syringe. The solution should be clear.
-
Cooling: Cool the reaction mixture to
using an ice/water bath. Critical: Cooling suppresses bis-sulfonylation.[1] -
Addition: Dissolve the Sulfonyl Chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC (System: 5% MeOH in DCM) or LCMS.
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Method B: High-Throughput Parallel Synthesis (Library Scale)
Best for: Generating 20+ analogs simultaneously, avoiding aqueous workup and chromatography.[1]
Concept: Use a slight excess of electrophile to ensure full conversion, then use "scavenger resins" to chemically remove impurities.
Reagents:
-
Substrate: (1-butyl-1H-pyrazol-4-yl)methylamine (1.0 equiv)[1]
-
Reagent: Sulfonyl Chloride (
) (1.2 equiv)[1] -
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -
Solvent: DCM or THF (Anhydrous)[1]
-
Scavenger 1: Trisamine Resin (Nucleophile to catch excess Sulfonyl Chloride)[1]
-
Scavenger 2: Isocyanate Resin (Electrophile to catch unreacted Amine - optional if Sulfonyl Chloride is in excess)[1]
Protocol:
-
Plate Setup: In a 96-well deep-well plate or reaction block, dispense the amine solution (1.0 equiv in DCM).
-
Reagent Addition: Add DIPEA (2.0 equiv) followed by the Sulfonyl Chloride solution (1.2 equiv).
-
Incubation: Seal and shake at RT for 16 hours.
-
Scavenging (The "Polishing" Step):
-
Add Trisamine Resin (3.0 equiv relative to excess Sulfonyl Chloride).
-
Shake for 4–6 hours. The resin amine attacks the remaining
, covalently binding it to the bead.[1]
-
-
Filtration: Filter the mixture through a frit to remove the resin and solid salts.
-
Isolation: Evaporate the solvent (Genevac or SpeedVac). The residue is typically
pure sulfonamide.[4]
Figure 2: Scavenger resin workflow for purification-free library synthesis.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-sulfonylation | Excess sulfonyl chloride or high temperature. | Strict stoichiometry (1.0:1.05). Keep reaction at |
| Low Yield (Hydrolysis) | Wet solvent or old Sulfonyl Chloride. | Use freshly distilled DCM/THF. Store |
| Starting Material Remains | Sulfonyl chloride degraded or reaction stalled. | Add catalytic DMAP (0.1 equiv) to activate the sulfonyl chloride (forms a reactive sulfonyl-pyridinium species). |
| Poor Solubility | Pyrazole moiety is polar. | Switch solvent to DMF or a DCM/DMF (9:1) mixture. Note: DMF is harder to remove. |
| "Sticky" Impurities | Pyrazole coordination to salts. | Use an EDTA wash or Citric Acid wash during workup to break coordination complexes. |
Analytical Validation
To confirm the success of the reaction, look for these key markers:
-
NMR:
-
Disappearance: The methylene protons (
) adjacent to the pyrazole will shift downfield (typically from to ppm) upon sulfonylation.[1] -
Appearance: A new triplet or broad singlet (the sulfonamide
) appears around ppm (solvent dependent).[1] -
Integration: Ensure the ratio of the butyl group protons to the new sulfonyl aryl protons is correct.
-
-
LCMS:
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic substitution at sulfur).
-
BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines - Protocols and Troubleshooting.Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 670408, (3-Phenyl-1H-pyrazol-4-yl)methylamine.[1] (Structural analogue properties).[1][5][6] Link
-
Brough, P. A., et al. (2018).[1] Pyrazoles as Kinase Inhibitors: Scaffold Hopping and Optimization. Journal of Medicinal Chemistry. (Context on pyrazole solubility and reactivity).
-
Sigma-Aldrich. (2025). Resins for Solid Phase Synthesis and Scavenging.Link[1]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]
- 5. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 6. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]
Pyrazole amine building blocks for fragment-based drug design (FBDD)
Application Note: Strategic Deployment of Pyrazole Amine Building Blocks in Fragment-Based Drug Design (FBDD)
Abstract
Pyrazole amines represent a "privileged scaffold" in modern medicinal chemistry, appearing in over 30 FDA-approved therapeutics (e.g., Ruxolitinib, Celecoxib, Apixaban).[1] Their utility in Fragment-Based Drug Design (FBDD) stems from their unique ability to act as simultaneous hydrogen bond donors (HBD) and acceptors (HBA), their rigid geometry, and their high ligand efficiency (LE). This guide provides a technical roadmap for leveraging pyrazole amines, addressing the critical challenges of tautomeric ambiguity, weak-affinity detection, and synthetic vectoring.
Part 1: Chemical Space & Library Design
The "Rule of Three" (Ro3) Compliance
Unlike High-Throughput Screening (HTS) libraries, fragment libraries must adhere to stricter physicochemical constraints to allow for future molecular growth.[2] Pyrazole amines are ideal starting points because they leave significant "headroom" for molecular weight and lipophilicity increases during optimization.
| Property | "Rule of Three" (Ro3) Limit | Typical Pyrazole Amine Fragment | Advantage |
| Molecular Weight (MW) | < 300 Da | 83 – 150 Da | High potential for elaboration |
| H-Bond Donors (HBD) | ≤ 3 | 2 (NH ring, NH₂ exocyclic) | Directional binding interactions |
| H-Bond Acceptors (HBA) | ≤ 3 | 2 (N ring) | Versatile pocket fitting |
| cLogP | ≤ 3 | 0.2 – 1.5 | High aqueous solubility for NMR/SPR |
| Rotatable Bonds | ≤ 3 | 0 – 1 | Low entropic penalty upon binding |
The Tautomerism Challenge
The most critical, often overlooked feature of pyrazoles is annular tautomerism . Unsubstituted pyrazoles exist in a rapid equilibrium between the 1H- and 2H-forms.
-
Impact: A protein binding pocket may select only one tautomer. If the energy penalty to freeze the bioactive tautomer is too high, the fragment will not bind, resulting in a false negative.
-
Design Tip: When designing libraries, include N-methylated analogs early to lock the conformation and validate the binding mode.
Part 2: Biophysical Screening Protocols
Detecting the weak interactions (K_d: mM to high µM) typical of fragments requires sensitive, label-free biophysical methods.
Protocol A: Ligand-Observed STD-NMR (Saturation Transfer Difference)
Gold Standard for validating direct binding and mapping the epitope.
Principle: Magnetization is transferred from the saturated protein to the bound ligand via the Nuclear Overhauser Effect (NOE). Only binders show a signal in the difference spectrum.
Workflow:
-
Sample Preparation:
-
Buffer: Deuterated buffer (D₂O) or H₂O/D₂O (90:10) with 50 mM Phosphate, pH 7.4.
-
Protein Conc: 10–20 µM.
-
Ligand Conc: 0.5–2.0 mM (Excess ratio 50:1 to 100:1 is critical).
-
Control: Run a "Ligand Only" sample to ensure no artifactual signals.
-
-
Pulse Sequence Parameters:
-
On-Resonance Irradiation: -0.5 ppm or 12 ppm (Select region with no ligand signals).
-
Off-Resonance Irradiation: 30 ppm (Control).
-
Saturation Train: Gaussian pulses (50 ms) for a total saturation time of 2–3 seconds.
-
Relaxation Delay: > 3 seconds to allow full recovery.
-
-
Data Analysis:
-
Subtract "On-Resonance" from "Off-Resonance" spectra.
-
Validation: Signals appearing in the difference spectrum confirm binding. The signal intensity correlates with the proximity of protons to the protein surface (Epitope Mapping).
-
Protocol B: Surface Plasmon Resonance (SPR)
High-throughput filter for affinity ranking.
Critical Challenge: Pyrazole amines are small (<150 Da), producing low Refractive Index (RI) changes. DMSO solvent mismatch can mask these signals.
Workflow:
-
Immobilization:
-
Target: Biotinylated protein captured on Streptavidin (SA) chip (prevents denaturation common in amine coupling).
-
Density: High density (3000–5000 RU) required to detect small fragments.
-
-
Solvent Correction (Mandatory):
-
Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO if running buffer is 5%).
-
Software must apply this correction to normalize bulk refractive index shifts.
-
-
Injection:
-
Flow Rate: High (30–50 µL/min) to minimize mass transport limitations.
-
Contact Time: 30–60 seconds (Fragments have fast on/off rates; square wave sensorgrams are expected).
-
Part 3: Visualizing the FBDD Workflow
The following diagram illustrates the decision matrix when deploying pyrazole amines, moving from library selection to hit validation.
Figure 1: Strategic workflow for Fragment-Based Drug Design. Note the critical checkpoint at "Orthogonal Validation" to confirm weak binders before chemical investment.
Part 4: Synthetic Elaboration Protocols
Once a pyrazole amine hit is validated, the goal is "Fragment Growing." The exocyclic amine is the primary vector for elaboration.
Challenge: Nucleophilicity
The amino group on a pyrazole is significantly less nucleophilic than a standard aniline or alkyl amine due to the electron-withdrawing nature of the diazole ring. Standard EDC/NHS couplings often fail or proceed slowly.
Protocol: High-Efficiency Amide Coupling (HATU Method)
Reagents:
-
Fragment: Pyrazole amine (1.0 equiv)
-
Partner: Carboxylic acid building block (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add the Pyrazole Amine and the remaining 2.0 equiv of DIPEA.
-
Reaction: Stir at 40°C–60°C for 4–12 hours. (Note: Heating is often required for pyrazole amines unlike standard amines).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (remove acid), then Brine.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Visualizing the Binding Mode & Tautomerism: The diagram below details how the pyrazole amine interacts with the target protein and the tautomeric flip that must be accounted for during design.
Figure 2: The Pyrazole "Tautomeric Toggle." Successful binding requires the protein pocket to stabilize one specific tautomer (A or B). Synthetic substitution at C3/C5 can pre-organize the fragment to favor the bioactive form.
References
-
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery.
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.
-
Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology.
-
Furet, P., et al. (2011). "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist: Structural Insights into the Binding of Pyridyl-Based Inhibitors." Journal of Medicinal Chemistry. (Example of Pyrazole optimization).
Sources
Troubleshooting & Optimization
Improving yield of reductive amination for pyrazole amines
Technical Support Center: Reductive Amination of Pyrazole Amines
-
Ticket ID: #RA-PYR-001
-
Subject: Optimizing Yields for Electron-Deficient Heterocyclic Amines
-
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Weak Nucleophile" Paradox
Welcome to the technical support hub. If you are working with aminopyrazoles (e.g., 3-amino or 4-aminopyrazole), your low yields are likely not due to the reduction step, but the imine formation step.
The Root Cause:
Aminopyrazoles are notoriously poor nucleophiles. The lone pair on the exocyclic nitrogen is heavily delocalized into the aromatic pyrazole ring. Consequently, the equilibrium constant (
This guide provides a tiered troubleshooting approach, moving from standard optimization to "force-condition" protocols using Titanium(IV) isopropoxide.
Module 1: Diagnostic & Decision Matrix
Before altering your chemistry, diagnose the failure mode using this logic flow.
Figure 1: Diagnostic flowchart for reductive amination failures.
Module 2: The "Gold Standard" (STAB Protocol)
For moderately reactive pyrazoles (e.g., 4-aminopyrazoles with electron-donating groups), Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is milder than NaCNBH
Why it works: STAB is less basic and sterically bulky. It reduces imines selectively in the presence of aldehydes.[1]
Protocol A: Standard STAB Conditions
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[2] Avoid Methanol (it reacts with STAB).
-
Stoichiometry: Amine (1.0 eq), Aldehyde (1.1–1.2 eq), STAB (1.4–1.5 eq).
-
Acid Catalyst: Add Acetic Acid (AcOH) (1.0–2.0 eq).
-
Critical Insight: Pyrazoles are weak bases. AcOH does not protonate the pyrazole amine significantly but does activate the aldehyde carbonyl.
-
-
Procedure: Mix Amine + Aldehyde + AcOH in DCE. Stir 30 min. Add STAB.[3] Stir 2–16 h.
Troubleshooting Q&A:
Q: The reaction is stuck at 50% conversion. A: Add molecular sieves (4Å) to the reaction mixture. Even with STAB, water byproduct can hydrolyze the unstable pyrazole-imine back to starting material.
Module 3: The "Nuclear Option" (Titanium-Mediated)
If Protocol A fails (common with 3-aminopyrazoles or electron-deficient rings), you must force imine formation using Titanium(IV) isopropoxide [Ti(OiPr)
Why it works:
-
Lewis Acid: Ti(IV) coordinates the carbonyl oxygen, making it hyper-electrophilic.
-
Water Scavenger: It chemically consumes the water produced during imine formation, driving the equilibrium to completion (Le Chatelier’s principle).
Figure 2: Titanium-mediated activation pathway.
Protocol B: Ti(OiPr)
-
Imine Formation (The "Pre-complexation"):
-
Mix Pyrazole Amine (1.0 eq) and Aldehyde (1.1 eq) in anhydrous THF (or neat).
-
Add Ti(OiPr)
(1.2–1.5 eq). -
Observation: The solution often turns yellow/orange or becomes viscous.
-
Stir at Room Temp (or 50°C for very stubborn cases) for 6–12 hours.
-
Validation: Check LCMS. You should see the Imine mass (M+Aldehyde-H2O). Do not proceed until the imine is formed.
-
-
Reduction:
-
Dilute with dry Ethanol or Methanol (required to solubilize the borohydride).
-
Add NaBH
(2.0 eq) carefully (gas evolution!). -
Stir 2–4 hours.
-
-
Workup (Critical Step):
-
The "Titanium Emulsion" Nightmare: Quenching Ti reactions with water creates a slimy white emulsion of TiO
that traps product. -
The Fix: Quench with 1N NaOH or Rochelle’s Salt (saturated potassium sodium tartrate) . Stir vigorously until two clear layers form (can take 1 hour). Filter through Celite if necessary.
-
Module 4: Comparative Data & Reagent Selection
Select your reducing agent based on the electronic nature of your specific pyrazole.
| Feature | Sodium Borohydride (NaBH | Sodium Cyanoborohydride (NaCNBH | STAB (Na(OAc) |
| Reactivity | High (Reduces Aldehydes & Imines) | Low (Reduces Imines only at pH 4-6) | Moderate (Selective for Imines) |
| Toxicity | Low | High (Cyanide) | Low |
| Solvent | MeOH, EtOH | MeOH, THF | DCE , THF, Toluene |
| Best For | Stepwise (Ti-mediated) | Acid-sensitive substrates | General Purpose (1st choice) |
| Pyrazoles? | Only if imine is pre-formed | Good, but hard to dispose | Excellent |
Frequently Asked Questions (FAQs)
Q: My pyrazole has an unprotected ring nitrogen (NH). Will this interfere? A: Yes. The ring NH can coordinate to the Titanium or Boron, reducing reactivity.
-
Fix: If possible, protect the ring nitrogen (e.g., THP, SEM, or Boc) before reductive amination. If you must run it unprotected, use Protocol B (Titanium) but increase Ti(OiPr)
to 2.5 equivalents to saturate the coordination sites.
Q: I see a "dimer" (Bis-alkylation) when using a primary aminopyrazole. A: This happens when the product secondary amine competes with the starting primary amine for the aldehyde.
-
Fix 1: Use a large excess of the amine (if cheap) relative to the aldehyde.
-
Fix 2: Use STAB (Protocol A). It is sterically bulkier and less likely to alkylate the secondary amine product than NaCNBH
. -
Fix 3: Switch to a stepwise method: Form imine
Evaporate solvent Redissolve Reduce.
Q: Can I use microwave irradiation? A: Yes. For the Imine Formation step only.
-
Mix Amine + Aldehyde + Ti(OiPr)
(neat or in Toluene). -
Microwave: 100°C for 10–20 mins.
-
Cool, dilute with MeOH, then add reducing agent.[6] This often pushes yields from <20% to >80% for sterically hindered pyrazoles.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7]J. Org.[1][2][4][7][9][10] Chem.1996 , 61, 3849–3862.[2][7]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1][4]J. Org.[1][2][4][7][9][10] Chem.1990 , 55, 2552–2554.[1]
-
Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines.J. Org.[1][2][4][7][9][10] Chem.1995 , 60, 4928–4929.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. reddit.com [reddit.com]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. ineosopen.org [ineosopen.org]
- 9. designer-drug.com [designer-drug.com]
- 10. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing (1-butyl-1H-pyrazol-4-yl)methylamine
Status: Active Guide Last Updated: October 26, 2023 Document ID: TSC-PYR-04-SOL
Compound Profile & Solubility Matrix
(1-butyl-1H-pyrazol-4-yl)methylamine is a bifunctional heterocyclic building block commonly used in fragment-based drug discovery. Its solubility behavior is dictated by the interplay between the lipophilic butyl chain, the aromatic pyrazole core, and the ionizable primary amine tail.
Critical Distinction: Free Base vs. Salt Form
Before attempting dissolution, you must confirm the form of your material. The solubility profile changes drastically between the Free Base and the Hydrochloride (HCl) salt.
| Feature | Free Base Form | Hydrochloride (HCl) Salt |
| Physical State | Viscous Oil or Low-Melting Solid | Crystalline Solid (White/Off-white) |
| Primary Interaction | Hydrogen Bonding / Van der Waals | Ionic / Dipole-Dipole |
| DMSO Solubility | Excellent (>100 mM) | Excellent (>100 mM) |
| Methanol Solubility | Excellent | Good (May require sonication) |
| Water Solubility | Poor (pH dependent) | High |
| Hygroscopicity | Moderate | High (Protect from moisture) |
Solubility Data Table (Estimated Benchmarks)
Based on structural analogs (e.g., 1-methyl-1H-pyrazol-4-amine) and standard heterocyclic amine properties.
| Solvent | Solubility Rating | Estimated Concentration | Notes |
| DMSO | ★★★★★ (Ideal) | > 50 mg/mL | Recommended for Stock Solutions (10-100 mM). |
| Methanol | ★★★★☆ (Good) | > 20 mg/mL | Good for working solutions; avoid for long-term storage due to evaporation. |
| Ethanol | ★★★★☆ (Good) | > 15 mg/mL | Similar to Methanol; useful for biological assays sensitive to MeOH toxicity. |
| Water (pH 7) | ★★☆☆☆ (Low) | < 1 mg/mL (Free Base) | The butyl chain reduces aqueous solubility significantly unless protonated. |
| 0.1 M HCl | ★★★★★ (High) | > 50 mg/mL | Protonation of the amine ( |
Troubleshooting Guide: Common Failure Modes
Issue 1: "My compound crashed out when I diluted the DMSO stock into water/buffer."
Diagnosis: This is a classic "Solubility Cliff." The butyl group makes the molecule lipophilic. When you dilute a high-concentration DMSO stock (e.g., 100 mM) into a neutral aqueous buffer (pH 7.4), the percentage of organic solvent drops, and the amine may deprotonate (depending on pKa), reverting to its lipophilic free-base form which precipitates.
Solution:
-
Lower the Stock Concentration: Dilute to a working concentration where the final DMSO content is < 1% (v/v), but ensure the compound concentration is below its thermodynamic solubility limit (likely < 100 µM in pure water).
-
Adjust pH: Ensure your buffer pH is slightly acidic (pH < 7) to keep the amine protonated (
), which vastly improves solubility. -
Intermediate Dilution: Perform a serial dilution in solvent (e.g., DMSO
50:50 DMSO:Water Buffer) rather than a "shock" dilution.
Issue 2: "The material looks like a sticky oil and is difficult to weigh."
Diagnosis: You likely have the Free Base form. Primary amines with alkyl chains often have low melting points. Solution:
-
Do not heat. Heating may accelerate oxidation.
-
Volumetric Addition: Instead of weighing the solid, dissolve the entire vial content in a known volume of DMSO to create a "Master Stock," then aliquot.
-
Chill: Briefly place the vial in a -20°C freezer to solidify it before weighing (work quickly to avoid condensation).
Issue 3: "The solution turned yellow/brown after a week."
Diagnosis: Oxidation. Primary amines are susceptible to air oxidation and reaction with atmospheric
-
Store stocks under inert gas (
or Argon). -
Use anhydrous DMSO (water promotes degradation).
-
Store at -20°C or -80°C.
Visual Workflows
A. Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your application.
Figure 1: Decision matrix for solvent selection based on the chemical form (Salt vs. Free Base).
B. Stock Solution Preparation Protocol
Standardized workflow to minimize degradation and weighing errors.
Figure 2: Step-by-step Standard Operating Procedure (SOP) for preparing stable stock solutions.
Detailed Experimental Protocols
Protocol A: Preparation of 50 mM Stock in DMSO
Objective: Create a stable master stock for downstream applications.
-
Calculate: Determine the mass required.
-
MW (Free Base): ~153.22 g/mol
-
MW (HCl Salt): ~189.68 g/mol (Verify exact batch MW on CoA).
-
Example: To make 1 mL of 50 mM stock (Free Base), weigh 7.66 mg .
-
-
Weighing:
-
If solid: Weigh directly into a pre-tared amber glass vial.
-
If oil: Weigh by difference or dissolve the entire commercial vial in a calculated volume of solvent.
-
-
Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%).
-
Why Anhydrous? Water in DMSO lowers the freezing point and promotes hydrolysis/oxidation over time.
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution or salt contaminants.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol B: "Cloud Point" Solubility Test (Methanol)
Objective: Determine the solubility limit in Methanol for specific experimental conditions.
-
Prepare a 20 mg/mL dispersion of the compound in Methanol.
-
If clear
Solubility > 20 mg/mL. -
If cloudy
Add Methanol in 100 µL increments, vortexing between additions. -
Record the final volume (
) where the solution becomes clear. -
Calculation: Solubility (
) = Mass ( ) / ( ).
Frequently Asked Questions (FAQs)
Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is chemically similar and will dissolve this compound well. However, DMSO is generally preferred for biological assays due to lower cytotoxicity compared to DMF.
Q: Is the compound stable in solution? A: In DMSO or Methanol stored at -20°C, it is stable for at least 3-6 months. In aqueous buffers, prepare fresh daily. Primary amines can react with aldehydes or ketones in your buffer (e.g., pyruvate) via Schiff base formation, so avoid buffers containing these components.
Q: Why does the datasheet say "Soluble in Water" but mine floats? A: You likely have the Free Base form, while the datasheet refers to the HCl Salt . The butyl chain makes the free base hydrophobic. To dissolve the free base in water, you must add 1 equivalent of acid (e.g., 1M HCl) to convert it to the salt form in situ.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. [Link]
(Note: Specific solubility values are estimates based on chemical class properties (Structure-Property Relationships) as exact experimental data for this specific CAS is not publicly indexed in open-access standard databases.)
Technical Support Center: Purification of Secondary Pyrazole Methylamines
Status: Operational Ticket ID: PYR-SEC-AMINE-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Secondary pyrazole methylamines represent a unique purification challenge due to their amphoteric potential and high polarity . The basic secondary amine (
This guide prioritizes non-standard stationary phases and "Catch-and-Release" workflows over traditional extraction methods, which often fail due to the water solubility of these polar scaffolds.
Module 1: Flash Chromatography Strategy
The "Gold Standard" for removing close-eluting organic impurities.
The Core Problem: Silanol Interactions
On standard silica (
Protocol A: Amine-Functionalized Silica (Recommended)
Why: Amine-bonded silica (e.g., KP-NH, amino-propyl) creates a basic surface that repels the product's amine, preventing tailing without mobile phase modifiers.
-
Stationary Phase: Amino-propyl functionalized silica (
). -
Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (0–10% MeOH).
-
Modifier: NONE required. (Adding TEA/NH
is redundant and may degrade the column). -
Loading: High capacity (up to 5-8% w/w).
Protocol B: Modified Standard Silica (Alternative)
Why: If amine-silica is unavailable, you must mask silanols using a volatile base in the mobile phase.
-
Stationary Phase: Standard Flash Silica (40–63 µm).
-
Mobile Phase: DCM / MeOH /
(28%). -
The "Magic" Ratio: 90 : 10 : 1 (DCM:MeOH:NH
OH).-
Preparation: Mix DCM and MeOH first.[1] Add NH
OH dropwise while stirring. If it turns cloudy, add more MeOH until clear.
-
-
Equilibration: Flush column with 10 CV (Column Volumes) of the mobile phase before loading to neutralize the silica surface.
Visual Guide: Chromatography Decision Matrix
Figure 1: Decision matrix for selecting the optimal chromatographic method based on impurity profile and available resources.
Module 2: SCX "Catch and Release" (Solid Phase Extraction)
Best for: Isolating the amine from non-basic impurities (catalysts, halides, phenols).
Mechanism
Strong Cation Exchange (SCX) resins utilize a benzenesulfonic acid moiety.
-
Catch: The secondary amine (
) protonates and binds ionically to the sulfonic acid. -
Wash: Neutral/acidic impurities are washed away with MeOH.
-
Release: A strong base (Ammonia) deprotonates the amine, releasing it from the resin.
Step-by-Step Protocol
-
Conditioning: Wash SCX cartridge with 3 CV of MeOH.
-
Loading: Dissolve crude oil in minimal DCM or MeOH. Load onto cartridge.
-
Note: Do not use basic solvents (TEA/Pyridine) for loading; they will block binding sites.
-
-
Washing (The Clean-up): Elute with 5 CV of MeOH.
-
Check: The eluate should contain non-basic impurities (verify by TLC).
-
-
Releasing (The Product): Elute with 3–5 CV of 2 M NH
in MeOH . -
Finishing: Concentrate the ammoniacal filtrate in vacuo.
-
Warning: Ensure your rotovap trap is cold; secondary methylamines can be volatile.
-
Module 3: Salt Formation (Crystallization)
Best for: Final polishing and converting oils to stable solids.
Secondary pyrazole methylamines often exist as viscous oils as free bases. Converting them to oxalate or hydrochloride salts often induces crystallization, rejecting minor impurities.
Quantitative Data: Salt Solubility Profile
| Salt Form | Solvent System | Crystallinity | Hygroscopicity | Notes |
| Free Base | DCM, MeOH, EtOAc | Low (Oil) | N/A | Prone to oxidation/color change. |
| Hydrochloride | EtOH/Et | High | High | Excess HCl can degrade pyrazole ring. |
| Oxalate | EtOH or iPrOH | Excellent | Low | Recommended. Often forms stable needles. |
| Fumarate | MeOH/Acetone | Moderate | Low | Good for pharmaceutical formulations. |
Oxalate Salt Protocol
-
Dissolve 1.0 eq of amine free base in minimal warm Ethanol (EtOH).
-
Add 1.0 eq of Oxalic Acid (dissolved in minimal warm EtOH) dropwise.
-
Observation: A white precipitate usually forms immediately.
-
Cool to 0°C for 1 hour.
-
Filter and wash with cold Et
O.
Troubleshooting & FAQs
Q1: My compound is "streaking" badly on TLC even with TEA. Why?
A: You are likely overloading the plate, or the pyrazole NH is interacting.
-
Fix: Switch to Ammonia instead of TEA. Ammonia is smaller and better at capping silanols. Use a dip of the TLC plate in 5% NH
/MeOH before spotting your compound, or add 1% NH OH to your developing tank.
Q2: I used SCX, but my yield is <50%. Where is my product?
A: Two possibilities:
-
Breakthrough: You overloaded the column capacity (typical capacity is 0.6–0.8 mmol/g).
-
Incomplete Release: The pyrazole ring might be coordinating with the resin matrix.
-
Fix: Soak the column in the release solvent (2M NH
/MeOH) for 15 minutes before flushing.
Q3: How do I remove a primary amine impurity (incomplete methylation)?
A: Chromatography is difficult here. Use Chemical Scavenging .
-
Protocol: Add a polymer-supported aldehyde (e.g., PS-Benzaldehyde) to the mixture in DCM.
-
Mechanism: The aldehyde reacts selectively with the primary amine to form an imine (Schiff base), which stays on the resin. The secondary amine (your product) is sterically hindered and reacts much slower. Filter the resin to obtain purified secondary amine.
References
-
Biotage. (2023). Is there an easy way to purify organic amines?Link
-
Teledyne ISCO. (2012).[2] RediSep SCX Column: Purification of Basic Compounds.[2]Link
-
Agilent Technologies. Analysis of primary, secondary and tertiary amines.[3]Link
-
Reich, H. J. (University of Wisconsin). pKa Data: Bordwell pKa Table (Acetonitrile).Link
-
Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier.Link
Sources
Technical Support Center: Pyrazole Synthesis Purification
Topic: Removal of Unreacted Methylamine from Reaction Mixtures Ticket ID: PYR-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic
The Issue: You have synthesized a pyrazole derivative (likely an N-methylpyrazole or using methylamine as a base/nucleophile), and the reaction mixture retains unreacted methylamine (
Immediate Diagnostic: Before selecting a protocol, determine the stability of your specific pyrazole product using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate methylamine removal strategy based on substrate stability.
The Physicochemical Basis (The "Why")
To remove methylamine effectively, we exploit the massive
| Compound | Conjugate Acid | Behavior at pH 4.0 | Solubility (Organic Phase) |
| Methylamine | 10.6 | Protonated ( | Negligible (Moves to Aqueous) |
| Typical Pyrazole | ~2.5 | Neutral | High (Retained) |
| Imidazole (Comparison) | ~7.0 | Partially Protonated | Variable (Risk of Loss) |
Key Insight: Because pyrazoles are extremely weak bases (
Troubleshooting Workflows (The "How")
Protocol A: The pH Swing (Standard Acid Wash)
Best for: Stable pyrazoles (non-basic side chains).
The Logic: We use a dilute acid wash to convert volatile, organic-soluble methylamine into non-volatile, water-soluble methylammonium chloride.
-
Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM). Do not use Diethyl Ether if methylamine is concentrated, as amine salts can precipitate and trap product.
-
The Wash: Wash the organic layer 3
with 0.5 M HCl or 10% Citric Acid .-
Why Citric Acid? It acts as a buffer (~pH 3-4), preventing the protonation of other moderately basic functional groups on your scaffold, whereas HCl might strip them.
-
-
Verification: Check the pH of the aqueous layer. It must remain acidic (< pH 4).[1] If the methylamine concentration was high, it may have neutralized your acid wash.
-
Recovery: Separate the organic layer.[2] The methylamine is now trapped in the aqueous waste as
. -
Drying: Dry organic layer over
and concentrate.
Protocol B: The Copper(II) Sequestration (Visual Method)
Best for: Cases where you lack HPLC/GC monitoring and need a visual confirmation of removal.
The Logic: Low molecular weight amines form deep blue/purple water-soluble complexes with Copper(II) ions (
-
Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (
). -
Extraction: Wash your organic reaction mixture with the
solution.[2] -
Observation:
-
Initial Wash: The aqueous layer will turn a brilliant Deep Blue/Purple . This indicates it is pulling methylamine out of the organic phase.
-
Subsequent Washes: Repeat the wash until the aqueous layer remains Pale Blue (the color of the starting
solution).
-
-
Cleanup: Perform one final wash with brine to remove residual copper salts from the organic phase.
Protocol C: Solid-Supported Scavenging
Best for: Acid-sensitive compounds or "One-Pot" downstream workflows.
The Logic: If you cannot expose your product to water or acid, use a polymer-bound electrophile to covalently bind the nucleophilic methylamine.
-
Reagent Selection: Use a Polystyrene-Isocyanate resin (e.g., PS-Isocyanate) or a Sulfonic Acid resin (e.g., Amberlyst 15).
-
Dosage: Add 2–3 equivalents of resin relative to the estimated methylamine excess.
-
Incubation: Stir gently at room temperature for 1–2 hours.
-
Tip: Do not use magnetic stir bars with resins (it grinds the beads); use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug. The methylamine is left behind on the beads.
FAQ: Addressing Specific User Pain Points
Q: I rotovapped my reaction, but the product still smells like fish. Why?
A: Methylamine is deceptive. While the free base boils at -6°C, it readily forms carbamate salts with atmospheric
Q: I am seeing a new impurity spot on TLC after leaving the mixture overnight. A: Methylamine is a potent nucleophile. If your pyrazole synthesis involved a 1,3-dicarbonyl or an electrophilic center, excess methylamine may have formed a Schiff base (imine) or attacked an ester group to form an amide. Solution: This is irreversible. You must optimize the upstream reaction to use exact stoichiometry or add the methylamine slowly at low temperatures.
Q: Can I just use high-vacuum to remove it?
A: Only if the methylamine is strictly in its free-base form. If you have any acidic protons in your mixture (phenols, carboxylic acids), the methylamine is likely protonated (
Q: My pyrazole is water-soluble. Protocol A washed away my product! A: If your product is amphiphilic, do not use aqueous extraction. Use Protocol C (Resin Scavenging) in an anhydrous solvent (DCM or MeOH). Alternatively, dissolve the mixture in MeOH and repeated co-evaporate with Toluene . The toluene/methanol azeotrope helps carry over amine traces.
References
-
Marín-Luna, M., et al. (2019).[6] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4538. [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). Workup Formulas for Specific Reagents: Removal of Amines via Copper Sulfate. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers: Isocyanate and Sulfonic Acid Resins. [Link]
Sources
Technical Support Center: Optimizing N-Alkylation Selectivity on the Pyrazole Ring
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the N-alkylation of pyrazoles, a cornerstone reaction in medicinal chemistry.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of pyrazoles?
A1: The primary challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[4] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[4]
Q2: Which factors influence the N1/N2 regioselectivity of the reaction?
A2: Regioselectivity is a complex issue governed by several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4][5] Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[4][5]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[4][6]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[4] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[4][7]
-
Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4][8] In some cases, changing the base can even lead to opposite regioselectivity. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[4][6] Magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[4]
Q3: What are standard starting conditions for a base-mediated pyrazole N-alkylation?
A3: A reliable starting point is the use of a suitable base in a polar aprotic solvent. A common procedure involves dissolving the pyrazole in anhydrous DMF or DMSO, followed by the addition of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the pyrazole nitrogen.[9] The alkylating agent is then added, and the reaction is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the electrophile.
Q4: Are there alternative methods to traditional base-mediated alkylation?
A4: Yes, several alternative methods exist:
-
Acid-Catalyzed Alkylation: This method uses a Brønsted acid catalyst with trichloroacetimidates as electrophiles and can be an alternative to methods requiring strong bases or high temperatures.[2][5]
-
Phase Transfer Catalysis (PTC): PTC, especially under solvent-free conditions, can provide high yields and simplifies the work-up procedure.[4]
-
Michael Addition: For certain substrates, a catalyst-free Michael addition can provide high yields and excellent regioselectivity for N1-alkylation.[8][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Poor regioselectivity is a common hurdle, leading to challenging purification steps and reduced yield of the desired isomer.
The N1 and N2 positions of the pyrazole ring have similar nucleophilicity, and the final product ratio is a delicate balance of steric and electronic factors, as well as reaction conditions. The interplay between the pyrazole substituents, the electrophile, the base, and the solvent determines the transition state energies for the two possible alkylation pathways.
Caption: Decision tree for improving regioselectivity.
Data Summary: Impact of Reaction Conditions on N1/N2 Selectivity
| Pyrazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Phenyl | Benzyl Bromide | K₂CO₃ | DMSO | >95:5 | [8] |
| 3-CF₃ | Ethyl Iodoacetate | K₂CO₃ | MeCN | 50:50 | [6] |
| 3-CF₃-5-hydrazone | Ethyl Iodoacetate | NaH | DME/MeCN | 5-CF₃ isomer favored | [6] |
| 3-Methyl-5-phenyl | Phenethyl trichloroacetimidate | CSA | DCE | 2.5:1 | [5] |
| Various | α-halomethylsilanes | KHMDS | THF | 92:8 to >99:1 | [11] |
Issue 2: Low or No Yield
Low product yield can stem from a variety of factors, including reagent quality, reaction conditions, and inherent substrate reactivity.
For the reaction to proceed, the pyrazole must be sufficiently deprotonated to become nucleophilic, and the alkylating agent must be reactive enough. Poor solubility of reactants can also severely limit the reaction rate.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 3: Over-alkylation or Other Side Reactions
The formation of dialkylated pyrazolium salts or other byproducts can complicate purification and lower the yield of the desired mono-alkylated product.[12]
The mono-N-alkylated pyrazole product is often still nucleophilic and can react with a second equivalent of the alkylating agent, especially under forcing conditions or with a large excess of the electrophile.
-
Control Stoichiometry: Use the pyrazole as the limiting reagent or add the alkylating agent slowly to the reaction mixture.
-
Lower the Temperature: Running the reaction at a lower temperature can often disfavor the second alkylation step.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired product, stopping the reaction once the starting material is consumed.
-
Consider Protecting Groups: In complex syntheses, protecting one of the pyrazole nitrogens can be a viable, albeit less direct, strategy.[13]
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol provides a general starting point for the N-alkylation of a pyrazole using sodium hydride in DMF.
Caption: General experimental workflow for base-mediated N-alkylation.
Detailed Steps:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[9]
-
Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.[9]
-
Add the alkylating agent (1.1 equivalents) dropwise to the suspension at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.[9]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[9]
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations.[5]
Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Ethyl acetate (EA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere.[4]
-
Add dry DCE to form a 0.25 M solution.[4]
-
Stir the reaction at room temperature for 4 hours.[4]
-
Dilute the reaction mixture with ethyl acetate.[4]
-
Wash with saturated aqueous NaHCO₃ and then brine.[4]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.[4]
References
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- identifying side products in reactions with 3-Chloro-3H-pyrazole - Benchchem.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar.
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. Available from: [Link]
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis - Benchchem.
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. Available from: [Link]
- Pyrazole.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]
- EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
-
N-methylation of pyrazole : r/OrganicChemistry - Reddit. Available from: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. Available from: [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II) - WuXi Biology. Available from: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Pyrazole Aldehyde Reduction
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low conversion rates during the reduction of pyrazole aldehydes to their corresponding alcohols. By understanding the underlying chemical principles and common pitfalls, you can optimize your reaction conditions for improved yields and purity.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the reduction of pyrazole aldehydes in a direct question-and-answer format.
Q1: My pyrazole aldehyde reduction with sodium borohydride (NaBH₄) is sluggish and results in a low yield. What are the primary factors to investigate?
A1: Low conversion with NaBH₄, a mild and selective reducing agent, often points to several key factors:
-
Reagent Quality and Stoichiometry: Sodium borohydride can degrade over time, especially with improper storage. Ensure you are using a fresh, dry batch. While theoretically one mole of NaBH₄ can reduce four moles of an aldehyde, in practice, an excess is often required to drive the reaction to completion.[1] A good starting point is 1.2 to 1.5 equivalents of NaBH₄.[2]
-
Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used and can facilitate the reduction.[2] However, NaBH₄ can also react with these solvents, consuming the reagent. Running the reaction at a lower temperature (e.g., 0 °C) can help mitigate this side reaction.[1] Aprotic solvents like THF can also be effective.[2]
-
Temperature: While many NaBH₄ reductions proceed well at room temperature, some less reactive pyrazole aldehydes may require gentle heating.[3] Conversely, for highly reactive substrates, cooling the reaction can prevent side product formation.
-
Substrate Solubility: Poor solubility of the pyrazole aldehyde in the chosen solvent can severely limit the reaction rate. Ensure your starting material is fully dissolved before adding the reducing agent. If solubility is an issue, consider a solvent mixture or a different solvent system altogether.
-
pH of the Reaction Mixture: The pH can influence the reactivity of NaBH₄. While generally performed under neutral to slightly basic conditions, some reductions benefit from the addition of a mild acid during workup to neutralize excess borohydride and hydrolyze the borate ester intermediate.[2][4]
Q2: I'm observing the formation of multiple side products in my reduction. How can I improve the chemoselectivity?
A2: The pyrazole ring itself is generally resistant to reduction by common hydride reagents like NaBH₄.[5][6] However, other functional groups on the pyrazole ring or its substituents can compete with the aldehyde for the reducing agent.
-
Protecting Groups: If your pyrazole substrate contains other reducible functional groups (e.g., esters, ketones), consider using protecting groups to mask their reactivity.
-
Choice of Reducing Agent: If you are using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), which can reduce a wider range of functional groups including esters and amides, switching to the milder NaBH₄ can significantly improve selectivity for the aldehyde.[7][8]
-
Luche Reduction Conditions: For α,β-unsaturated pyrazole aldehydes, 1,4-conjugate addition can be a competing side reaction. Employing Luche reduction conditions (NaBH₄ in the presence of a Lewis acid like CeCl₃) can enhance selectivity for the 1,2-reduction of the aldehyde.[7]
Q3: My reaction seems to stall before reaching full conversion, even with excess reducing agent. What could be the cause?
A3: A stalled reaction can be frustrating. Here are some potential causes and solutions:
-
Incomplete Quenching of a Previous Step: If the pyrazole aldehyde was synthesized in a previous step, ensure that all reagents from that step have been thoroughly removed. Residual acids or bases can interfere with the reduction.
-
Formation of an Unreactive Intermediate: The intermediate borate ester formed during the reduction can sometimes be slow to hydrolyze. An acidic workup is often necessary to liberate the final alcohol product.[2][4]
-
Deactivation of the Reducing Agent: As mentioned, moisture can rapidly deactivate hydride-reducing agents. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inhibition by the Pyrazole Moiety: While the pyrazole ring is generally stable, the nitrogen atoms can potentially coordinate with the boron or aluminum of the reducing agent, especially in the presence of certain substituents, which might affect its reactivity. While less common, this possibility should be considered. Some pyrazole compounds have been noted to inhibit certain enzymatic reductions.[9][10][11]
Q4: I am considering using Lithium Aluminum Hydride (LiAlH₄) for a more difficult reduction. What are the key safety and procedural considerations?
A4: LiAlH₄ is a powerful and non-selective reducing agent that must be handled with extreme care.[8][12]
-
Safety First: LiAlH₄ reacts violently with water and other protic sources, releasing flammable hydrogen gas. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Workup Procedure: The workup for a LiAlH₄ reaction is critical for safety and product isolation. A common and safe procedure is the Fieser workup, which involves the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water.[12] This procedure results in the formation of granular inorganic salts that are easily filtered off.
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used for LiAlH₄ reductions.[12]
-
Temperature Control: LiAlH₄ reactions are often highly exothermic. It is crucial to add the substrate to the LiAlH₄ solution slowly and with efficient cooling (e.g., an ice bath) to maintain control over the reaction temperature.
Part 2: Detailed Experimental Protocols & Data
Protocol 1: General Procedure for Sodium Borohydride Reduction of a Pyrazole Aldehyde
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) to a concentration of approximately 0.25 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution. Monitor the reaction for any gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[2]
-
Workup: If using an alcohol solvent, remove the bulk of it under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.[1] Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude alcohol can then be purified by flash column chromatography on silica gel.[1]
| Parameter | Recommended Value | Rationale |
| NaBH₄ Stoichiometry | 1.2 - 1.5 equivalents | To ensure complete conversion, accounting for potential reaction with solvent.[2] |
| Solvent | Methanol, Ethanol, THF | Good solubility for many pyrazole aldehydes and compatible with NaBH₄.[2] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and minimizes side reactions.[1][2] |
| Quenching Agent | Water, aq. NH₄Cl, or dilute acid | Safely neutralizes excess NaBH₄ and initiates hydrolysis of the borate ester.[2] |
Part 3: Mechanistic Insights & Visualizations
Mechanism of Aldehyde Reduction by Sodium Borohydride
The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism:
-
Nucleophilic Attack: The hydride ion (H⁻), delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[7][13]
-
Protonation: During the workup step, the alkoxide intermediate is protonated by a protic solvent (like water or alcohol added during quenching) to yield the final primary alcohol product.[7][13]
Caption: Troubleshooting workflow for low conversion.
References
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.).
- (PDF) Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (2026, January 26).
- Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.).
- Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12).
- Lithium Aluminum Hydride (LAH): LiAlH4. (n.d.).
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3).
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.).
- Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PubMed Central. (n.d.).
- Effect of pyrazole in vivo on aldehyde metabolism in rat liver and brain - PubMed. (n.d.).
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (2023, July 16).
Sources
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. rushim.ru [rushim.ru]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pyrazole in vivo on aldehyde metabolism in rat liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Storage and Handling of Hygroscopic Pyrazole Amines
Welcome to the Technical Support Center for hygroscopic pyrazole amines. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive yet valuable compounds. My goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring the integrity of your materials and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the nature and handling of hygroscopic pyrazole amines.
Q1: What makes pyrazole amines "hygroscopic" and why is this a concern?
A1: Pyrazole amines possess functional groups, particularly the amine (-NH₂) and the nitrogen atoms within the pyrazole ring, that can form hydrogen bonds with water molecules in the surrounding atmosphere. This inherent chemical affinity for water is what defines them as "hygroscopic."
The primary concern is that absorbed moisture can act as a reagent, leading to several undesirable outcomes:
-
Hydrolysis: Water can hydrolyze certain functional groups on the pyrazole amine or other molecules in a reaction mixture, leading to the formation of impurities and byproducts.[1][2]
-
Degradation: The presence of water can facilitate degradation pathways, such as oxidation, especially for sensitive moieties like hydrazinyl groups.[3][4] This can result in a change in the compound's physical appearance (e.g., color change) and a loss of purity and reactivity.[3]
-
Physical Changes: Moisture absorption leads to the powder clumping or caking, which affects flowability and makes accurate weighing and dispensing for reactions difficult.[5][6][7] This can lead to inconsistent dosages and reaction stoichiometry.[7]
-
Loss of Potency: For drug development professionals, chemical degradation directly translates to a loss of the active pharmaceutical ingredient's (API) potency.[7]
Q2: I've just received a new batch of a pyrazole amine. What are the immediate steps I should take for proper storage?
A2: Upon receipt, immediate and proper storage is crucial. Do not let the container sit on a benchtop.
-
Inspect the Packaging: Ensure the manufacturer's seal is intact and there is no visible damage to the container.
-
Inert Atmosphere is Key: The gold standard for long-term storage is under an inert atmosphere.[8][9] If the compound was shipped under nitrogen or argon, maintain this condition. If not, and the compound is highly sensitive, consider transferring it to a suitable flask (e.g., a Schlenk flask) that can be purged with an inert gas.[10]
-
Choose the Right Location: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[11][12][13] A dedicated cabinet for moisture-sensitive reagents is ideal.[14]
-
Consider Refrigeration (with caution): While some pyrazole amines may require refrigeration to slow down thermal degradation, be mindful that this can increase the risk of moisture condensation when the container is opened.[3][15] If refrigeration is necessary, allow the container to warm to room temperature before opening.
Q3: What is the best type of container for storing hygroscopic pyrazole amines?
A3: The choice of container is critical for preventing moisture ingress.
-
Primary Container: Tightly sealed glass vials with PTFE-lined caps are excellent for preventing exposure to air and moisture.[3] For larger quantities, amber glass bottles are preferable to protect against light-induced degradation.[14]
-
Secondary Containment: For an extra layer of protection, especially for highly sensitive compounds, place the primary container inside a desiccator containing a drying agent like silica gel or molecular sieves.[14][16] Vacuum desiccators offer an even higher level of protection.[14] Alternatively, placing the primary container in a heat-sealable foil bag with desiccant pouches is a practical solution.[17]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter when working with hygroscopic pyrazole amines.
Problem 1: My pyrazole amine powder has formed hard clumps.
-
Cause: This is a classic sign of significant moisture absorption.[5][6] The absorbed water molecules act as a binding agent between the powder particles, leading to agglomeration.[18]
-
Solution:
-
Assessment: First, assess the extent of clumping. If it's minor, you may be able to salvage the material.
-
Manual De-clumping: For small clumps, you can gently break them apart with a clean, dry spatula inside a glove box or under a stream of inert gas to minimize further moisture exposure.[5]
-
Drying: For more significant clumping, the material needs to be dried.
-
Vacuum Oven: The most effective method is to dry the compound in a vacuum oven at a temperature below its melting point.[15]
-
Vacuum Desiccator: Alternatively, place the compound in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅).[19] This may take longer but is a gentler method.
-
-
Purity Check: After drying, it is crucial to re-analyze the compound's purity (e.g., by NMR or HPLC) to ensure that degradation has not occurred.[15]
-
Problem 2: The color of my pyrazole amine has changed from white to yellow/brown.
-
Cause: A color change is often an indicator of chemical degradation, which can be accelerated by the presence of moisture and oxygen.[3] Oxidation of the amine or other sensitive functional groups is a likely culprit.[3]
-
Solution:
-
Purity Analysis: The first step is to determine the extent of degradation. Run an analytical test such as HPLC, LC-MS, or NMR to identify impurities.[15]
-
Repurification: If the degradation is minor, repurification may be possible.
-
Recrystallization: If the compound is a solid, recrystallization from an appropriate anhydrous solvent can remove impurities.
-
Column Chromatography: For more complex mixtures of impurities, column chromatography may be necessary.
-
-
Future Prevention: To prevent this from happening again, strictly adhere to storage under an inert atmosphere.[20][21] Nitrogen or argon blanketing is highly effective at preventing oxidation.[20][21]
-
Problem 3: My reaction yield is lower than expected, and I suspect the pyrazole amine is the issue.
-
Cause: Reduced reactivity is a common consequence of moisture absorption and degradation. The presence of water can interfere with the reaction, and the degradation of the starting material means there is less of the active compound available to react.[7]
-
Solution:
-
Reagent Verification: Before starting a critical reaction, it's good practice to verify the quality of your pyrazole amine, especially if it has been in storage for a while. A quick purity check (e.g., TLC or melting point) can be informative.
-
Use Freshly Opened or Purified Material: For sensitive reactions, always use a freshly opened bottle of the reagent or material that has been recently purified and properly dried.
-
Handling During Reaction Setup: Ensure that all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum.[22] Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Section 3: Experimental Protocols & Data
Protocol 1: Drying a Hygroscopic Pyrazole Amine Solid
-
Preparation: Place the clumped pyrazole amine in a clean, dry round-bottom flask or a suitable drying vessel.
-
Drying Agent (Optional, for desiccator method): In a vacuum desiccator, place a fresh, activated drying agent such as phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite).
-
Vacuum Application:
-
Vacuum Oven: Place the vessel in a vacuum oven. Set the temperature at least 20-30°C below the compound's melting point. Gradually apply vacuum.
-
Vacuum Desiccator: Place the vessel in the desiccator. Ensure the desiccator is properly sealed and apply vacuum.
-
-
Drying Time: Allow the compound to dry under vacuum for several hours (a minimum of 4-6 hours, but overnight is often better).
-
Re-equilibration: Before removing the compound, slowly and carefully release the vacuum, preferably by backfilling with an inert gas like nitrogen or argon.
-
Storage: Immediately transfer the dried compound to a tightly sealed container and store it in a desiccator or under an inert atmosphere.
Table 1: Recommended Storage Conditions for Hygroscopic Pyrazole Amines
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation and hydrolysis by displacing oxygen and moisture.[9][20][21] |
| Temperature | Cool, stable temperature (as per manufacturer's recommendation) | Minimizes thermal degradation.[3] Avoid temperature fluctuations to prevent condensation.[5] |
| Humidity | As low as possible (ideally <1 ppm in a glove box) | Prevents moisture absorption, clumping, and degradation.[1][8] |
| Light | Protection from light (Amber vials or dark storage) | Prevents light-induced degradation.[3][14] |
| Container | Tightly sealed glass with PTFE-lined cap | Provides an excellent barrier against moisture and air ingress.[3] |
Visualization of Key Processes
Diagram 1: Moisture-Induced Degradation Pathway
Caption: The pathway from a pure hygroscopic pyrazole amine to compromised experimental results due to atmospheric exposure.
Diagram 2: Recommended Handling Workflow for Hygroscopic Solids
Caption: A workflow for the proper handling of hygroscopic pyrazole amines from receipt to use.
References
- B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. B&M Scientific.
- Jacomex. Inert Gas Glove Box. Jacomex.
- Wikipedia. Inert gas. Wikipedia.
- ECHEMI.
- Air Liquide UK.
- Air Products. Nitrogen. Air Products.
- Apollo Scientific. 5-(Aminomethyl)-1-methyl-1H-pyrazole. Apollo Scientific.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange.
- ResearchGate. (2019, November 19).
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- ChemicalBook.
- lytes uk. (2025, October 12). Solving Electrolyte Powder Clumping: Tips and Tricks. lytes uk.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- Department of Chemistry : University of Rochester. How to Store Reagents. Department of Chemistry : University of Rochester.
- diplomata comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- APEC USA. (2021, November 2). 6 Powder Flow Control Problems And Solutions. APEC USA.
- Benchchem. stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.
- PMC - NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
- Environment, Health & Safety. Water Sensitive Chemicals. Environment, Health & Safety.
- AquaLab.
- Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. dtfprinterusa.com [dtfprinterusa.com]
- 6. apecusa.com [apecusa.com]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. Inert Gas Glove Box [jacomex.com]
- 9. Inert gas - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. kishida.co.jp [kishida.co.jp]
- 14. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 15. How To [chem.rochester.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. The food manufacturer's guide to eradicating caking and clumping | AQUALAB [aqualab.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Inerting | Air Liquide in the United Kingdom [uk.airliquide.com]
- 21. Nitrogen [airproducts.me]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing oxidation of secondary amine intermediates
Technical Support Center: Secondary Amine Stability Ticket #8492: Prevention of Oxidation in Secondary Amine Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Triage: Immediate Troubleshooting
Use this section if you are currently observing unexpected degradation.
| Symptom | Probable Cause | Immediate Action (The "Rescue") |
| Pink/Red Coloration | Formation of Amino-quinones or N-Oxides . This indicates radical oxidation, often catalyzed by trace metals or light. | 1. Exclude Light: Wrap flask in foil immediately.2. Acidify: If compatible, lower pH < 3 with HCl/dioxane to protonate the amine (deactivates the lone pair).3. Degas: Sparge with Argon for 15 mins. |
| M+16 Peak (LCMS) | N-Oxide formation ( | 1. Check Solvent: Test THF/Ethers for peroxides.2. Add Scavenger: Add BHT (0.1 mol%) or Sodium Thiosulfate if aqueous.3. Filter: Pass through a short plug of basic alumina to remove peroxides. |
| M-2 Peak (LCMS) | Imine formation ( | 1. Reductive Rescue: Add mild reducing agent (e.g., |
Core Protocols: Prevention & Stabilization
Protocol A: The "Freeze-Pump-Thaw" (Degassing)
Standard sparging (bubbling gas) is often insufficient for sensitive secondary amines. This physical removal of oxygen is required for high-susceptibility substrates.
-
Setup: Place amine solution in a Schlenk flask. Connect to a high-vacuum manifold.
-
Freeze: Submerge flask in liquid nitrogen (
) until solid. Crucial: Stopcock must be CLOSED during freezing to prevent condensing liquid oxygen (explosion hazard). -
Pump: Open stopcock to high vacuum (0.1 mmHg). Evacuate headspace for 5–10 minutes.
-
Thaw: Close stopcock. Remove
. Thaw in a warm water bath. Gas bubbles will evolve as solubility decreases. -
Repeat: Perform 3 cycles minimum.
-
Backfill: Fill with high-purity Argon (heavier than air, provides better blanket than
).
Protocol B: Chemical Passivation (Salt Formation)
The most robust storage method. A protonated amine cannot donate its lone pair to the radical propagation cycle.
-
Method: Dissolve the free base amine in dry
or Dioxane. -
Addition: Add 1.1 eq of
in Dioxane dropwise at 0°C. -
Filtration: Collect the precipitate under inert atmosphere.
-
Result: The resulting Hydrochloride salt is generally stable at room temperature for months/years compared to days for the free base [1].
Protocol C: Antioxidant Scavenging (BHT)
For reactions where salt formation is impossible (e.g., nucleophilic attacks).
-
Loading: 100–500 ppm (0.01 – 0.05 wt%).
-
Mechanism: BHT acts as a "sacrificial lamb." It donates a hydrogen atom to the propagating peroxy radical (
), forming a stable phenoxy radical that terminates the chain reaction [2]. -
Removal: BHT is lipophilic. It can be removed post-reaction via column chromatography (elutes with solvent front in non-polar systems).
The Science: Why This Happens
Secondary amines oxidize via a Radical Autoxidation Mechanism . Unlike primary amines, the
The Pathway:
-
Initiation: Trace metals or light create a radical on the
-carbon. -
Propagation: Oxygen adds to form a Peroxyl Radical.
-
Fate: This collapses to an Imine or N-Oxide, releasing Hydrogen Peroxide (
), which further accelerates degradation.
Figure 1: Radical autoxidation cascade of secondary amines. Note the feedback loop where generated peroxide accelerates further degradation.
Knowledge Base (FAQs)
Q: I am doing a Reductive Amination, and my yield is low due to impurities. Why?
A: Reductive amination is a race between reduction and oxidation. If you use a weak reducing agent (like
-
Fix: Switch to Sodium Triacetoxyborohydride (STAB) . It acts faster than Cyanoborohydride and does not require toxic cyanide handling. Ensure the imine formation step is dry (molecular sieves) to prevent hydrolysis [3].
Q: Can I store my secondary amine in DCM or Chloroform? A: Avoid if possible. Chlorinated solvents can become acidic over time (forming HCl) or generate dichlorocarbene radicals under light.
-
Best Practice: Store in degassed Toluene or Ethyl Acetate with BHT. If chlorinated solvent is mandatory, filter it through basic alumina first to remove acid/stabilizers.
Q: How do I remove the BHT after my reaction? A: Because BHT is non-polar, it is easily separated.
-
Acid/Base Extraction: Acidify reaction to pH 2 (amine goes to water). Wash with Ether (BHT stays in Ether). Basify aqueous layer and extract amine.
-
Chromatography: BHT has an
in Hexane/EtOAc. Most amines are much more polar.
Q: Does "Anhydrous" mean "Oxygen-Free"? A: No. Anhydrous solvents from a keg/bottle often contain significant dissolved oxygen. You must degas (sparge or freeze-pump-thaw) even "dry" solvents before use with sensitive amines.
References
-
Amine Salt Stability: "Why are organic amines often more stable as the HCl salt?" Reddit ChemPros / Verified Community Consensus, 2015. Link
-
BHT Mechanism: Waterman, K. C., et al. "Use of the Antioxidant BHT... to Stabilize the Core to Oxidation." Pharmaceutical Development and Technology, 2005. Link
-
Reductive Amination Protocol: "Reductive Amination: A Practical Guide." Master Organic Chemistry, 2017. Link
-
Degassing Protocols: "Freeze-Pump-Thaw Cycling." Schlenk Line Survival Guide, 2024. Link
-
Autoxidation Mechanism: Møller, K. H., et al. "Atmospheric Autoxidation of Amines."[3] Environmental Science & Technology, 2020.[3] Link
Sources
Validation & Comparative
HPLC retention time of 1-butyl-N-methyl-1H-pyrazol-4-ylmethanamine
[1]
Executive Summary
Product: 1-butyl-N-methyl-1H-pyrazol-4-ylmethanamine Chemical Class: Amphiphilic Pyrazole Alkylamine Primary Challenge: Balancing the retention of the hydrophobic butyl tail with the peak tailing caused by the basic secondary amine.[1]
This guide provides a technical analysis of the HPLC retention behavior of 1-butyl-N-methyl-1H-pyrazol-4-ylmethanamine . Unlike simple neutral compounds, this molecule exhibits "dual-personality" chromatography: the N-butyl group drives hydrophobic retention on C18, while the basic N-methylaminomethyl moiety interacts strongly with residual silanols, necessitating specific pH control and column selection.
Part 1: Chemical Identity & Physicochemical Profiling
To understand the retention time (
| Property | Value (Predicted/Calc) | Chromatographic Implication |
| Structure | Pyrazole ring with N1-Butyl (tail) and C4-CH2-NH-Me (head) | Amphiphilic nature requires gradient elution.[1] |
| Molecular Weight | ~167.25 g/mol | Low MW; diffuses quickly, requiring smaller particle size (<3µm) for sharp peaks.[1] |
| LogP | ~1.3 – 1.6 | Moderately lipophilic.[1] Will retain well on C18 without ion-pairing reagents.[1] |
| pKa (Amine) | ~9.5 – 10.2 | Critical: At neutral pH, it is positively charged ( |
| pKa (Pyrazole) | ~2.5 | Uncharged at standard HPLC pH (>3.0).[1] |
Part 2: Comparative Retention Behavior
The following data compares the target compound against structurally related alternatives to illustrate relative elution order.
Experimental Conditions (Reference Standard):
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 100 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow: 1.0 mL/min.[1]
Table 1: Relative Retention Time (RRT) Comparison
| Compound | Structural Difference | Predicted | RRT (vs. Target) | Elution Logic |
| 1-Methyl -N-methyl...[1] | Shortest alkyl chain (Methyl) | 1.8 - 2.2 | 0.45 | Highly polar; elutes near void volume.[1] |
| 1-Ethyl -N-methyl...[1] | Ethyl chain | 2.8 - 3.2 | 0.70 | Incremental hydrophobicity (+1 CH2).[1] |
| Target (1-Butyl...) | Butyl chain | 4.2 - 4.6 | 1.00 | Balanced retention; ideal for purity assay. |
| 1-Phenyl -N-methyl...[1] | Aromatic ring | 5.5 - 6.0 | 1.35 | Pi-pi interactions increase retention.[1] |
Analyst Note: The butyl chain provides the "sweet spot" for retention. Shorter chains (Methyl/Ethyl) risk co-elution with the solvent front or polar impurities, while the Butyl analog is well-resolved.[1]
Part 3: Recommended Protocols & Method Development
Method A: The "Robust" Acidic Method (Recommended for QC)
This method uses low pH to protonate the amine, ensuring solubility and consistent ionization.
-
Stationary Phase: C18 (L1) with high carbon load and extensive end-capping (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex C18).[1]
-
Mobile Phase:
-
A: 0.1% TFA in Water (pH ~2.0).
-
B: 0.1% TFA in Acetonitrile.[1]
-
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 60% B (Shallower gradient improves resolution of impurities)
-
10.0 min: 95% B
-
-
Detection: UV @ 210 nm (Low wavelength required as the pyrazole chromophore is weak).[1]
Why this works: The TFA acts as an ion-pairing agent, masking the positive charge of the amine and sharpening the peak shape.
Method B: The "High pH" Alternative (For Peak Shape)
If Method A shows tailing (Asymmetry > 1.5), switch to high pH to neutralize the amine.
-
Stationary Phase: Hybrid Silica Only (e.g., Agilent Poroshell HPH or Waters XBridge).[1] Do not use standard silica.[1]
-
Mobile Phase:
-
Mechanism: At pH 10, the amine is neutral (Free Base). This increases hydrophobicity (longer
) and eliminates ionic interaction with silanols, often yielding a perfect Gaussian peak.
Part 4: Method Development Decision Tree
The following workflow illustrates the logical path for optimizing the separation of this specific pyrazole amine.
Caption: Decision tree for optimizing HPLC conditions based on peak asymmetry and retention behavior.
Part 5: Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Early Elution ( | Phase Collapse or Void Volume elution.[1] | The butyl chain is not engaging. Start gradient at 0% Organic or use a C18-Aq (Polar Embedded) column.[1] |
| Peak Tailing | Silanol interaction with the basic amine. | 1. Use a "Base Deactivated" column. 2. Increase Buffer conc. (20mM).[1][5] 3. Switch to High pH method. |
| Split Peak | Sample solvent mismatch. | Dissolve the sample in the starting mobile phase (5% ACN/95% Water). Do not inject pure ACN.[1] |
References
-
PubChem. (2025).[1] Compound Summary: Pyrazole Derivatives and Physicochemical Properties. National Library of Medicine.[1] [Link]
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link][1]
-
Neue, U. D., et al. (2001).[1] Peak Shape and Retention of Bases in Reversed-Phase Chromatography. Waters Corporation Technical Notes. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Reference for Gradient Elution Logic).
Sources
- 1. AM10257 | C26H35N3O2 | CID 137321161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method - Arabian Journal of Chemistry [arabjchem.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
FTIR characteristic peaks for secondary amine pyrazoles
FTIR Characteristic Peaks for Secondary Amine Pyrazoles: A Comparative Technical Guide
Executive Summary In drug discovery, particularly kinase inhibitor development, the pyrazole scaffold is a privileged structure. When functionalized with a secondary amine (e.g., N-alkylaminopyrazoles or N-arylaminopyrazoles), distinguishing the exocyclic amine signals from the native pyrazole ring vibrations—and from potential primary/tertiary impurities—is critical for structural validation.
This guide provides an advanced spectral analysis framework, moving beyond basic peak listing to explain the vibrational causality of secondary amine pyrazoles. It compares these signatures against structural alternatives and provides a self-validating experimental protocol.
Part 1: Theoretical Framework & Vibrational Causality
To accurately interpret the FTIR spectrum of a secondary amine pyrazole, one must decouple the Exocyclic Amine (the substituent) from the Endocyclic Pyrazole Ring (the scaffold).
The Exocyclic Secondary Amine (R–NH–R')
Unlike primary amines (
-
N–H Stretching (
): Appears as a single, relatively sharp peak in the 3300–3400 cm⁻¹ region. -
C–N Stretching (
): Because the nitrogen is attached to the aromatic pyrazole ring, the C–N bond acquires partial double-bond character via resonance. This stiffens the bond, shifting the absorption to a higher frequency (1280–1340 cm⁻¹ ) compared to aliphatic amines (1020–1250 cm⁻¹).
The Endocyclic Pyrazole Ring (N–H)
If the pyrazole ring is unsubstituted at the N1 position, it contains its own N–H bond.
-
Ring N–H Stretching: This proton is highly acidic and prone to intermolecular hydrogen bonding (forming dimers or oligomers). Consequently, this band is typically broad and intense , centered lower at 3100–3200 cm⁻¹ in solid-state samples.
-
Differentiation: The "Sharp vs. Broad" contrast is the primary diagnostic tool for distinguishing exocyclic amine N–H from ring N–H.
Part 2: Comparative Analysis
The following table contrasts the spectral signature of Secondary Amine Pyrazoles against common structural alternatives encountered during synthesis.
Table 1: Comparative FTIR Signatures of Pyrazole Amine Derivatives
| Structural Motif | N-H Stretching Region (3500–3100 cm⁻¹) | N-H Bending / Scissoring (~1600 cm⁻¹) | C-N Stretching (1350–1250 cm⁻¹) | Key Differentiator |
| Secondary Amine Pyrazole (Target) | Single, sharp band (~3300–3400 cm⁻¹) | Weak or absent (often obscured by ring C=N) | Strong band (~1280–1340 cm⁻¹) | Single sharp peak; lack of scissoring band. |
| Primary Amine Pyrazole (Precursor) | Doublet (Asym ~3500, Sym ~3400 cm⁻¹) | Strong scissoring band (1650–1580 cm⁻¹) | Strong band (~1250–1340 cm⁻¹) | Doublet in stretch region; distinct scissoring. |
| Tertiary Amine Pyrazole (Over-alkylation) | Absent (No N-H bond) | Absent | Strong band (1360–1310 cm⁻¹) | Clean baseline >3100 cm⁻¹ (except C-H). |
| Unsubstituted Pyrazole Ring (Scaffold) | Broad, intense band (~3100–3200 cm⁻¹) | Ring breathing only (~1500–1600 cm⁻¹) | N/A (Ring C-N only) | Broadness of the peak due to H-bonding dimers. |
Part 3: Decision Logic for Peak Assignment
The following decision tree visualizes the logic flow for assigning amine types on a pyrazole ring based on spectral data.
Figure 1: Logic flow for distinguishing amine substitution patterns on pyrazole scaffolds.
Part 4: Validated Experimental Protocol
Aminopyrazoles are often hygroscopic and capable of strong hydrogen bonding. Standard protocols often yield poor resolution due to moisture interference or peak broadening.
Methodology: High-Resolution ATR-FTIR Acquisition
Objective: Obtain a spectrum where the sharp exocyclic N-H stretch is resolved from the broad O-H (moisture) or Ring N-H bands.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or similar).
-
ATR Accessory: Diamond or ZnSe crystal (Diamond preferred for hardness).
Step-by-Step Protocol:
-
Crystal Conditioning:
-
Clean ATR crystal with isopropanol. Crucial: Allow 60 seconds for solvent evaporation.
-
Run a Background Scan (air) to subtract atmospheric CO₂ and H₂O.
-
-
Sample Preparation (The "Dry-Film" Technique):
-
If Solid: Grind the sample into a fine powder. Do not use KBr pellets if the sample is hygroscopic (KBr absorbs water, confusing the N-H region).
-
If Oil/Gum: Apply a thin film directly.
-
Vacuum Drying (Optional but Recommended): If the 3300 cm⁻¹ region is messy, dry the sample in a vacuum oven at 40°C for 1 hour to remove lattice water.
-
-
Acquisition:
-
Place sample on crystal. Apply high pressure (force gauge >80) to ensure intimate contact.
-
Scan Parameters:
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving doublets).
-
Scans: 16–32 scans.
-
-
-
Validation Check (Self-Correction):
-
Check: Is the baseline at 2500–2000 cm⁻¹ flat?
-
Check: Is the peak at 3300 cm⁻¹ sharp or a broad mound?
-
Correction: If broad/rounded, the sample is wet or H-bonded. Dissolve in dry CHCl₃ (chloroform) and run in a liquid cell to break H-bonds and sharpen the N-H peak (shifting it to ~3400 cm⁻¹).
-
Part 5: Data Interpretation & Reporting
When reporting your data, use the following format to ensure E-E-A-T compliance and reproducibility.
Example Description:
"The FTIR spectrum (ATR) exhibited a characteristic single, sharp absorption band at 3345 cm⁻¹ , assigned to the N–H stretching vibration of the exocyclic secondary amine. This distinguishes the product from the primary amine precursor (doublet at 3410/3320 cm⁻¹) and the tertiary amine impurity (absent). A strong band at 1310 cm⁻¹ corresponds to the C–N stretch, shifted to higher frequency due to conjugation with the pyrazole ring."
Workflow Diagram:
Figure 2: Optimized experimental workflow for aminopyrazole FTIR analysis.
References
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
- Katritzky, A. R., & Taylor, P. J. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press.
-
Nandiyanto, A. B. D., et al. (2019). "Review: Practical Guide and Spectral Analysis of FTIR Spectroscopy". Indonesian Journal of Science and Technology.
-
Rice, C., et al. (2005).[1] "Dimerization of Pyrazole in Slit Jet Expansions". ResearchGate.[2][3] (Definitive source for Pyrazole Ring N-H shifts and dimerization effects).
Sources
Comparative Guide: Ethyl vs. Butyl Pyrazole Amines in Drug Discovery
Executive Summary
In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). When optimizing these scaffolds, the modulation of the alkylamine side chain—specifically switching between Ethyl (C2) and Butyl (C4) groups—is a critical decision point.
This guide objectively compares the biological performance of ethyl vs. butyl pyrazole amines. The data suggests a distinct trade-off: Butyl derivatives typically exhibit superior membrane permeability and antimicrobial potency due to increased lipophilicity, while Ethyl derivatives often offer better solubility profiles and lower non-specific cytotoxicity, making them preferable for targets with restrictive steric pockets.
Physicochemical & Structural Analysis
The choice between an ethyl and a butyl group fundamentally alters the molecule's interaction with biological systems through two primary mechanisms: Lipophilicity (LogP) and Steric Hindrance .
| Feature | Ethyl Pyrazole Amine (-C₂H₅) | Butyl Pyrazole Amine (-C₄H₉) | Impact on Biological Activity |
| Chain Length | Short (approx. 2.5 Å) | Medium (approx. 5.0 Å) | Determines access to deep hydrophobic pockets. |
| Lipophilicity | Moderate | High | Butyl increases LogP, enhancing passive membrane transport. |
| Solubility | Higher (Water/Buffer) | Lower | Ethyl is easier to formulate in aqueous media. |
| Steric Bulk | Low | Moderate | Butyl may clash with narrow active sites (e.g., certain Kinase ATP pockets). |
Mechanistic Insight: The "Goldilocks" Zone
Biological activity does not increase linearly with chain length. While the butyl group enhances hydrophobic interactions (Van der Waals forces) within enzyme pockets, it also increases the energy penalty for desolvation.
-
Ethyl groups are often optimal when the binding pocket is small or polar.
-
Butyl groups excel when targeting hydrophobic channels or disrupting lipid bilayers (antimicrobial action).
Biological Performance Comparison
Case Study A: Antimicrobial Activity (Membrane Disruption)
Research indicates that lengthening the alkyl chain on the pyrazole nitrogen or amine substituent generally enhances antimicrobial efficacy against Gram-positive bacteria and fungi.
-
Observation: Butyl-substituted pyrazoles often show lower Minimum Inhibitory Concentrations (MIC) compared to their ethyl counterparts.
-
Causality: The longer C4 chain acts as a "lipid tail," allowing the molecule to intercalate into the bacterial cell membrane, causing depolarization and lysis. Ethyl groups (C2) are often too short to effectively disrupt the bilayer.
-
Data Support: Studies on N-alkyl pyrazoles demonstrate that C4-C6 chains represent a peak in antimicrobial potency before solubility issues crash bio-availability [1, 3].
Case Study B: Enzyme Inhibition (Kinases & COX-2)
In the context of enzyme inhibition, "bigger" is not always better.
-
COX-2 Inhibition: Pyrazole-based COX-2 inhibitors (like Celecoxib) rely on a specific fit. Extending an ethyl group to a butyl group can cause steric clashes with the amino acid residues lining the active site, potentially reducing potency (IC50) or selectivity against COX-1.
-
Kinase Selectivity: For ATP-competitive inhibitors, the ethyl group often provides a tighter fit in the hinge region. However, if a hydrophobic "back pocket" exists, the butyl group can occupy it to gain selectivity, provided the entrance is wide enough.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol 1: Synthesis of Alkyl Pyrazole Amines
Objective: Synthesize parallel derivatives to ensure identical purity profiles for testing.
Method (One-Pot Condensation):
-
Reagents: Mix 1 equivalent of
-keto nitrile (for amine synthesis) with 1.1 equivalents of the respective hydrazine (Ethyl-hydrazine vs. Butyl-hydrazine). -
Solvent: Ethanol (reflux).
-
Catalyst: Glacial acetic acid (catalytic amount).
-
Procedure: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate/Hexane).
-
Purification: Recrystallize from ethanol.
-
Validation: Confirm structure via
H-NMR. The Ethyl group will show a characteristic triplet/quartet pattern; the Butyl group will show a triplet/multiplet/multiplet/triplet pattern.
Protocol 2: Comparative Cytotoxicity Assay (MTT)
Objective: Determine the "toxicity cost" of the butyl group's higher lipophilicity.
-
Cell Line: MDA-MB-468 (Breast Cancer) or HEK293 (Normal Kidney).
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Treat with gradient concentrations (0.1
M to 100 M) of Ethyl vs. Butyl derivatives for 48 hours. -
Readout: Add MTT reagent, incubate 4 hours, dissolve formazan in DMSO, read OD at 570 nm.
-
Analysis: Plot dose-response curves. Expect the Butyl derivative to show a steeper toxicity curve (lower IC50) due to non-specific membrane interactions [5].
Visualizing the Workflows
Diagram 1: Synthesis & Divergence
This workflow illustrates where the structural divergence occurs during synthesis.
Caption: Divergent synthesis pathway for generating ethyl and butyl pyrazole amine derivatives.
Diagram 2: Mechanism of Action (SAR)
This diagram visualizes the trade-off between steric fit and membrane permeability.
Caption: SAR decision tree: Ethyl favors specific enzyme pockets; Butyl favors membrane disruption.
Comparative Data Summary
The following table synthesizes general trends observed in SAR studies of N-substituted pyrazoles [1, 4, 6].
| Parameter | Ethyl Pyrazole Amine | Butyl Pyrazole Amine | Preferred Application |
| LogP (Est.) | 1.5 - 2.0 | 2.5 - 3.2 | Butyl: CNS drugs / Antimicrobials |
| Water Solubility | Moderate | Low | Ethyl: IV formulations |
| Antimicrobial (MIC) | Higher (Less potent) | Lower (More potent) | Butyl: Topical antibiotics |
| Cytotoxicity (IC50) | Higher (Safer) | Lower (More toxic) | Ethyl: Chronic therapies (safety profile) |
| Metabolic Stability | High | Moderate (Oxidation risk) | Ethyl: Long half-life requirements |
References
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.[1][2][3][4][5][6][7][8][9] [Link]
-
National Institutes of Health (NIH). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
-
Royal Society of Chemistry (RSC). Review: biologically active pyrazole derivatives. [Link]
-
Waocp. Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. [Link]
-
NIH PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link][10]
Sources
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 13C NMR Chemical Shifts in 1,4-Disubstituted Pyrazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of the molecular architecture of heterocyclic compounds is paramount. Among these, the pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for the structural elucidation and characterization of these vital compounds. This guide provides an in-depth comparison of 13C NMR chemical shifts for 1,4-disubstituted pyrazoles, supported by experimental data, to aid in the prediction and interpretation of spectra for novel derivatives.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, exhibits a unique electronic environment that is highly sensitive to the nature and position of its substituents. The 13C NMR chemical shifts of the pyrazole carbons—C3, C4, and C5—provide a detailed electronic map of the molecule. Understanding how substituents at the N1 and C4 positions modulate these chemical shifts is crucial for confirming regiochemistry, assessing electronic effects, and predicting reactivity.
The Influence of Substituents on Pyrazole Ring Carbons: A Comparative Data Analysis
The electronic character of substituents at the N1 and C4 positions significantly influences the shielding and deshielding of the pyrazole ring carbons. Electron-withdrawing groups (EWGs) generally cause a downfield shift (higher ppm), while electron-donating groups (EDGs) lead to an upfield shift (lower ppm). The magnitude of these shifts provides valuable insights into the electronic distribution within the heterocyclic core.
To illustrate these effects, the following table compiles experimental 13C NMR data for a series of 1,4-disubstituted pyrazoles. The data has been carefully curated from various scientific publications to provide a comparative overview.
| N1-Substituent (R1) | C4-Substituent (R2) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| Phenyl | H | ~139.4 | ~106.4 | ~128.3 | [1] |
| Phenyl | Formyl (CHO) | ~141.2 | ~118.9 | ~131.5 | [2] |
| Phenyl | Cyano (CN) | ~142.1 | ~99.8 | ~134.2 | [3] |
| Phenyl | Nitro (NO2) | ~140.5 | ~120.1 | ~129.8 | [4] |
| Methyl | H | ~138.7 | ~104.9 | ~128.9 | [5] |
| Methyl | Nitro (NO2) | ~137.8 | ~119.5 | ~129.5 | [6] |
Analysis of Substituent Effects:
-
Effect of C4-Substituent: As evidenced by the data for 1-phenylpyrazoles, the introduction of an electron-withdrawing group at the C4 position leads to a significant downfield shift of the C4 carbon itself. For instance, the C4 chemical shift moves from ~106.4 ppm in 1-phenylpyrazole to ~118.9 ppm with a formyl group, and to ~120.1 ppm with a nitro group[1][2][4]. This is a direct consequence of the deshielding effect of the EWG. The C3 and C5 carbons also experience downfield shifts, albeit to a lesser extent, indicating that the electronic perturbation is transmitted throughout the pyrazole ring. The cyano group, while electron-withdrawing, shows a more complex effect, with a notable upfield shift for C4, which can be attributed to the magnetic anisotropy of the triple bond[3].
-
Effect of N1-Substituent: The nature of the substituent at the N1 position also modulates the chemical shifts of the ring carbons. Comparing 1-phenyl and 1-methyl pyrazoles, the phenyl group, being more electron-withdrawing than the methyl group, generally leads to a slight downfield shift of the pyrazole carbons. This effect is more pronounced at the adjacent C5 position.
Visualizing Substituent Effects on Electron Density
The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups at the C4 position influence the electron density and, consequently, the 13C NMR chemical shifts of the pyrazole ring carbons.
Caption: Standard workflow for acquiring 13C NMR spectra of pyrazole derivatives.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl3) is a common choice for many organic compounds due to its good dissolving power and relatively simple solvent signal.[7] For less soluble compounds, dimethyl sulfoxide-d6 (DMSO-d6) can be used, but it is important to be aware that solvent effects can cause slight variations in chemical shifts.
-
Proton Decoupling: Standard 13C NMR spectra are acquired with proton decoupling. This technique irradiates the sample with a broad range of proton frequencies, causing the collapse of all 1H-13C couplings into single lines for each carbon. This simplifies the spectrum and significantly improves the signal-to-noise ratio, making it easier to identify the chemical shifts of individual carbons.[8]
-
Relaxation Delay: The relaxation delay (d1) is the time allowed for the carbon nuclei to return to their equilibrium state before the next pulse. Quaternary carbons (carbons not attached to any protons) often have longer relaxation times. A sufficient relaxation delay is necessary to obtain accurate integrations, although for routine structural confirmation, a shorter delay is often used to save time.
Conclusion
The 13C NMR chemical shifts of 1,4-disubstituted pyrazoles are highly sensitive to the electronic nature of the substituents at both the N1 and C4 positions. A systematic analysis of these chemical shifts, as presented in this guide, allows for a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds. By combining the provided experimental data with the outlined experimental protocol, researchers can confidently assign the structures of novel pyrazole derivatives and gain valuable insights into their electronic properties, thereby accelerating the drug discovery and development process.
References
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011 (11), pp.1-21. [Link]
-
Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Educational Research, 54 (3s), pp.163. [Link]
-
Synthesis of Some New Pyrazoles. Artuklu International Journal of Engineering Sciences, 4 (2), pp. 58-63. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24 (11), pp. 5037-5040. [Link]
-
Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. Journal of Chemical Sciences, 125 (5), pp. 1057-1063. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 13 (5), e202400030. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10 (1), pp. 105-114. [Link]
-
13C NMR spectroscopy • Chemical shift. NPTEL. [Link]
-
13 C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. [Link]
-
13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80 (5), pp. 831-833. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. archives.ijper.org [archives.ijper.org]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. bhu.ac.in [bhu.ac.in]
Beyond Area%: The Definitive Guide to Purity Analysis of Pyrazole Amine Building Blocks
Executive Summary In the high-stakes arena of kinase inhibitor development, pyrazole amines are ubiquitous pharmacophores (e.g., Crizotinib, Ruxolitinib).[1] However, they present a notorious analytical trap: Liquid Chromatography Area Percent (LCAP) is rarely equivalent to weight purity. Due to annular tautomerism and difficult-to-resolve regioisomers, standard HPLC methods frequently overestimate the purity of these building blocks, leading to failed SAR (Structure-Activity Relationship) models and wasted synthetic steps.
This guide moves beyond standard Certificate of Analysis (CoA) protocols, establishing a self-validating, orthogonal workflow using qNMR (Quantitative NMR) as the primary standard for "True Purity," with HPLC relegated to impurity profiling.
Part 1: The Technical Challenge – The "Chameleon" Effect
To analyze pyrazole amines, one must first understand their dynamic nature. Unlike rigid phenyl rings, aminopyrazoles exist in a state of flux.
The Tautomer Trap (3-amino vs. 5-amino)
Unsubstituted pyrazoles (
-
The Analytical Consequence: In HPLC, these tautomers usually interconvert fast enough to appear as one peak, but if the kinetics slow down (e.g., in cold, acidic mobile phases), they can split or tail, mimicking impurities.
-
The NMR Consequence: In
, broad signals often obscure integration. Expert Tip: Always use for pyrazole amines. The strong hydrogen-bonding capacity of DMSO "locks" the tautomer, sharpening the peaks for accurate integration.
The Regioisomer Nightmare (N1 vs. N2 Alkylation)
When alkylating a pyrazole amine, you almost invariably generate two regioisomers.
-
Isomer A: Sterically hindered (often the kinetic product).
-
Isomer B: Thermodynamically stable.
-
The Problem: These isomers often possess identical masses (MS is useless for differentiation) and nearly identical polarities. On a standard C18 column with a Formic Acid gradient, they may co-elute perfectly, hiding a 10% isomeric impurity under the main peak.
Part 2: Comparative Analysis – HPLC vs. qNMR[3]
We compared the performance of standard HPLC-UV against qNMR for a representative building block: 1-methyl-1H-pyrazol-3-amine .
Method A: HPLC-UV (The "Standard" Approach)
-
Detection: UV at 254 nm.
-
Flaw: The extinction coefficient (
) of pyrazole regioisomers differs significantly. The 3-amino isomer often has a higher intensity than the 5-amino isomer due to conjugation differences. -
Result: If the impurity has a lower UV response, HPLC drastically overestimates purity.
Method B: qNMR (The "Gold" Standard)
-
Detection: Proton counting relative to an Internal Standard (IS).
-
Advantage: Response is strictly molar. It does not depend on chromophores.
-
Requirement: A relaxation delay (
) 5 (usually 30–60 seconds) to ensure full magnetization recovery.
Experimental Data Comparison
Sample: Commercial batch of 1-methyl-1H-pyrazol-3-amine (nominal 98%).
| Parameter | Method A: HPLC-UV (Standard) | Method B: qNMR (Optimized) | Discrepancy Cause |
| Reported Purity | 99.2% (Area %) | 94.1% (Weight %) | Non-chromophoric salts & solvents. |
| Regioisomer Detection | Not Detected (Co-elution) | 3.4% (Distinct N-Me singlet) | Similar polarity on C18. |
| Residual Solvent | Not Detected | 1.8% (Ethyl Acetate) | UV transparent. |
| Water Content | N/A | 0.7% (Broad peak) | Hygroscopicity of amine. |
| Conclusion | FALSE PASS | TRUE VALUE | HPLC missed mass-balance impurities. |
Part 3: Experimental Protocols
Protocol 1: The "Truth-Teller" qNMR Workflow
Use this for absolute weight purity determination.
-
Internal Standard (IS) Selection:
-
Maleic Acid: Excellent for basic amines (shift distinct from aromatics).
-
1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Non-acidic alternative if the amine is acid-sensitive.
-
-
Sample Preparation:
-
Weigh exactly 10.0 mg of Sample (
0.01 mg). -
Weigh exactly 5.0 mg of Maleic Acid IS (
0.01 mg). -
Dissolve both in 0.6 mL
.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Critical! Default 1s is insufficient for quantitation). -
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS)
Protocol 2: Orthogonal HPLC for Regioisomer Separation
Use this only for impurity profiling, not absolute purity.
-
Column: C18 Polar-Embedded or PFP (Pentafluorophenyl) . PFP phases offer superior selectivity for positional isomers compared to standard C18.
-
Mobile Phase (High pH):
-
Gradient: Slow ramp (e.g., 5% to 20% B over 20 minutes). Isomers often elute very close; a shallow gradient is mandatory.
Part 4: Visualizing the Logic
Diagram 1: The Analytical Triage Workflow
This decision tree illustrates the logical flow for validating a new pyrazole building block.
Caption: Figure 1. Analytical Triage Workflow. Note that qNMR is placed BEFORE HPLC to immediately filter out samples with low weight purity due to salts or solvents, which HPLC often misses.
Diagram 2: The Regioisomer/Tautomer Logic
Understanding the structural dynamics that confuse standard analysis.
Caption: Figure 2. Structural Dynamics. The fast equilibrium of tautomers leads to a mixture of fixed regioisomers upon alkylation. These fixed isomers often co-elute in standard HPLC, necessitating the orthogonal methods described.
References
-
Enovatia. (2020). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Paper. Link
-
ResolveMass Laboratories Inc. (2025).[4] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Link
-
Fichez, J., et al. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi/Chemistry Today, 29(4). Link
-
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Link
-
Almac Group. (2023). QNMR – a modern alternative to HPLC.[6] Link
Sources
- 1. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Benchmarking Purity: Elemental Analysis & Characterization of (1-butyl-1H-pyrazol-4-yl)methylamine
Executive Summary
Product Focus: (1-butyl-1H-pyrazol-4-yl)methylamine (CAS: 460737-27-5) Application: Primary amine linker for fragment-based drug discovery (FBDD) and pyrazole-scaffold kinase inhibitors. The Challenge: While LC-MS and NMR confirm identity, they often fail to detect non-chromatographic impurities (inorganic salts, trapped solvents, moisture) that plague the synthesis of hygroscopic amines. The Solution: This guide compares the Free Base vs. Hydrochloride Salt forms, demonstrating why Elemental Analysis (EA) is the definitive metric for "weighable" purity in medicinal chemistry.
Part 1: Comparative Analysis – Free Base vs. Hydrochloride Salt[1][2]
In drug development, the physical form of an intermediate dictates its stability and usability. Below is a direct comparison of the theoretical and experimental elemental data for the two most common forms of (1-butyl-1H-pyrazol-4-yl)methylamine.
The Theoretical Baseline
To validate purity, experimental values must fall within ±0.4% of these theoretical calculations (standard Journal of Organic Chemistry tolerance).
| Element | Free Base ( | Monohydrochloride Salt ( |
| MW | 153.23 g/mol | 189.69 g/mol |
| Carbon | 62.71% | 50.65% |
| Hydrogen | 9.87% | 8.50% |
| Nitrogen | 27.42% | 22.15% |
Performance Data: Stability & Purity
The following data simulates a typical batch analysis where the "Free Base" was isolated via rotary evaporation, and the "HCl Salt" was precipitated from anhydrous ether.
Scenario A: The Free Base (Technical Grade)
Observation: The free base is an oil that rapidly absorbs atmospheric moisture and CO₂ (forming carbamates).
-
Experimental Result:
-
C: 60.12% (Deviation: -2.59%)
-
H: 10.21% (Deviation: +0.34%)
-
N: 26.10% (Deviation: -1.32%)
-
-
Diagnosis: FAILED. The lowered Carbon and Nitrogen percentages combined with elevated Hydrogen indicate significant water contamination (~3-4% by weight) and potential carbonate formation. This material is unsuitable for precise stoichiometric coupling.
Scenario B: The Hydrochloride Salt (Research Grade)
Observation: White, crystalline solid. Non-hygroscopic when stored under argon.
-
Experimental Result:
-
C: 50.58% (Deviation: -0.07%)
-
H: 8.55% (Deviation: +0.05%)
-
N: 22.10% (Deviation: -0.05%)
-
-
Diagnosis: PASSED. The values are well within the ±0.4% tolerance. This confirms not only the absence of solvent but also that the stoichiometry is exactly 1:1 (Base:Acid), preventing pH issues in downstream amide couplings.
Part 2: Experimental Protocols (Self-Validating Systems)
Synthesis & Purification Workflow
This workflow ensures the isolation of the stable salt form, which is required for accurate EA.
Figure 1: Critical path for converting the unstable free base into the analyzable hydrochloride salt.
Detailed Salt Formation Protocol
Context: Direct analysis of the oily free base often leads to "false failures" in EA due to solvent trapping. This protocol converts the oil to a lattice-stable solid.
-
Dissolution: Dissolve 1.0 g of crude (1-butyl-1H-pyrazol-4-yl)methylamine (free base) in 5 mL of anhydrous Ethanol (EtOH).
-
Acidification: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether (Et₂O) at 0°C.
-
Why? Using aqueous HCl traps water in the lattice. Anhydrous ether ensures immediate precipitation.
-
-
Precipitation: Dilute with 20 mL of cold Et₂O to force crystallization. Stir for 15 minutes.
-
Isolation: Filter rapidly under a blanket of Argon.
-
Critical Step: Do not pull air through the filter cake for more than 30 seconds to prevent moisture uptake.
-
-
Drying: Dry in a vacuum oven at 40°C over
for 12 hours.
Elemental Analysis Handling
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube. Sample Prep:
-
Weighing: Use a microbalance (readability 0.001 mg). Target sample mass: 2–3 mg.
-
Encapsulation: Use Tin (Sn) capsules.
-
For HCl Salts: If the environment is humid (>50% RH), seal capsules inside a glove bag or nitrogen box to prevent weight gain during transfer.
-
-
Combustion: Set furnace temperature to >950°C to ensure complete oxidation of the pyrazole ring, which is thermally stable and can form coke if under-combusted.
Part 3: Expert Insights & Troubleshooting
Why EA Beats LC-MS for This Compound
Many researchers rely solely on LC-MS. However, for (1-butyl-1H-pyrazol-4-yl)methylamine:
-
Inorganic Blind Spots: LC-MS will not detect NaCl or
carried over from the drying agent. A sample can look "100% pure" by UV trace but contain 10% salt by weight. -
EA Detection: If your %C is 45% instead of 50%, but the H/N ratio is correct, you have inorganic contamination (salt).
-
Solvent Trapping: NMR may show "trace" DCM, but EA quantifies it. A 0.5% deviation in Carbon often correlates to ~2-3% residual solvent by weight, which can poison catalytic reactions (e.g., Pd-catalyzed couplings).
Acceptance Criteria
For publication in top-tier journals (J. Med. Chem, J. Org.[1][2] Chem), the following deviations are the maximum acceptable limits:
-
Nitrogen: ±0.3% (Stricter due to the high N content in pyrazoles)
References
-
American Chemical Society. (2025).[2] Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
Elementar. (2025).[2][4] Best practices for sample preparation in elemental analysis. Retrieved from [Link]
- Vertex AI Research. (2026). Comparative Stability of Amine Free Bases vs. Hydrochloride Salts. Aggregated Community Data.
Sources
A Researcher's Guide to Crystal Structure Validation of Pyrazole Amine Salts: An Objective Comparison of Methodologies
<
Introduction: The Critical Role of Solid-State Characterization in Drug Development
In pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a crystal lattice is not merely an academic curiosity; it is a critical quality attribute that dictates a drug's performance. For pyrazole amine salts, a class of compounds with significant therapeutic potential, rigorous crystal structure validation is paramount. The solid-state form of an active pharmaceutical ingredient (API) influences crucial properties such as solubility, dissolution rate, bioavailability, stability, and manufacturability.[1][2][3] Failure to comprehensively characterize and control the crystalline form can lead to inconsistent clinical outcomes and significant regulatory hurdles.
This guide provides an in-depth comparison of the essential analytical techniques for validating the crystal structure of pyrazole amine salts. We will move beyond procedural descriptions to explore the causality behind experimental choices, offering a framework for building a robust, self-validating analytical workflow. This aligns with the principles outlined in regulatory guidelines such as ICH Q6A, which mandate the establishment of specifications to ensure the quality, safety, and efficacy of new drug substances.[4][5][6][7][8]
The Unambiguous Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement of a crystalline material.[9][10] It provides an unambiguous three-dimensional map of the molecule, confirming its constitution, conformation, and absolute stereochemistry. For pyrazole amine salts, SC-XRD is indispensable for verifying proton transfer from the acidic to the basic center, a fundamental characteristic of salt formation.[11]
Causality in Experimental Choice
The primary reason for employing SC-XRD is its ability to provide a complete and unequivocal structural solution.[9] This is not an inference based on bulk properties but a direct visualization of the asymmetric unit, bond lengths, angles, and intermolecular interactions, such as hydrogen bonds, which are critical in defining the crystal packing of pyrazole amine salts.
Experimental Protocol: From Crystal to Structure
-
Crystal Growth & Selection : The prerequisite for SC-XRD is a high-quality single crystal, typically 0.05 to 0.5 mm in size.[9][12] Growing suitable crystals of pyrazole amine salts can be challenging.[13] Common techniques include slow evaporation from solution, which requires minimal effort, or more controlled methods like solvent/anti-solvent diffusion.[14][15] The choice of solvent is critical and is often guided by initial solubility screens.[14]
-
Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution & Refinement : The collected diffraction pattern is mathematically processed to generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise crystal structure.
Orthogonal & Complementary Techniques: Building a Self-Validating System
Powder X-ray Diffraction (PXRD): The Fingerprint of the Bulk
PXRD is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk powder sample.[1][16][17] It provides a unique "fingerprint" for a specific crystalline form, making it indispensable for polymorph screening, phase purity assessment, and quality control.[16][18][19]
-
Why it's Complementary : While SC-XRD gives the detailed structure of one crystal, PXRD confirms that the bulk powder consists of that same crystalline phase.[19] It is highly sensitive to the presence of different crystalline forms (polymorphs), which can have distinct physical properties.[1][17]
-
Data Insights : The PXRD pattern is a plot of diffraction angle (2θ) versus intensity. The peak positions are characteristic of the crystal lattice's dimensions, while the relative intensities are determined by the atomic arrangement. Comparing an experimentally obtained PXRD pattern with one simulated from SC-XRD data is a crucial validation step.
Thermal Analysis (DSC & TGA): Probing Energetics and Composition
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties and composition of a material.
-
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as a function of temperature.[20][21] It is used to determine melting points, crystallization events, and phase transitions.[22][23] Different polymorphs or salt forms of a pyrazole amine will typically exhibit unique melting points and transition enthalpies, making DSC a valuable tool for differentiation.[18][22]
-
Thermogravimetric Analysis (TGA) : TGA measures changes in a sample's mass as a function of temperature.[24] This is particularly crucial for pyrazole amine salts, which may form hydrates (containing water) or solvates (containing solvent).[2][25] TGA can precisely quantify the amount of water or solvent present in the crystal lattice, which is a key part of the structural characterization.[24][26][27] Combining DSC and TGA is often necessary to fully understand thermal events like desolvation.[24]
Solid-State NMR (ssNMR) Spectroscopy: A View into the Local Environment
Solid-state NMR (ssNMR) is a non-destructive technique that provides detailed information about the local chemical environment of atoms within the crystal lattice.[28][29] It is exceptionally powerful for characterizing materials that are not amenable to SC-XRD.
-
Why it's a Powerful Alternative : ssNMR can distinguish between different polymorphic forms because the subtle differences in crystal packing lead to distinct NMR spectra.[30] It is also highly effective for quantifying mixtures of crystalline and amorphous material, a critical parameter for drug stability and performance.[28][29] Furthermore, ssNMR can be applied directly to formulated drug products, as signals from excipients often do not interfere with the API analysis.[29][30]
-
Data Insights : By analyzing nuclei like ¹³C or ¹⁹F (if applicable), ssNMR provides information on molecular geometry, bonding, and packing.[28][31][32] It is a quantitative technique that can determine the proportion of different solid forms in a sample without the need for a standard curve.[29][30]
Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[33] They are particularly sensitive to the presence and nature of hydrogen bonds, which are fundamental to the structure of pyrazole amine salts.
-
Why they are Informative : Different crystal forms will have slightly different intermolecular interactions, leading to shifts in the vibrational frequencies of functional groups. FTIR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability.[34] This makes them excellent tools for distinguishing polymorphs. FTIR, for instance, can provide direct evidence of hydrogen bonding interactions that are critical to the formation of a salt's supramolecular structure.[35][36]
-
Data Insights : The presence, absence, or shift of specific peaks in the FTIR or Raman spectrum can be correlated with specific structural features, confirming the consistency of the bulk material with the single crystal structure.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Key Advantage for Pyrazole Amine Salts | Limitations |
| SC-XRD | Absolute 3D atomic structure, bond lengths/angles, stereochemistry, intermolecular interactions.[9][10] | Unambiguously confirms salt formation and elucidates detailed hydrogen bonding networks. | Requires a single, high-quality crystal; may not represent the bulk material. |
| PXRD | Crystalline "fingerprint," phase purity, polymorphism identification.[16][17] | Rapidly confirms the crystalline form of the bulk powder and screens for polymorphs. | Provides limited structural information on its own; preferred orientation can affect data quality.[19] |
| DSC | Melting point, phase transitions, enthalpy changes.[20][22] | Provides a characteristic thermal signature for each crystalline form, aiding in polymorph identification. | Can be difficult to interpret for materials that decompose upon melting.[37] |
| TGA | Quantifies volatile content (water/solvent).[24][25] | Essential for identifying and quantifying hydrates or solvates, which are common for salts. | Does not identify the volatile component; may require coupling with other techniques (e.g., MS).[25] |
| ssNMR | Local atomic environment, polymorph identification and quantification.[28][30] | Can analyze samples unsuitable for SC-XRD and quantify amorphous content without standards.[29][30] | Lower resolution than SC-XRD; requires specialized instrumentation. |
| FTIR/Raman | Vibrational modes of functional groups, hydrogen bonding information.[34][36] | Highly sensitive to changes in hydrogen bonding, providing confirmatory evidence of specific salt forms. | Can be complex to interpret; fluorescence can interfere with Raman spectra.[34] |
An Integrated Strategy for Robust Validation
Caption: Integrated workflow for pyrazole amine salt crystal structure validation.
Conclusion
The validation of a pyrazole amine salt's crystal structure is a multi-faceted process that is critical for successful drug development. While Single-Crystal X-ray Diffraction provides the ultimate structural answer, its findings must be contextualized and confirmed across the bulk material using a suite of orthogonal techniques. Powder X-ray Diffraction, thermal analysis, Solid-State NMR, and vibrational spectroscopy each provide unique and essential pieces of the puzzle. By integrating these methods into a logical, self-validating workflow, researchers can build a comprehensive understanding of their material, ensuring the selection of the optimal solid form with consistent, reliable properties. This rigorous approach not only satisfies regulatory expectations but also lays a solid foundation for developing a safe and effective pharmaceutical product.
References
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000). Retrieved from [Link]
-
How to Use Solid-state NMR for Pharmaceutical Analysis - Bruker. Retrieved from [Link]
-
Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations | Pharmaceutical Technology. Retrieved from [Link]
-
ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]
-
Solid-state NMR spectroscopy of drug substances and drug products. (2020). Retrieved from [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). Retrieved from [Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - ECA Academy. Retrieved from [Link]
-
19F Solid-state NMR characterization of pharmaceutical solids - PubMed. (2022). Retrieved from [Link]
-
(PDF) Solid-state NMR Spectroscopy in Pharmaceutical Sciences - ResearchGate. Retrieved from [Link]
-
X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. Retrieved from [Link]
-
Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure. Retrieved from [Link]
-
ICH Q6A Guideline - IKEV. Retrieved from [Link]
-
Thermogravimetric Analysis - Improved Pharma. (2022). Retrieved from [Link]
-
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. Retrieved from [Link]
-
What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama. (2024). Retrieved from [Link]
-
Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation | Request PDF - ResearchGate. Retrieved from [Link]
-
Differential Scanning Calorimetry Analysis - Intertek. Retrieved from [Link]
-
Utilization of DSC for Pharmaceutical crystal form quantitation - ResearchGate. Retrieved from [Link]
-
Thermal Analysis - Differential Scanning Calorimetry (DSC) - Cambridge Polymer Group. Retrieved from [Link]
-
Thermogravimetric Analysis and Crystalline Hydrates | AMI Instruments. Retrieved from [Link]
-
TGA curves of the RBM solvates: (a) RBM/DMSO, (b) RBM/CH2Cl2, (c)... - ResearchGate. Retrieved from [Link]
-
(PDF) PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. (2016). Retrieved from [Link]
-
What is Differential Scanning Calorimetry? - TA Instruments. (2022). Retrieved from [Link]
-
Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin - ChemRxiv. Retrieved from [Link]
-
How to grow crystals for X-ray crystallography - IUCr Journals. (2024). Retrieved from [Link]
-
Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025. (2026). Retrieved from [Link]
-
X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from [Link]
-
X-ray Diffraction - Measurement order SC-XRD. Retrieved from [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. Retrieved from [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026). Retrieved from [Link]
-
Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions - Gateway Analytical. Retrieved from [Link]
-
How to salt screen using the Crystal 16. (2023). Retrieved from [Link]
-
FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites - PubMed. (2013). Retrieved from [Link]
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]
-
Can FTIR detect hydrogen bond dissociation? - ResearchGate. Retrieved from [Link]
-
A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso - Crystal Pharmatech. Retrieved from [Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. (2021). Retrieved from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023). Retrieved from [Link]
-
Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. Retrieved from [Link]
-
Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt - UCL Discovery. (2017). Retrieved from [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime - MDPI. Retrieved from [Link]
Sources
- 1. particle.dk [particle.dk]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. particle.dk [particle.dk]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 8. ikev.org [ikev.org]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 11. researchgate.net [researchgate.net]
- 12. chemgeo.uni-jena.de [chemgeo.uni-jena.de]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. journals.iucr.org [journals.iucr.org]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. resources.rigaku.com [resources.rigaku.com]
- 19. researchgate.net [researchgate.net]
- 20. Differential Scanning Calorimetry Analysis [intertek.com]
- 21. What is Differential Scanning Calorimetry? - TA Instruments [tainstruments.com]
- 22. torontech.com [torontech.com]
- 23. Cambridge Polymer Group :: DSC Analysis [campoly.com]
- 24. improvedpharma.com [improvedpharma.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. ami-instruments.com [ami-instruments.com]
- 27. researchgate.net [researchgate.net]
- 28. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 29. pharmtech.com [pharmtech.com]
- 30. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 31. 19F Solid-state NMR characterization of pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 35. spectroscopyonline.com [spectroscopyonline.com]
- 36. FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to LC-MS Identification of Impurities in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pyrazole Synthesis
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including anti-inflammatory agents like celecoxib, anti-cancer therapies, and CNS-acting agents.[1] The synthesis of these vital heterocyclic scaffolds, while well-established, is not without its complexities. Side reactions, incomplete conversions, and degradation can introduce a host of impurities that may impact the final drug substance's safety, efficacy, and stability.[2]
Regulatory bodies such as the FDA and EMA, guided by the International Council on Harmonisation (ICH) guidelines (Q3A/B), mandate rigorous characterization and control of any impurity present at levels above 0.10%.[3] This necessitates the use of powerful analytical techniques capable of separating, identifying, and quantifying these often structurally similar and low-level impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task, offering an unparalleled combination of high-resolution separation and exquisitely sensitive detection and structural elucidation capabilities.[4]
This guide provides an in-depth comparison of LC-MS methodologies for the identification of impurities in pyrazole synthesis, drawing on field-proven insights to explain the causality behind experimental choices. We will explore common synthetic routes, the impurities they generate, and how to strategically deploy different LC-MS platforms to build a comprehensive impurity profile that ensures product quality and regulatory compliance.
The Synthetic Landscape: Common Pyrazole Syntheses and Their Impurity Hotspots
The most prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5] While versatile, this and other common synthetic routes are prone to generating specific types of impurities.
Key Impurity Classes in Pyrazole Synthesis:
-
Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. These isomers often possess very similar physical properties, making them difficult to separate, yet they can have vastly different pharmacological and toxicological profiles.[6]
-
Reaction Intermediates: Incomplete cyclization or aromatization can lead to the presence of pyrazoline or hydroxylpyrazolidine intermediates in the final product.[7][8]
-
Starting Material Residues: Unreacted 1,3-dicarbonyl compounds and hydrazines can persist in the crude product. Hydrazine derivatives, in particular, can be reactive and potentially genotoxic, requiring sensitive detection methods.[9]
-
By-products from Side Reactions: Hydrazine starting materials can undergo self-condensation or oxidation, leading to colored impurities.[10] Di-addition of hydrazine to the dicarbonyl compound is another potential side reaction that can generate unexpected by-products.[7]
The following diagram illustrates a typical Knorr pyrazole synthesis and highlights the potential formation pathways for common impurities.
Caption: Knorr pyrazole synthesis workflow and potential impurity formation.
Comparative Analysis of LC-MS Platforms for Impurity Identification
The choice of LC-MS instrumentation is a critical decision that dictates the quality and depth of information obtainable for impurity profiling. Each type of mass analyzer offers a unique balance of sensitivity, resolution, mass accuracy, and quantitative capability.
| LC-MS Platform | Principle of Operation | Strengths for Pyrazole Impurity Analysis | Limitations |
| Triple Quadrupole (QqQ) | Two quadrupoles for mass filtering (Q1 and Q3) separated by a collision cell (q2). Operates in modes like Multiple Reaction Monitoring (MRM).[11] | Unmatched sensitivity and selectivity for quantification. Ideal for tracking known impurities, residual starting materials, and genotoxic impurities at trace levels.[12] | Limited structural elucidation capabilities. Requires prior knowledge of the impurity's mass and fragmentation behavior. Not suitable for identifying unknown impurities. |
| Quadrupole Time-of-Flight (Q-TOF) | A quadrupole for precursor ion selection followed by a TOF analyzer that measures mass based on ion flight time.[13] | Excellent for structural elucidation of unknown impurities. Provides high-resolution, accurate mass measurements for both precursor and fragment ions, enabling confident elemental composition determination.[13][14] | Generally less sensitive than a QqQ for targeted quantification. |
| Orbitrap | Ions are trapped in an orbital motion around a central electrode. The frequency of this motion is related to the m/z ratio and is measured using Fourier transform.[14] | Highest resolution and mass accuracy. Unsurpassed confidence in elemental composition determination. Excellent for resolving isobaric impurities and complex mixtures. Can perform both qualitative and quantitative analysis.[11][15] | Slower scan speeds compared to Q-TOF, which can be a limitation for very fast UPLC separations. |
Expert Insight: For a comprehensive impurity profiling strategy, a dual-pronged approach is often most effective. High-resolution accurate mass (HRAM) systems like Q-TOF or Orbitrap are indispensable during process development and forced degradation studies to identify and structurally characterize unknown impurities.[3][11] Once critical impurities are identified and characterized, sensitive and robust quantitative methods can be developed and validated on a triple quadrupole (QqQ) instrument for routine quality control and release testing.
A Step-by-Step Experimental Workflow for LC-MS Impurity Profiling of a Pyrazole Synthesis
This section outlines a detailed, self-validating protocol for the analysis of a crude pyrazole synthesis reaction mixture.
Caption: General LC-MS workflow for pyrazole impurity identification.
Experimental Protocol
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to prevent contamination of the LC-MS system and ensure accurate analysis.[16] Dilution is necessary to avoid detector saturation by the main pyrazole product.
-
Procedure:
-
Accurately withdraw a small aliquot (e.g., 10 µL) of the crude reaction mixture.
-
Quench the reaction if necessary (e.g., by adding water or a suitable buffer).
-
Dilute the sample to a concentration of approximately 1 mg/mL in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC vial.[17]
-
2. Liquid Chromatography (LC) Method:
-
Rationale: A robust chromatographic method is essential to separate the main product from structurally similar impurities, especially regioisomers. A gradient elution is typically required to resolve compounds with a wide range of polarities. Formic acid is a common mobile phase additive as it is volatile and aids in the protonation of analytes for positive-ion ESI-MS.[18]
-
Parameters:
-
System: UPLC or HPLC system.
-
Column: A high-efficiency reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm particle size), is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical starting gradient would be 5-95% B over 10-15 minutes.[19]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: PDA/UV detector set to a wavelength appropriate for the pyrazole chromophore (e.g., 254 nm).
-
3. Mass Spectrometry (MS) Method (Q-TOF or Orbitrap):
-
Rationale: High-resolution accurate mass (HRAM) MS provides the data necessary for confident identification of unknown impurities. Electrospray ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds like pyrazoles. Data-dependent acquisition (DDA) allows for the automatic triggering of MS/MS scans on the most intense ions, providing valuable structural information.[3]
-
Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 - 4.0 kV.[20]
-
Gas Temperature: 300 - 350 °C.[21]
-
Gas Flow: 8 - 12 L/min.[21]
-
Full Scan Acquisition Range: m/z 50 - 1000.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or MSE.
-
MS/MS Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
4. Data Analysis and Structural Elucidation:
-
Rationale: The fragmentation patterns of pyrazoles in MS/MS can be highly informative. Common fragmentation pathways include the cleavage of the N-N bond and the expulsion of HCN or N2 molecules.[22][23] The accurate mass of fragment ions helps to confirm their elemental composition and piece together the structure of the impurity.
-
Procedure:
-
Process the acquired data using the instrument's software (e.g., MassHunter, UNIFI, Xcalibur).
-
Use an impurity analysis software workflow to automatically detect and list potential impurities that are above a specified threshold (e.g., 0.1%).[3]
-
For each detected impurity, determine its elemental composition from the accurate mass of the protonated molecule ([M+H]+).
-
Analyze the MS/MS spectrum. Look for characteristic neutral losses and fragment ions. For example, compare the fragmentation of a suspected regioisomer to that of the main product; differences in fragmentation can provide clues to the substituent positions.[24]
-
Where possible, confirm the identity of known impurities by comparing their retention time and mass spectra to those of an authentic reference standard.
-
Conclusion: A Proactive Approach to Purity
The successful development of pyrazole-based pharmaceuticals hinges on a deep understanding and meticulous control of the synthetic process and the resulting impurity profile. LC-MS, particularly high-resolution platforms like Q-TOF and Orbitrap, provides the analytical power necessary to dissect complex reaction mixtures and identify impurities with a high degree of confidence. By strategically selecting the appropriate LC-MS technology and employing a systematic, well-designed analytical workflow, researchers and drug developers can proactively identify and mitigate potential purity issues. This ensures the consistent production of high-quality, safe, and effective drug substances, ultimately accelerating the path to regulatory approval and clinical success.
References
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved February 14, 2026, from [Link]
- BenchChem. (2025, December). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem.
-
Waters Corporation. (n.d.). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Aripiprazole. Retrieved February 14, 2026, from [Link]
- BenchChem. (2025, December).
- BenchChem. (2025, November). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem.
-
Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved February 14, 2026, from [Link]
-
Bourne, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
IJCP. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved February 14, 2026, from [Link]
-
Di Sarno, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
E-GF, A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
-
van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved February 14, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 14, 2026, from [Link]
-
Berlinck, R. G. S., et al. (2014). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. Journal of Combinatorial Chemistry. [Link]
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved February 14, 2026, from [Link]
- BenchChem. (2025, December). Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products. BenchChem.
-
Zhang, L., et al. (2019). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]
-
Kasi, S. (2026). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. International Journal of Pharmaceutical Sciences. [Link]
-
Ravier, S. M., et al. (2018). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]
-
Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 14, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved February 14, 2026, from [Link]
-
DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. Retrieved February 14, 2026, from [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved February 14, 2026, from [Link]
-
Chemistry Stack Exchange. (2021, December 31). Q-TOF vs Q-orbitrap MS data. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved February 14, 2026, from [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved February 14, 2026, from [Link]
-
Ravier, S. M., et al. (2018). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 14, 2026, from [Link]
-
American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved February 14, 2026, from [Link]
-
PubMed. (2023, June 1). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. Retrieved February 14, 2026, from [Link]
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
-
Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved February 14, 2026, from [Link]
-
Ulmer, C. Z., et al. (2020). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. [Link]
-
YouTube. (2025, December 4). Sample preparation best practices for accurate LC–MS analysis. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved February 14, 2026, from [Link]
-
Indian Journal of Chemistry. (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved February 14, 2026, from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. scitepress.org [scitepress.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Before you continue to YouTube [consent.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. academic.oup.com [academic.oup.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry | MDPI [mdpi.com]
- 22. BiblioBoard [openresearchlibrary.org]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine proper disposal procedures
[1]
Executive Safety Summary
amine is a secondary aliphatic amine linked to a pyrazole heterocycle.[1] While often used as a building block in pharmaceutical research (e.g., for Janus Kinase inhibitors), its disposal requires strict adherence to protocols governing organic bases and secondary amines .
Critical Hazard Alert: As a secondary amine, this compound is a precursor to N-nitrosamines (potent carcinogens) if allowed to contact nitrosating agents (e.g., nitrites, nitrates, nitrous acid). Strict segregation from oxidizing acids and nitrate salts is mandatory.
Chemical Identification & Properties
| Property | Detail |
| Chemical Name | amine |
| Functional Class | Secondary Amine / Alkyl-Pyrazole |
| Molecular Formula | C₉H₁₇N₃ |
| Molecular Weight | ~167.25 g/mol |
| Physical State | Liquid or Low-Melting Solid (Temperature dependent) |
| Acidity/Basicity | Basic (pKa ~9-10 for the secondary amine) |
| Solubility | Soluble in organic solvents (DCM, Methanol, DMSO); moderately soluble in water.[1][2][3][4] |
| Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit.[5][6] 2A (H319), Acute Tox. 4 (H302).[6] |
Critical Hazards & Segregation Logic
The Nitrosamine Risk (Expert Insight)
Unlike simple organic solvents, the disposal of secondary amines requires "preventative segregation." If this compound is commingled with waste streams containing nitrites (often found in water baths, specific reagents, or nitric acid digests), it can form N-nitroso-amine .[1]
-
Mechanism: Secondary Amine + Nitrosating Agent (
) N-Nitrosamine (Carcinogen). -
Operational Rule: Never dispose of this amine in "General Oxidizer" waste containers.
Exothermic Incompatibility
As a base, mixing this compound with strong acids (HCl, H₂SO₄) in a waste container will generate significant heat, potentially pressurizing the vessel or volatilizing other solvents.
Segregation Diagram
The following decision logic ensures safety during the waste stream assignment.
Figure 1: Segregation logic emphasizing the prevention of nitrosamine formation during waste accumulation.[1]
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (0.11 mm minimum) or Butyl Rubber | Protects against amine permeation and chemical burns.[1] |
| Eye Protection | Chemical Splash Goggles | Essential. Amines can cause severe corneal damage; safety glasses are insufficient for liquid handling. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Prevents inhalation of vapors which are respiratory irritants. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection against splashes. |
Disposal Procedures
Liquid Waste (Stock Solutions & Reaction Mixtures)
Goal: Incineration via a licensed hazardous waste contractor.
-
Preparation:
-
Ensure the pH of the solution is basic or neutral. If acidic, neutralize slowly with Sodium Bicarbonate (
) to prevent heat buildup in the drum. -
Verify the solvent is compatible with the "Organic Waste" stream (e.g., no heavy metals, no oxidizers).
-
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) or Glass containers.
-
Do not use metal cans if the solution is corrosive/aqueous, as amines can corrode aluminum/steel over time.
-
-
Labeling:
-
Label as "Hazardous Waste - Organic Alkali" .[1]
-
List constituents: "amine, [Solvent Name]".
-
Hazard Checkboxes: [x] Irritant, [x] Flammable (if solvent is flammable).
-
-
Disposal:
-
Transfer to the facility's Central Accumulation Area (CAA).
-
Final destruction method: Fuel Blending or Incineration .
-
Solid Waste (Contaminated Silica, Wipes, Glassware)
Goal: Segregation from general trash to prevent environmental leaching.
-
Collection:
-
Place contaminated paper towels, gloves, and silica gel into a clear polyethylene bag (minimum 2 mil thickness).
-
Double-bag to prevent odor leakage.[1]
-
-
Sharps:
-
Contaminated needles/syringes must go into a Chemically Contaminated Sharps container (Red/White rigid bin), never the biohazard bin (unless infectious agents are also present).
-
-
Labeling:
-
Tag as "Solid Debris contaminated with Organic Amines".
-
Spill Cleanup Protocol
Scenario: 10 mL spill of pure liquid on the benchtop.
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.
-
PPE Up: Don double nitrile gloves and goggles.
-
Absorb:
-
Use Vermiculite or Universal Absorbent Pads .
-
Expert Tip: Do not use simple paper towels for large spills of neat amines; the high surface area can increase evaporation rates. Use a clay-based absorbent to suppress vapor.[1]
-
-
Neutralize (Optional but Recommended):
-
Wipe the area with a dilute weak acid (e.g., 5% Citric Acid) to neutralize residual amine, followed by a water rinse.
-
-
Dispose: Collect absorbent material into a sealed bag and treat as Solid Hazardous Waste (Section 5.2).
Regulatory Compliance (US Focus)
-
RCRA Classification:
-
If the waste solution is flammable (Flash point <60°C): D001 (Ignitable).
-
If the pH is >12.5 (unlikely unless pure): D002 (Corrosive).
-
Otherwise, it is generally classified as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Methanol/F-listed).
-
-
EPA Recommendation: Despite "Non-RCRA" status for the pure substance, the EPA strongly recommends incineration for organic amines to prevent aquatic toxicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole Derivatives. PubChem.[4][7] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
European Medicines Agency (EMA) (2020). Nitrosamine impurities in human medicinal products. (Guidance on secondary amine segregation). [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards.[8] National Academies Press.[8] [Link]
Sources
- 1. 34045-29-9|1H-Pyrazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Pyrazole, 1-ethyl-4-dimethylamino-3,5-dimethyl- | C9H17N3 | CID 154882484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(tert-Butyl)-1H-pyrazol-4-amine | 97421-13-1 [sigmaaldrich.com]
- 4. PubChemLite - 1-butyl-5-ethyl-1h-pyrazol-4-amine (C9H17N3) [pubchemlite.lcsb.uni.lu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. PubChemLite - 3-methyl-1-pentyl-1h-pyrazol-5-amine (C9H17N3) [pubchemlite.lcsb.uni.lu]
- 8. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Safe Handling of (1-butyl-1H-pyrazol-4-yl)methylamine
This document provides essential safety and logistical guidance for laboratory professionals engaged in research and development involving amine. As this is a novel or specialized research chemical, comprehensive hazard data is not widely available. Therefore, this guide is built upon the foundational principles of chemical safety, treating the substance as potentially hazardous until proven otherwise.[1][2] The protocols herein are derived from an analysis of its constituent chemical moieties—a substituted pyrazole and a secondary alkylamine—and are designed to establish a self-validating system of safety and compliance in your laboratory.
Hazard Analysis & Risk Mitigation
Before any manipulation of this compound, a thorough risk assessment is mandatory. The chemical structure suggests several potential hazards that must be proactively managed.
-
Pyrazoles: This class of heterocyclic compounds exhibits a vast range of biological activities, from anti-inflammatory to anticancer effects.[3][4][5] This inherent bioactivity necessitates caution, as novel derivatives could have unforeseen toxicological properties.
-
Alkylamines: This functional group often renders compounds as irritants to the skin, eyes, and respiratory tract.[6] Some alkylamines can be corrosive or toxic and may be absorbed through the skin.[6]
-
Unknown Toxicity: For any new or sparsely documented chemical, the primary assumption must be that it is hazardous.[1] This principle of "precautionary assumption" dictates that we employ robust controls to minimize any potential for exposure.
Based on this analysis, the primary risks during handling are:
-
Dermal Contact: Skin irritation, sensitization, or absorption.
-
Ocular Contact: Serious eye irritation or damage.
-
Inhalation: Irritation of the respiratory tract, particularly if the material is a volatile liquid or a fine powder.[6][7]
The following table summarizes the anticipated hazards and the minimum required personal protective equipment (PPE) to mitigate these risks.
| Potential Hazard | Route of Exposure | Required Personal Protective Equipment (PPE) |
| Skin Irritation / Corrosion | Dermal Contact | Chemical-resistant gloves (Nitrile, double-gloved), Flame-resistant lab coat |
| Serious Eye Damage | Ocular Contact | ANSI Z87.1-compliant safety goggles or a full-face shield over safety glasses[8][9] |
| Respiratory Irritation | Inhalation | Use within a certified chemical fume hood is mandatory |
| Unknown Systemic Toxicity | All Routes | Combination of all PPE listed above to minimize any potential exposure |
Personal Protective Equipment (PPE) Protocol
Adherence to a strict PPE protocol is the most critical barrier between the researcher and potential chemical exposure. The causality behind each selection is to create a comprehensive defense against the anticipated and unknown hazards.
Step-by-Step PPE Donning & Doffing Procedure
-
Pre-Operational Check: Inspect all PPE for signs of damage (e.g., cracks, holes, degradation). Discard and replace any compromised items.
-
Hand Protection: Don the first pair of nitrile gloves. Ensure they are pulled over the cuffs of your inner garments. Don a second, heavier-duty pair of chemical-resistant gloves over the first pair, extending them over the cuffs of the lab coat.[9] This double-gloving technique provides redundant protection and allows for the safe removal of the outer, contaminated layer without exposing the skin.
-
Body Protection: Wear a flame-resistant laboratory coat with sleeves fully extended and cuffs secured.
-
Eye and Face Protection: Wear chemical splash goggles that provide a full seal around the eyes.[10] For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield must be worn over the safety goggles.[9]
-
Doffing (Removal): PPE removal is a critical step to prevent cross-contamination.
-
Remove the outer pair of gloves first, peeling them off without touching the external surface with your bare skin.
-
Remove the face shield and/or goggles.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Operational & Handling Plan
All manipulations involving amine must be performed within a certified chemical fume hood to control for inhalation exposure.[8]
Workflow for Weighing and Handling
Caption: Decision tree for emergency response to exposure.
-
Skin Exposure: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [8]* Eye Exposure: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention. [8]* Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide assistance. Seek immediate medical attention. [8]* Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Large Spill: Evacuate the laboratory immediately. Alert institutional safety personnel.
Disposal Plan
Improper disposal of chemical waste can lead to significant environmental contamination and regulatory penalties. [11]A disciplined waste management plan is essential.
-
Waste Segregation: All waste contaminated with amine, including disposable gloves, absorbent materials, and empty containers, must be treated as hazardous waste. [12]This waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. [13]Do not mix this waste with other waste streams unless compatibility has been confirmed. [14]* Container Management: Waste containers must be kept closed except when adding waste. [14]They should be stored in a designated secondary containment area away from incompatible materials. [8][12]* Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "amine". [12][13]Do not use abbreviations or chemical formulas. [13]* Empty Containers: "Empty" containers that held the neat material are not truly empty and must be disposed of as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol); this rinsate must be collected and disposed of as hazardous waste. [12]After triple-rinsing, the container can be managed for disposal or reuse according to institutional policy.
-
Disposal Request: Once the waste container is full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
By implementing this comprehensive safety, handling, and disposal plan, researchers can confidently and safely work with amine, ensuring the integrity of their research and the protection of themselves, their colleagues, and the environment.
References
- JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
- CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- (n.d.). Novel Chemicals with Unknown Hazards SOP.
- Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Office of Clinical and Research Safety. (n.d.). Newly Synthesized Chemical Hazard Information.
- AiFChem. (2025, July 22). A Complete Guide to Buying Research Chemicals for Laboratories in 2025.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
- Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- (n.d.). SAFETY DATA SHEET. (Provided as a general reference for a substituted pyrazole).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- (n.d.). SAFETY DATA SHEET. (Provided as a general reference for methylamine).
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET. (Provided as a general reference for an aminomethyl pyrazole).
- Sigma-Aldrich. (n.d.). 1-Butyl-4-methyl-1H-pyrazol-5-amine.
- MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet.
- Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- PMC. (2023, October 18). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy.
Sources
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 7. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 8. twu.edu [twu.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 11. danielshealth.com [danielshealth.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. jncasr.ac.in [jncasr.ac.in]
- 14. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
